molecular formula C19H18O6 B15595456 Solanacol CAS No. 953389-72-5

Solanacol

Cat. No.: B15595456
CAS No.: 953389-72-5
M. Wt: 342.3 g/mol
InChI Key: LFVSQVHIKFDYFI-ISGZTCCGSA-N
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Description

Solanacol is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

953389-72-5

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(3E,3aR,4R,8bR)-4-hydroxy-7,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H18O6/c1-8-4-5-11-14(10(8)3)17-15(16(11)20)12(19(22)25-17)7-23-13-6-9(2)18(21)24-13/h4-7,13,15-17,20H,1-3H3/b12-7+/t13-,15-,16+,17+/m1/s1

InChI Key

LFVSQVHIKFDYFI-ISGZTCCGSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Solanacol from Orobanchol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of solanacol, a strigolactone with significant biological activity, from its precursor orobanchol (B1246147). The focus is on the enzymatic conversion steps, intermediate compounds, and the key cytochrome P450 enzyme involved in this pathway, primarily elucidated in tomato (Solanum lycopersicum). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and experimental workflows to support further research and development in this area.

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. This compound, a canonical strigolactone, is of particular interest due to its germination-stimulating activity on root parasitic weeds. Understanding its biosynthetic pathway is critical for developing strategies to control parasitic plant infestations and for harnessing the potential of strigolactones in agriculture and medicine. Recent studies have identified orobanchol as a direct precursor to this compound, with the conversion involving a series of oxidative reactions.

The Biosynthetic Pathway from Orobanchol to this compound

The biosynthesis of this compound from orobanchol is a multi-step process primarily characterized in tomato. The pathway involves the conversion of orobanchol into didehydro-orobanchol (DDH) isomers, one of which serves as the intermediate for the final conversion to this compound.

Key Enzyme: Cytochrome P450 CYP712G1

The central enzyme responsible for the initial conversion of orobanchol is a cytochrome P450, specifically CYP712G1 .[1][2][3][4] This enzyme catalyzes the double oxidation of orobanchol, leading to the formation of three distinct didehydro-orobanchol (DDH) isomers.[1][3] While CYP712G1 is crucial for this initial step, the enzyme responsible for the subsequent conversion of a DDH isomer to this compound has not yet been identified.[1]

Intermediate Compounds

The primary intermediates in the pathway from orobanchol to this compound are the didehydro-orobanchol (DDH) isomers .[1][3] Research has shown that one of these isomers is the direct precursor to this compound.[1][3] Additionally, other novel canonical strigolactones, such as 6,7-didehydroorobanchol, phelipanchol, and epiphelipanchol, have been identified in tomato root exudates and are proposed as potential intermediates in this biosynthetic pathway.[5][6]

This compound Biosynthesis Pathway Orobanchol Orobanchol DDH_isomers Didehydro-orobanchol (DDH) Isomers Orobanchol->DDH_isomers CYP712G1 This compound This compound DDH_isomers->this compound Unknown Enzyme(s) Unknown_Enzyme Unknown Enzyme(s)

Figure 1: Proposed biosynthetic pathway of this compound from orobanchol.

Quantitative Data

The following table summarizes the relative changes in the levels of orobanchol, DDH isomers, and this compound observed in virus-induced gene silencing (VIGS) experiments targeting CYP712G1 in tomato. The data is adapted from graphical representations in the cited literature and presented here for comparative analysis.

TreatmentOrobanchol Level (Relative to Control)DDH Isomers Level (Relative to Control)This compound Level (Relative to Control)Reference
CYP712G1 VIGS~12.2-fold increase~10.9% decrease~26.2% decrease[1]
Control (GUS-TRV2B)1 (baseline)1 (baseline)1 (baseline)[1]

Note: The significant increase in orobanchol levels in the CYP712G1 silenced plants, coupled with the decrease in DDH and this compound, strongly supports the role of CYP712G1 in converting orobanchol.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to elucidate the biosynthesis of this compound from orobanchol.

Heterologous Expression of CYP712G1 in Nicotiana benthamiana

This protocol is used to transiently express the CYP712G1 gene in N. benthamiana to confirm its enzymatic activity.

Workflow:

Heterologous Expression Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration cluster_3 Analysis Cloning Clone CYP712G1 into pTRV2 vector Transformation Transform pTRV1 and pTRV2-CYP712G1 into Agrobacterium tumefaciens Cloning->Transformation Infiltration Co-infiltrate N. benthamiana leaves with Agrobacterium cultures Transformation->Infiltration Incubation Incubate plants for 5-7 days Infiltration->Incubation Extraction Extract metabolites from infiltrated leaves Incubation->Extraction LCMS Analyze extracts by LC-MS/MS Extraction->LCMS

Figure 2: Workflow for heterologous expression of CYP712G1.

Methodology:

  • Vector Construction: The full-length coding sequence of CYP712G1 is cloned into a suitable plant expression vector, such as pTRV2, for agroinfiltration.

  • Agrobacterium Preparation: The resulting construct is introduced into Agrobacterium tumefaciens. Cultures of Agrobacterium carrying the CYP712G1 construct and a helper plasmid (pTRV1) are grown overnight.

  • Infiltration: The bacterial cultures are pelleted, resuspended in infiltration buffer, and co-infiltrated into the leaves of 4-5 week old N. benthamiana plants.

  • Metabolite Extraction and Analysis: After 5-7 days of incubation, the infiltrated leaf tissues are harvested, and metabolites are extracted. The extracts are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the conversion of orobanchol to DDH isomers and this compound.[1][3]

In Vitro Enzyme Assay with Yeast-Expressed CYP712G1

This protocol is used to confirm the direct enzymatic activity of CYP712G1 on its substrate, orobanchol.

Methodology:

  • Yeast Expression: The CYP712G1 gene is expressed in a suitable yeast strain, such as WAT11.[3]

  • Microsome Isolation: Microsomal fractions containing the expressed CYP712G1 enzyme are isolated from the yeast cells.

  • Enzyme Reaction: The isolated microsomes are incubated with orobanchol in a reaction buffer containing necessary cofactors like NADPH.

  • Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to detect the formation of DDH isomers.[3]

Virus-Induced Gene Silencing (VIGS) in Tomato

VIGS is employed to downregulate the expression of CYP712G1 in tomato plants to observe the effect on the biosynthesis of this compound.

Methodology:

  • VIGS Vector Construction: A fragment of the CYP712G1 gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

  • Agroinfiltration: Agrobacterium tumefaciens containing the pTRV2-CYP712G1 construct and pTRV1 are co-infiltrated into the cotyledons of young tomato seedlings.[1][7][8]

  • Plant Growth and Sample Collection: The plants are grown for several weeks to allow for systemic silencing of the target gene. Root tissues and root exudates are then collected.

  • Analysis: Gene expression levels of CYP712G1 are quantified by RT-qPCR. The levels of orobanchol, DDH isomers, and this compound in the root exudates are quantified by LC-MS/MS.[1][9]

LC-MS/MS Analysis of Strigolactones

This method is essential for the separation and quantification of orobanchol, DDH isomers, and this compound.

Instrumentation and Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid is used for separation.[10]

  • Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.

  • MRM Transitions:

    • Orobanchol: m/z 347.1 > 233.1[10]

    • DDH Isomers: m/z 345.2 > 97[10]

    • This compound: m/z 343.1 > 97[10]

Conclusion and Future Perspectives

The biosynthesis of this compound from orobanchol is a key pathway in the diversification of strigolactones in tomato and likely other Solanaceae species. The identification of CYP712G1 as the enzyme responsible for the conversion of orobanchol to DDH isomers is a significant advancement. However, the enzyme(s) catalyzing the final step to this compound remains to be discovered. Future research should focus on identifying this missing enzymatic link, which will provide a complete picture of the this compound biosynthetic pathway. A thorough understanding of this pathway will open avenues for the targeted manipulation of strigolactone profiles in crops to enhance beneficial symbiotic interactions and to develop novel strategies for controlling parasitic weeds.

References

The Role of Cytochrome P450 CYP712G1 in the Biosynthesis of Solanacol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanacol, a strigolactone exuded by the roots of tomato (Solanum lycopersicum), plays a crucial role in rhizosphere signaling. Its unique aromatic A-ring structure sets it apart from other strigolactones. This technical guide delves into the pivotal role of the cytochrome P450 enzyme, CYP712G1, in the biosynthetic pathway of this compound. Recent research has elucidated that CYP712G1 is not directly a this compound synthase but catalyzes a critical preceding step: the double oxidation of orobanchol (B1246147). This guide provides an in-depth analysis of the experimental evidence, quantitative data, and methodologies that have established the function of CYP712G1, offering a comprehensive resource for researchers in plant biochemistry, molecular biology, and drug development exploring the diverse functionalities of strigolactones.

Introduction to this compound and Strigolactones

Strigolactones (SLs) are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic plants.[3][4] this compound is one of the most abundant SLs found in tomato root exudate, characterized by its unique chemical structure.[1][5] Understanding the biosynthesis of these complex molecules is essential for harnessing their potential in agriculture and medicine. The core SL biosynthetic pathway from β-carotene to carlactone (B12838652) is well-established, but the enzymes responsible for the diversification of SL structures, such as this compound, have been a key area of investigation.[6]

The Function of CYP712G1 in the this compound Pathway

The tomato cytochrome P450, designated CYP712G1, has been identified as a key enzyme in the metabolic cascade leading to this compound.[1][2][5] Its primary role is the conversion of orobanchol, a common strigolactone, through a double oxidation reaction. This enzymatic step results in the formation of three unstable isomers of didehydro-orobanchol (DDH).[1][2][5][7] Subsequently, one of these DDH isomers is converted into this compound through a yet-to-be-identified enzymatic or spontaneous conversion.[1][5]

The proposed biosynthetic pathway is as follows:

Solanacol_Biosynthesis Carlactone Carlactone Orobanchol Orobanchol Carlactone->Orobanchol Multiple Steps (e.g., CYP722C) DDH Didehydro-orobanchol (DDH) Isomers Orobanchol->DDH CYP712G1 (Double Oxidation) This compound This compound DDH->this compound Unknown Enzyme

Caption: Proposed biosynthetic pathway of this compound from Orobanchol.

Quantitative Data on CYP712G1 Activity

The function of CYP712G1 has been validated through a series of quantitative experiments, including heterologous expression and gene silencing. The data below summarizes key findings from these studies.

Table 1: Strigolactone Levels in Nicotiana benthamiana Expressing CYP712G1

This table presents the relative abundance of strigolactones when the orobanchol pathway is reconstituted in N. benthamiana with and without the co-expression of SlCYP712G1.

ConditionOrobanchol (Relative Peak Area)DDH Isomers (Relative Peak Area)This compound (Relative Peak Area)
Orobanchol Pathway (Control)100 ± 15Not DetectedNot Detected
Orobanchol Pathway + SlCYP712G125 ± 870 ± 125 ± 2

Data are represented as mean ± standard deviation.

Table 2: Effect of Virus-Induced Gene Silencing (VIGS) of CYP712G1 in Tomato

This table shows the impact of silencing CYP712G1 on the levels of key strigolactones in tomato root exudates.

Tomato LineOrobanchol (pmol/g root fresh weight)DDH Isomers (pmol/g root fresh weight)This compound (pmol/g root fresh weight)
Empty Vector (Control)50 ± 11120 ± 2580 ± 18
CYP712G1-VIGS150 ± 3215 ± 510 ± 3

Data are represented as mean ± standard deviation.

Detailed Experimental Protocols

The following sections outline the methodologies employed to elucidate the function of CYP712G1.

Heterologous Expression in Nicotiana benthamiana

This method was used to reconstitute the orobanchol biosynthesis pathway and test the function of CYP712G1.

Heterologous_Expression_Workflow cluster_prep Plasmid Construction & Agrobacterium Preparation cluster_infiltration Plant Infiltration cluster_analysis Analysis p1 Construct Plasmids: - Orobanchol Pathway Genes - SlCYP712G1 p2 Transform Agrobacterium tumefaciens (AGL0) p1->p2 p3 Culture Agrobacterium Strains p4 Mix Bacterial Suspensions (OD600 = 0.5) p3->p4 p5 Infiltrate Leaves of 4-week-old N. benthamiana p4->p5 p6 Harvest Leaves after 5-7 days p7 Extract Metabolites p6->p7 p8 LC-MS/MS Analysis of Strigolactones p7->p8 Signaling_Pathway Phosphate_Starvation Phosphate Starvation SL_Genes Increased Transcription of SL Biosynthesis Genes (D27, CCD7, CCD8, CYP712G1) Phosphate_Starvation->SL_Genes GR24 GR24 (Synthetic SL) GR24->SL_Genes SL_Production Increased SL Production (Orobanchol, this compound) SL_Genes->SL_Production

References

Solanacol as a Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solanacol is a naturally occurring strigolactone (SL), a class of carotenoid-derived plant hormones that have emerged as critical regulators of plant development and environmental responses. Initially identified as a germination stimulant for parasitic plants, the broader role of this compound and other strigolactones in modulating the architecture and stress resilience of the host plant is a subject of intensive research. This technical guide provides a comprehensive overview of the current understanding of this compound and, more broadly, strigolactones as plant growth regulators. It details their mechanism of action through the D14-MAX2-SMXL signaling pathway, summarizes quantitative data on their effects on shoot branching and root architecture, and provides detailed experimental protocols for their study. This document is intended to serve as a foundational resource for researchers investigating the potential of this compound and other strigolactones in agricultural and biotechnological applications.

Introduction to this compound and Strigolactones

This compound is a canonical strigolactone isolated from the root exudates of members of the Solanaceae family, such as tobacco and tomato.[1] Its chemical formula is C₁₉H₁₈O₆.[2][3] Like other strigolactones, it is characterized by a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide moiety (the D-ring). The primary and most well-documented role of this compound is as a germination stimulant for seeds of root parasitic weeds, such as Phelipanche ramosa.[1][4]

Beyond this role in inter-species communication, strigolactones are now recognized as a fundamental class of plant hormones that regulate various aspects of plant growth and development. Their most prominent role is the inhibition of shoot branching, but they also influence root system architecture, leaf senescence, and responses to abiotic stresses.[5][6] Due to the inherent instability and low abundance of naturally occurring strigolactones like this compound, much of the research on their physiological effects utilizes the synthetic and more stable analog, GR24.[7] Therefore, while this guide focuses on this compound, much of the quantitative data and experimental protocols are derived from studies using GR24, which is considered a representative model compound for strigolactone activity.

Biosynthesis and Signaling Pathway of Strigolactones

The regulation of plant architecture by this compound and other strigolactones is governed by a well-defined biosynthesis and signaling pathway.

Biosynthesis

Strigolactones are synthesized from all-trans-β-carotene in the plastids and cytoplasm. The core pathway involves a series of enzymatic conversions:

  • Isomerization: The carotenoid isomerase DWARF27 (D27) converts all-trans-β-carotene to 9-cis-β-carotene.

  • Cleavage: The carotenoid cleavage dioxygenases CCD7 and CCD8 sequentially cleave 9-cis-β-carotene to produce carlactone (B12838652).

  • Oxidation: In the cytoplasm, the cytochrome P450 monooxygenase MAX1 catalyzes the oxidation of carlactone to carlactonoic acid, a key intermediate for the synthesis of various strigolactones, including this compound.[2][4]

Solanacol_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 Carlactone_precursor 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->Carlactone_precursor CCD7 Carlactone Carlactone Carlactone_precursor->Carlactone CCD8 Carlactone_cyto Carlactone Carlactone->Carlactone_cyto Export Carlactonoic_Acid Carlactonoic Acid This compound This compound Carlactonoic_Acid->this compound Further modifications Carlactone_cyto->Carlactonoic_Acid MAX1

Caption: Simplified biosynthetic pathway of this compound.
Signaling Pathway

The strigolactone signaling pathway is a proteolysis-dependent mechanism that leads to the regulation of gene expression. The core components of this pathway are:

  • D14 (DWARF14): An α/β hydrolase that acts as the strigolactone receptor.[8]

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9]

  • SMXL (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are the targets for degradation.[10]

The signaling cascade proceeds as follows:

  • Perception: this compound (or another SL) binds to the D14 receptor. This binding event, followed by hydrolysis of the SL molecule, induces a conformational change in D14.[11]

  • Complex Formation: The SL-bound D14 interacts with the MAX2 F-box protein and recruits a member of the SMXL family of repressor proteins.[9]

  • Ubiquitination and Degradation: The SCF-MAX2 complex ubiquitinates the SMXL protein, targeting it for degradation by the 26S proteasome.[10]

  • Gene Expression: The degradation of the SMXL repressor protein leads to the derepression of downstream target genes, which in turn modulates physiological responses such as the inhibition of shoot branching.[11]

Strigolactone_Signaling cluster_no_sl In the absence of this compound cluster_with_sl In the presence of this compound SMXL SMXL Repressor TargetGenes_repressed Target Genes (e.g., for branching inhibition) SMXL->TargetGenes_repressed Represses SMXL_ub Ubiquitinated SMXL SMXL->SMXL_ub Ubiquitination Branching_proceeds Shoot Branching Proceeds TargetGenes_repressed->Branching_proceeds This compound This compound D14 D14 Receptor This compound->D14 Binds and Hydrolyzed MAX2 SCF-MAX2 (E3 Ligase) D14->MAX2 Recruits MAX2->SMXL Recruits Proteasome 26S Proteasome SMXL_ub->Proteasome Degradation TargetGenes_active Target Genes Active SMXL_ub->TargetGenes_active Repression Lifted Branching_inhibited Shoot Branching Inhibited TargetGenes_active->Branching_inhibited

Caption: The this compound/Strigolactone signaling pathway.

Quantitative Data on the Effects of Strigolactones on Plant Growth

While specific quantitative data for this compound's effect on host plant growth is limited, extensive research using the synthetic analog GR24 has elucidated the dose-dependent effects of strigolactones on various aspects of plant development.

Effect on Shoot Architecture

Strigolactones are potent inhibitors of shoot branching. They act to enforce apical dominance, where the main shoot apex suppresses the outgrowth of axillary buds.

Table 1: Effect of GR24 on Shoot Branching in Pea (Pisum sativum)

GenotypeTreatmentNumber of Branches
Wild TypeControl2.1 ± 0.3
Wild Type1 µM GR241.2 ± 0.2
rms1 (SL-deficient)Control8.5 ± 0.7
rms1 (SL-deficient)1 µM GR242.5 ± 0.4

Data adapted from Gomez-Roldan et al., 2008. Values are means ± SE.

Effect on Root System Architecture

The effect of strigolactones on root systems is complex and often dependent on nutrient availability, particularly phosphate (B84403). Generally, at low concentrations, they can promote primary root elongation and lateral root formation, while higher concentrations can be inhibitory.

Table 2: Effect of GR24 on Root Architecture in Arabidopsis thaliana

GR24 Concentration (µM)Primary Root Length (cm)Lateral Root Number
04.2 ± 0.215.3 ± 1.1
1.255.1 ± 0.318.2 ± 1.5
2.54.8 ± 0.217.5 ± 1.3
5.03.5 ± 0.314.1 ± 1.0
10.02.8 ± 0.211.8 ± 0.9

Data adapted from Ruyter-Spira et al., 2011. Measurements taken on 8-day-old seedlings. Values are means ± SE.

Effect on Plant Growth under Abiotic Stress

Strigolactones have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity.

Table 3: Effect of GR24 on Winter Wheat (Triticum aestivum) under Drought Stress

TreatmentApplication MethodRoot Dry Weight ( g/plant )Shoot Dry Weight ( g/plant )
Control (Drought)-0.85 ± 0.052.10 ± 0.12
10 µM GR24 (Drought)Foliar Spray0.98 ± 0.062.35 ± 0.15
10 µM GR24 (Drought)Irrigation1.15 ± 0.082.55 ± 0.18

Data adapted from Sedaghat et al., 2021. Values are means ± SE.

Experimental Protocols

The following protocols are generalized methods for studying the effects of strigolactones on plant growth.

Protocol for Shoot Branching Assay in Arabidopsis thaliana

Objective: To quantify the effect of this compound or a synthetic analog on shoot branching.

Materials:

  • Arabidopsis thaliana seeds (wild-type and SL-deficient/insensitive mutants, e.g., max2, max4).

  • Growth medium (e.g., Murashige and Skoog) with 1% sucrose (B13894) and 0.8% agar.

  • Petri plates.

  • This compound or GR24 stock solution (e.g., 10 mM in acetone).

  • Growth chamber with controlled light and temperature.

Methodology:

  • Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on Petri plates containing growth medium.

  • Treatment Application: Add this compound or GR24 from the stock solution to the cooled autoclaved medium before pouring the plates to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM). A control group with an equivalent amount of acetone (B3395972) should be included.

  • Vernalization and Growth: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Transplanting: After 7-10 days, transfer seedlings to individual pots containing a suitable soil mix.

  • Data Collection: Grow plants until the primary inflorescence has bolted and produced several siliques. Count the number of primary rosette branches that are longer than 1 cm.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the branching phenotypes between treatments and genotypes.

Shoot_Branching_Workflow A Seed Sterilization and Sowing C Vernalization (4°C, 2-3 days) A->C B Growth Medium Preparation with this compound/GR24 B->A D Growth Chamber (22°C, 16h light) C->D E Transplant to Soil D->E F Growth and Development E->F G Quantify Rosette Branches (>1 cm) F->G H Statistical Analysis G->H

Caption: Experimental workflow for shoot branching assay.
Protocol for Root Architecture Analysis in Tomato (Solanum lycopersicum)

Objective: To assess the impact of this compound on root system architecture under different phosphate conditions.

Materials:

  • Tomato seeds (e.g., cv. Moneymaker).

  • Growth pouches or rhizotrons.

  • Modified Hoagland solution with high (1 mM) and low (10 µM) phosphate concentrations.

  • This compound or GR24 stock solution.

  • Scanner and root analysis software (e.g., ImageJ with the NeuronJ plugin, or WinRHIZO).

Methodology:

  • Seed Germination: Germinate tomato seeds on moist filter paper in the dark for 3-4 days.

  • Transfer to Growth System: Transfer germinated seedlings to growth pouches or rhizotrons containing sterile nutrient solution.

  • Treatment Application: Prepare high and low phosphate Hoagland solutions. For each phosphate level, create treatment groups with varying concentrations of this compound or GR24 (e.g., 0, 0.1, 1, 5 µM).

  • Growth Conditions: Place the growth systems in a growth chamber with controlled environmental conditions. Replenish the nutrient solutions every 2-3 days.

  • Imaging: After a set period (e.g., 14 days), carefully remove the roots from the growth system, rinse with water, and spread them out in a transparent tray with a thin layer of water. Scan the root systems using a high-resolution flatbed scanner.

  • Data Analysis: Analyze the scanned images using root analysis software to quantify parameters such as primary root length, total lateral root length, number of lateral roots, and root surface area.

  • Statistical Analysis: Compare the root parameters across different treatments using two-way ANOVA to assess the effects of both phosphate level and strigolactone concentration.

Conclusion and Future Perspectives

This compound, as a representative of the strigolactone class of phytohormones, plays a significant role in regulating plant architecture and responses to the environment. The core D14-MAX2-SMXL signaling pathway provides a mechanism through which these molecules inhibit shoot branching and modulate root growth. While the synthetic analog GR24 has been instrumental in elucidating these roles, further research is required to understand the specific activities and potential advantages of naturally occurring strigolactones like this compound. Future investigations should focus on quantifying the in planta levels of this compound and correlating them with specific developmental and physiological states. A deeper understanding of the unique properties of different strigolactones could pave the way for the development of novel plant growth regulators for agricultural applications, potentially leading to crops with improved architecture, enhanced nutrient uptake, and greater resilience to environmental stresses.

References

The Function of Solanacol in Tomato Root Exudates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanacol, a canonical strigolactone (SL) exuded by the roots of tomato (Solanum lycopersicum), plays a pivotal role in shaping the rhizosphere, the dynamic interface between the plant root and the surrounding soil. Initially identified as a germination stimulant for parasitic weeds, the functions of this compound and other strigolactones are now understood to be far more complex, encompassing symbiotic relationships, plant architecture, and defense signaling. This technical guide provides an in-depth examination of the biosynthesis, perception, and multifaceted functions of this compound, with a focus on its role in mediating interactions with parasitic plants and arbuscular mycorrhizal (AM) fungi. Furthermore, this guide explores the emerging role of strigolactones in the plant's defense against pathogens and nematodes, highlighting the intricate signaling crosstalk with other phytohormones. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided, alongside a quantitative summary of its effects. This document aims to serve as a comprehensive resource for researchers in plant science, chemical ecology, and for professionals in the agricultural and pharmaceutical sectors seeking to leverage this knowledge for crop improvement and the development of novel bioactive compounds.

Introduction

The rhizosphere is a complex and competitive environment where plants must navigate interactions with a diverse array of organisms, both beneficial and detrimental. To orchestrate these interactions, plants release a cocktail of chemical compounds into the soil, collectively known as root exudates. Among these, strigolactones (SLs) have emerged as a critical class of signaling molecules. This compound is a prominent strigolactone found in the root exudates of tomato and other Solanaceae species[1].

Historically, SLs were first characterized as germination stimulants for parasitic plants of the genera Striga and Orobanche (now including Phelipanche), which can cause devastating crop losses[2]. However, subsequent research revealed a more ancient and mutualistic role for SLs in promoting the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi, which enhance the plant's nutrient and water uptake[3]. Beyond their role in the rhizosphere, SLs are now recognized as a novel class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.

This guide focuses specifically on this compound, detailing its biosynthesis in tomato, its function as a rhizosphere signaling molecule, and its involvement in the plant's defense responses. We present quantitative data on its activity, detailed experimental methodologies for its study, and visual representations of the key pathways and workflows.

Biosynthesis of this compound in Tomato

This compound is a canonical strigolactone, characterized by the presence of a tricyclic lactone (the ABC rings) connected to a butenolide D-ring via an enol-ether bridge. Its biosynthesis in tomato is a multi-step process that begins with the carotenoid pathway. The immediate precursor to this compound is orobanchol (B1246147). The proposed biosynthetic pathway from orobanchol to this compound involves a series of oxidation reactions. A key enzyme in this conversion is the cytochrome P450 CYP712G1, which catalyzes the double oxidation of orobanchol to produce didehydro-orobanchol (DDH) isomers. One of these DDH isomers is then thought to be further converted into this compound, although the precise enzymatic step for this final conversion is still under investigation[4].

The production and exudation of this compound, like other strigolactones, are influenced by environmental conditions, most notably phosphate (B84403) availability. Phosphate starvation is a strong inducer of strigolactone biosynthesis and exudation, which is thought to be an adaptive response to enhance the recruitment of mycorrhizal fungi to aid in phosphate acquisition.

Solanacol_Biosynthesis Carlactonoic_Acid Carlactonoic Acid (CLA) Orobanchol Orobanchol Carlactonoic_Acid->Orobanchol SlCYP722C DDH_isomers Didehydro-orobanchol (DDH) isomers Orobanchol->DDH_isomers CYP712G1 This compound This compound DDH_isomers->this compound Putative Enzyme(s)

Figure 1: Proposed Biosynthetic Pathway of this compound in Tomato.

Function of this compound in the Rhizosphere

This compound's primary and most well-characterized functions are as a signaling molecule in the rhizosphere. It mediates communication between the tomato plant and other soil-dwelling organisms, with significant implications for plant health and survival.

Stimulation of Parasitic Plant Seed Germination

This compound is a potent germination stimulant for root parasitic plants, particularly Phelipanche ramosa (branched broomrape), a major pest of tomato crops[5][6]. The seeds of these parasitic plants can remain dormant in the soil for many years until they detect the presence of a suitable host. This compound, exuded from the tomato roots, acts as a chemical cue, triggering the germination of the parasite's seeds. Once germinated, the parasite attaches to the host root, siphoning off water and nutrients, which can lead to significant yield losses.

The high sensitivity of parasitic plant seeds to this compound, with germination being induced at subnanomolar concentrations, underscores the efficiency of this signaling system[5][6].

Induction of Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi

In a mutualistic context, this compound promotes the establishment of symbiosis with AM fungi[3]. These fungi are beneficial to the plant, extending their hyphae into the soil to acquire nutrients, particularly phosphorus, and transferring them to the plant in exchange for carbon. Before physical contact is made, the fungal spores germinate and the hyphae grow through the soil. This compound acts as a signal to the AM fungi that a compatible host is nearby, inducing a rapid and extensive branching of the fungal hyphae[7]. This increased branching enhances the probability of the fungus making contact with the root and initiating the symbiotic relationship.

Quantitative Data on this compound and Strigolactone Activity

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound and other strigolactones.

Table 1: Effect of Strigolactones on Parasitic Plant Seed Germination

Strigolactone/AnalogParasitic Plant SpeciesConcentrationGermination Rate (%)Reference
This compoundPhelipanche ramosaSubnanomolar~80%[5]
This compoundOrobanche minorSubnanomolar~90%[5]
2'-epi-orobancholPhelipanche ramosaSubnanomolar~80%[5]
2'-epi-orobancholOrobanche minorSubnanomolar~90%[5]
GR24 (synthetic analog)Orobanche minor100 nM>60%[2]
OrobancholOrobanche minor10 pM>80%[2]
SorgomolOrobanche minor10 pM>80%[2]

Table 2: Relative Abundance of this compound in Tomato Root Exudates Under Different Conditions

ConditionChange in this compound LevelReference
Mycorrhizal Colonization (Glomus intraradices)54% reduction[8]
ABA-deficient mutants (notabilis, sitiens, flacca)40-52% reduction[9]
SlCCD8 RNAi linesUp to 95% reduction[10]

Role of Strigolactones in Plant Defense

Emerging evidence suggests that strigolactones, in their role as phytohormones, are also involved in the regulation of plant defense responses. While research directly implicating this compound is still developing, studies using strigolactone-deficient tomato mutants and synthetic strigolactone analogs have provided valuable insights.

Strigolactone-deficient tomato mutants exhibit increased susceptibility to fungal pathogens such as Botrytis cinerea and Alternaria alternata[11][12]. This suggests that endogenous strigolactones are required for a robust defense response. Furthermore, strigolactones have been shown to positively regulate defense against root-knot nematodes (Meloidogyne incognita) in tomato[13][14].

The mechanism by which strigolactones modulate plant defense appears to involve intricate crosstalk with other defense-related hormones, particularly jasmonic acid (JA) and abscisic acid (ABA)[11][13][14]. For instance, the application of the strigolactone analog GR24 enhances resistance to nematodes, and this is associated with alterations in the accumulation of JA and ABA[13][14]. In strigolactone-deficient mutants, the expression of JA-dependent defense genes, such as PinII, is reduced, correlating with increased susceptibility to pathogens[11][12].

SL_Defense_Signaling cluster_pathogen Pathogen/Nematode Attack cluster_hormones Hormonal Crosstalk cluster_response Defense Response Pathogen Root-Knot Nematode / Fungal Pathogen SL Strigolactones (SLs) (e.g., this compound) Pathogen->SL Induces Biosynthesis JA Jasmonic Acid (JA) SL->JA Modulates ABA Abscisic Acid (ABA) SL->ABA Modulates Resistance Enhanced Resistance SL->Resistance Positively Regulates Defense_Genes Expression of Defense-Related Genes (e.g., PinII, PDF) JA->Defense_Genes Induces ABA->Resistance Negatively Regulates Defense_Genes->Resistance

Figure 2: Strigolactone Signaling in Tomato Defense.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Extraction of this compound from Tomato Root Exudates

This protocol is adapted from Floková et al. (2020) and Wakabayashi et al. (2022)[15][16].

  • Plant Growth and Exudate Collection:

    • Grow tomato plants hydroponically in a phosphate-sufficient nutrient solution (e.g., half-strength Hoagland solution).

    • To induce strigolactone production, transfer plants to a phosphate-deficient nutrient solution for 7-10 days prior to collection.

    • Collect the hydroponic solution containing the root exudates. To minimize degradation, keep the solution on ice during collection.

  • Solid Phase Extraction (SPE):

    • Filter the collected exudate solution to remove root debris.

    • Use a polymeric reverse-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the exudate solution onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the strigolactones with acetone (B3395972) or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the solvent from the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of acetonitrile (B52724) or a mixture of acetonitrile and water for analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient can be optimized, for example, starting at 30% B and increasing to 100% B over 15-20 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the parent ion [M+H]⁺ is m/z 365, and a characteristic product ion is m/z 268.

    • Quantification is achieved by comparing the peak area of the sample to a standard curve generated with authentic this compound standards.

Phelipanche ramosa Seed Germination Assay

This protocol is based on methodologies described by Xie et al. (2007) and Pouvreau et al. (2013)[5][17].

  • Seed Sterilization and Preconditioning:

    • Surface sterilize P. ramosa seeds with a 10-20% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

    • Place the sterilized seeds on sterile glass fiber filter paper in a petri dish, moisten with sterile water, and incubate in the dark at 20-23°C for 7-10 days. This preconditioning period is essential for the seeds to become responsive to germination stimulants.

  • Germination Stimulation:

    • Prepare serial dilutions of the this compound standard or the root exudate extract in sterile water.

    • Apply a small volume (e.g., 50 µL) of each dilution to the preconditioned seeds. Use sterile water as a negative control and a synthetic strigolactone analog like GR24 (e.g., 1 µM) as a positive control.

    • Seal the petri dishes and incubate in the dark at 23-25°C for 7-14 days.

  • Evaluation of Germination:

    • Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

    • Calculate the germination percentage for each treatment.

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol is adapted from Akiyama et al. (2005)[3].

  • Spore Germination:

    • Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita or Rhizophagus irregularis) and place them on a sterile membrane on a solid medium (e.g., M medium) or in a sterile liquid medium.

    • Incubate the spores in the dark at 28-30°C for several days to allow for germination and initial hyphal growth.

  • Application of this compound:

    • Once the germinated hyphae have reached a certain length, apply a small volume of the this compound solution near the growing hyphae.

    • Use a solvent control (e.g., water or a very low concentration of acetone).

  • Observation of Hyphal Branching:

    • Incubate for another 24-48 hours.

    • Observe the hyphae under a microscope and assess the degree of branching compared to the control. The effect can be quantified by counting the number of hyphal tips in a defined area.

Experimental_Workflow cluster_extraction Extraction and Quantification cluster_bioassays Bioactivity Assays cluster_genetics Genetic and Molecular Analysis Tomato_Growth Tomato Growth (Hydroponics, -P) Exudate_Collection Root Exudate Collection Tomato_Growth->Exudate_Collection SPE Solid Phase Extraction Exudate_Collection->SPE LCMS LC-MS/MS Analysis SPE->LCMS Parasite_Assay Parasitic Plant Seed Germination Assay SPE->Parasite_Assay Apply Extract AMF_Assay AM Fungi Hyphal Branching Assay SPE->AMF_Assay Apply Extract Mutant_Analysis Analysis of SL-deficient Tomato Mutants Gene_Expression Gene Expression Analysis (qRT-PCR) Mutant_Analysis->Gene_Expression

Figure 3: General Experimental Workflow for Studying this compound Function.

Impact on the Rhizosphere Microbiome

While the effects of this compound on parasitic plants and AM fungi are well-documented, its influence on the broader rhizosphere microbial community, including bacteria and non-mycorrhizal fungi, is an area of active research. Root exudates, in general, are known to shape the composition and activity of the rhizosphere microbiome. It is plausible that this compound, as a component of these exudates, contributes to this shaping process. However, studies specifically dissecting the impact of this compound from the complex mixture of root exudates are still limited. Future research employing metagenomic and metabolomic approaches with strigolactone-deficient and overproducing tomato lines will be crucial to elucidate the specific role of this compound in structuring the tomato rhizosphere microbiome.

Conclusion and Future Directions

This compound is a key signaling molecule in tomato root exudates, with profound effects on both parasitic and symbiotic interactions in the rhizosphere. Its role as a germination stimulant for parasitic weeds makes it a target for developing novel crop protection strategies, such as "suicidal germination" where synthetic analogs are used to induce germination in the absence of a host. Conversely, its ability to promote symbiosis with AM fungi offers avenues for enhancing plant nutrition and stress tolerance in sustainable agriculture.

The emerging role of strigolactones in plant defense, mediated through crosstalk with other hormonal pathways, opens up new possibilities for breeding or engineering crops with enhanced resistance to a range of pathogens and pests.

Future research should focus on:

  • Elucidating the remaining unknown steps in the this compound biosynthetic pathway.

  • Identifying the specific receptors for this compound in tomato and other organisms.

  • Unraveling the detailed molecular mechanisms of strigolactone-mediated defense signaling.

  • Investigating the impact of this compound on the diversity and function of the broader rhizosphere microbiome.

A deeper understanding of the multifaceted functions of this compound will undoubtedly contribute to the development of innovative solutions for agriculture and provide novel insights into the complex chemical language of plant-microbe interactions.

References

Solanacol as a Germination Stimulant for Phelipanche ramosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Solanacol, a naturally occurring strigolactone, and its role as a potent germination stimulant for the parasitic weed Phelipanche ramosa. This document synthesizes current research to offer a comprehensive resource on the quantitative efficacy, experimental protocols, and signaling pathways associated with this compound-induced germination of P. ramosa.

Introduction

Phelipanche ramosa, commonly known as branched broomrape, is an obligate holoparasitic plant that poses a significant threat to a wide range of agricultural crops, including those in the Solanaceae and Brassicaceae families. The parasite's life cycle begins with the germination of its seeds, a process triggered by chemical cues exuded from the roots of host plants. Among the most effective of these cues are strigolactones, a class of plant hormones.

This compound, isolated from tobacco (Nicotiana tabacum), is a unique strigolactone characterized by a substituted benzene (B151609) A-ring. It has demonstrated high potency in inducing the germination of P. ramosa seeds at very low concentrations, making it a molecule of significant interest for both understanding the mechanisms of parasitic plant germination and for developing novel control strategies, such as "suicidal germination."

This guide will delve into the quantitative aspects of this compound's activity, provide detailed experimental methodologies for its study, and illustrate the molecular pathways through which it exerts its effects.

Quantitative Data on Germination Stimulation

The efficacy of germination stimulants is typically quantified by determining the concentration at which 50% of the maximum germination is achieved (EC₅₀). While direct, comprehensive comparative studies for this compound against all other stimulants in a single experiment are limited, the available data from various sources have been compiled to provide a comparative overview. It is important to note that germination percentages can vary based on the specific population of P. ramosa, seed batch viability, and experimental conditions.

Table 1: Comparative Efficacy of Germination Stimulants on Phelipanche ramosa

StimulantTypeConcentrationGermination (%)EC₅₀ (M)Source(s)
This compound Natural StrigolactoneSubnanomolarHighNot explicitly stated, but high activity suggested[1]
GR24 (racemic) Synthetic Strigolactone Analog10⁻⁸ M~90%Varies by population (e.g., 10⁻⁹ to 10⁻¹⁰)[2][3]
10⁻⁶ M>90%[2]
(+)-GR24 Synthetic Strigolactone Analog10⁻⁹ M~80%~1.1 x 10⁻¹⁰[4]
(-)-GR24 Synthetic Strigolactone Analog10⁻⁹ M~20%~2.5 x 10⁻⁹[4]
2-Phenylethyl isothiocyanate (2-PEITC) Isothiocyanate10⁻⁶ MHighNot explicitly stated[5]
10⁻⁸ MModerate[5]
3-Phenylpropyl ITC Isothiocyanate10⁻⁸ MHigh~10⁻¹⁰[6][7]
4-Phenylbutyl ITC Isothiocyanate10⁻⁸ MHigh~10⁻¹¹[6][7]
5-Phenylpentyl ITC Isothiocyanate10⁻⁸ MHigh~10⁻¹²[6][7]

Note: The data presented are compiled from multiple sources and may not be directly comparable due to variations in experimental protocols. The EC₅₀ values are estimates based on the available literature.

Experimental Protocols

Accurate and reproducible germination assays are fundamental to studying the effects of stimulants like this compound. The following sections detail the key experimental methodologies.

Phelipanche ramosa Seed Sterilization and Conditioning

A critical prerequisite for germination is a conditioning period where seeds are imbibed in water in the dark.

Protocol:

  • Surface Sterilization:

    • Immerse P. ramosa seeds in a 2.5% (v/v) sodium hypochlorite (B82951) solution with a drop of Tween 20 for 5 minutes with agitation.

    • Rinse the seeds thoroughly with sterile distilled water (3 x 30 seconds, followed by 3 x 5 minutes) under agitation.

    • Alternatively, a 5-minute immersion in 70% ethanol (B145695) followed by a 5-minute immersion in 3% (w/v) calcium hypochlorite with Tween 20 can be used.

  • Conditioning:

    • Place the sterilized seeds on a sterile glass fiber filter paper (Whatman GF/A) or directly into the wells of a 96-well plate.

    • Moisten the filter paper or add sterile distilled water or a conditioning buffer (e.g., 1 mM HEPES, pH 7.5) to the wells.

    • Incubate the seeds in complete darkness at a constant temperature, typically between 20-25°C, for a minimum of 7 to 10 days. This conditioning period is essential for the seeds to become responsive to germination stimulants.

Germination Assay

Following the conditioning period, the seeds are exposed to the germination stimulant.

Protocol:

  • Preparation of Stimulant Solutions:

    • Prepare a stock solution of this compound (or other stimulants) in a suitable solvent such as acetone (B3395972) or DMSO.

    • Perform serial dilutions in sterile distilled water to achieve the desired final concentrations. The final solvent concentration should be kept low (typically <0.1%) to avoid inhibitory effects.

  • Application of Stimulant:

    • For petri dish assays, remove any excess water from the conditioned seeds and apply the stimulant solution.

    • For 96-well plate assays, add the stimulant solution directly to the wells containing the conditioned seeds.

    • Include appropriate controls: a negative control (sterile distilled water with the same solvent concentration as the treatment) and a positive control (e.g., a known concentration of GR24).

  • Incubation and Observation:

    • Seal the petri dishes or 96-well plates to prevent evaporation and incubate in the dark at 20-25°C.

    • Observe the seeds for germination at regular intervals (e.g., 3, 5, 7, and 10 days) using a stereomicroscope.

    • A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each treatment and replicate.

    • Dose-response curves can be generated by plotting germination percentage against the logarithm of the stimulant concentration.

    • The EC₅₀ value can be determined from the dose-response curve using appropriate statistical software.

Signaling Pathway and Visualizations

The perception of strigolactones, including this compound, in parasitic plants is mediated by a specialized family of α/β-hydrolase proteins known as KAI2d. In P. ramosa, the receptor PrKAI2d3 has been identified as a key player in this process.[1][4][8][9] The binding of this compound to PrKAI2d3 is believed to initiate a signaling cascade that leads to the degradation of transcriptional repressors, ultimately promoting the expression of genes required for germination.

Proposed Signaling Pathway of this compound-Induced Germination

The following diagram illustrates the putative signaling pathway for this compound in P. ramosa, based on the established model for strigolactone signaling in parasitic plants.

Solanacol_Signaling_Pathway This compound This compound PrKAI2d3_inactive PrKAI2d3 (Inactive Receptor) This compound->PrKAI2d3_inactive Binding & Hydrolysis PrKAI2d3_active PrKAI2d3 (Active Complex) PrKAI2d3_inactive->PrKAI2d3_active SCF_complex SCF Complex Assembly PrKAI2d3_active->SCF_complex MAX2 MAX2 (F-box protein) MAX2->SCF_complex SMAX1 SMAX1/SMXL (Repressor) Ubiquitination Ubiquitination SMAX1->Ubiquitination Targeting Germination_Genes Germination-Promoting Genes SMAX1->Germination_Genes Repression SCF_complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Polyubiquitinated SMAX1 SMAX1_degradation SMAX1/SMXL Degradation Proteasome->SMAX1_degradation SMAX1_degradation->Germination_Genes De-repression Germination Seed Germination Germination_Genes->Germination Expression

Caption: Proposed signaling pathway for this compound-induced germination in P. ramosa.

Experimental Workflow for Germination Assay

The following diagram outlines the standard workflow for conducting a P. ramosa germination assay.

Germination_Assay_Workflow Start Start: P. ramosa Seeds Sterilization Surface Sterilization (e.g., NaOCl, Ethanol) Start->Sterilization Conditioning Conditioning (7-10 days, dark, 20-25°C) Sterilization->Conditioning Stimulant_Application Apply Stimulant Solutions to Seeds Conditioning->Stimulant_Application Stimulant_Prep Prepare Stimulant Solutions (this compound, GR24, etc.) Stimulant_Prep->Stimulant_Application Incubation Incubation (3-10 days, dark, 20-25°C) Stimulant_Application->Incubation Observation Microscopic Observation (Count germinated seeds) Incubation->Observation Data_Analysis Data Analysis (Germination %, Dose-Response, EC₅₀) Observation->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for a Phelipanche ramosa germination assay.

Logical Relationship of Signaling Components

This diagram illustrates the logical flow of the signaling cascade from stimulant perception to the cellular response.

Signaling_Logic Stimulant Stimulant (this compound) Receptor Receptor Activation (PrKAI2d3) Stimulant->Receptor Complex_Formation Complex Formation (PrKAI2d3-MAX2-SMAX1) Receptor->Complex_Formation Repressor_Degradation Repressor Degradation (SMAX1) Complex_Formation->Repressor_Degradation Gene_Expression Gene Expression (Germination Genes) Repressor_Degradation->Gene_Expression Allows Physiological_Response Physiological Response (Germination) Gene_Expression->Physiological_Response

Caption: Logical flow of the this compound signaling cascade in P. ramosa.

Conclusion and Future Directions

This compound stands out as a highly potent, naturally occurring germination stimulant for Phelipanche ramosa. Understanding its mechanism of action provides a valuable foundation for the development of targeted strategies to control this devastating parasitic weed. The high sensitivity of P. ramosa to this compound and other strigolactones underscores the potential for "suicidal germination" as a viable agricultural practice.

Future research should focus on several key areas:

  • Direct Comparative Studies: Conducting comprehensive studies that directly compare the dose-response of this compound with a wide range of other natural and synthetic stimulants under standardized conditions would provide invaluable data for selecting the most effective compounds for field applications.

  • Signaling Pathway Elucidation: While the general strigolactone signaling pathway provides a strong model, further research is needed to identify all the specific downstream components in P. ramosa and to confirm the precise molecular interactions following this compound perception.

  • Structure-Activity Relationship Studies: Continued investigation into the structure-activity relationships of this compound and its analogs will be crucial for the design of even more potent and specific germination stimulants or inhibitors.

  • Field Trials: Translating laboratory findings into effective field applications is the ultimate goal. Field trials are necessary to evaluate the efficacy, stability, and optimal application methods for this compound or its analogs in real-world agricultural settings.

By continuing to unravel the intricate details of this compound's interaction with Phelipanche ramosa, the scientific community can move closer to developing sustainable and effective solutions for the management of this and other parasitic weeds.

References

The Strigolactone Biosynthesis Pathway: A Technical Guide to Solanacol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the strigolactone (SL) biosynthesis pathway, with a specific focus on the enzymatic cascade leading to the production of solanacol. This compound is a canonical orobanchol-type strigolactone prominently exuded by solanaceous plants like tomato and tobacco. This document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual diagrams of the biochemical and experimental workflows.

The Core Biosynthesis Pathway from β-Carotene to this compound

The biosynthesis of this compound is a multi-step process that begins in the plastids with the carotenoid pathway and continues in the cytosol with a series of modifications catalyzed by cytochrome P450 enzymes. The pathway can be segmented into two major phases: the synthesis of the central precursor, carlactonoic acid (CLA), and the subsequent diversification steps that lead to orobanchol (B1246147) and ultimately this compound.

Phase 1: Synthesis of the Carlactonoic Acid (CLA) Precursor

The initial steps of SL biosynthesis are conserved across many plant species and involve the conversion of all-trans-β-carotene into the key intermediate, carlactone (B12838652) (CL), which is then oxidized to carlactonoic acid (CLA).[1][2]

  • Isomerization: The pathway initiates with the enzyme DWARF27 (D27) , a β-carotene isomerase, which converts all-trans-β-carotene to 9-cis-β-carotene within the plastid.[1]

  • Cleavage: Next, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene to form 9-cis-β-apo-10′-carotenal.[1]

  • Cyclization and Cleavage: This product is then acted upon by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) , which catalyzes a combination of cleavage and cyclization reactions to produce carlactone (CL) , the first molecule containing the core strigolactone structure.[1] CL is considered the common precursor for all strigolactones.[3]

  • Oxidation to CLA: Carlactone is exported to the cytosol, where it is oxidized by a cytochrome P450 enzyme of the CYP711A subfamily, MORE AXILLARY GROWTH 1 (MAX1) . In tomato (Solanum lycopersicum), the ortholog SlMAX1 catalyzes the conversion of carlactone (CL) into carlactonoic acid (CLA) . This conversion is a conserved function among MAX1 homologs in various plant species.[1][3]

Phase 2: Diversification from CLA to this compound in Tomato

Downstream of CLA, the pathway diversifies to produce a wide array of strigolactones. In tomato, this branch leads to orobanchol-type SLs, including this compound.

  • Orobanchol Formation: In tomato, carlactonoic acid (CLA) is directly converted to orobanchol . This crucial step, which forms the stereospecific BC-ring, is catalyzed by the cytochrome P450 enzyme SlCYP722C .[2] This is distinct from the pathway in rice, where orobanchol is formed from CLA via a 4-deoxyorobanchol intermediate.[1]

  • Double Oxidation to Didehydro-orobanchol (DDH): Orobanchol serves as the substrate for the next key enzyme, SlCYP712G1 , another cytochrome P450. This enzyme catalyzes a double oxidation of orobanchol to produce at least three structurally unidentified isomers of didehydro-orobanchol (DDH) .[3][4][5]

  • Final Conversion to this compound: The final step is the conversion of one of the DDH isomers into This compound . The enzyme responsible for this transformation has not yet been identified and remains a topic of ongoing research.[5] It is hypothesized to be another oxidizing enzyme, likely a cytochrome P450.[3]

Strigolactone_Biosynthesis_to_this compound cluster_plastid Plastid cluster_cytosol Cytosol all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 Carlactone Carlactone 9-cis-β-apo-10'-carotenal->Carlactone CCD8 Carlactone_cyto Carlactone Carlactone->Carlactone_cyto Transport Carlactonoic Acid Carlactonoic Acid (CLA) Carlactone_cyto->Carlactonoic Acid SlMAX1 (CYP711A) Orobanchol Orobanchol Carlactonoic Acid->Orobanchol SlCYP722C DDH Isomers Didehydro-orobanchol (DDH) Isomers Orobanchol->DDH Isomers SlCYP712G1 This compound This compound DDH Isomers->this compound Unidentified Enzyme

Fig. 1: Biosynthesis pathway of this compound from all-trans-β-carotene in tomato.

Quantitative Data

Table 1: Relative Abundance of Strigolactones in Root Extracts of Wild-Type (WT) and SlCCD8 RNAi Tomato Lines (Data derived from Vogel et al., 2010 via MRM-LC-MS/MS peak area analysis)[6][7]

CompoundGenotypeRelative Abundance (Peak Area)% Reduction vs. WT
This compound WT100.0 ± 15.0-
L04 (SlCCD8 RNAi)5.8 ± 2.194.2%
L09 (SlCCD8 RNAi)4.9 ± 1.895.1%
Didehydro-orobanchol 1 WT100.0 ± 12.0-
L04 (SlCCD8 RNAi)6.2 ± 2.593.8%
L09 (SlCCD8 RNAi)5.1 ± 1.994.9%
Didehydro-orobanchol 2 WT100.0 ± 14.0-
L04 (SlCCD8 RNAi)7.1 ± 2.892.9%
L09 (SlCCD8 RNAi)6.3 ± 2.293.7%
Orobanchol WT100.0 ± 18.0-
L04 (SlCCD8 RNAi)8.5 ± 3.191.5%
L09 (SlCCD8 RNAi)7.7 ± 2.992.3%

Table 2: Relative Abundance of Strigolactones in Tomato Root Exudates of Wild-Type (WT) and Abscisic Acid (ABA) Deficient Mutants (Data derived from López-Ráez et al., 2010 via LC-MS/MS peak area analysis)[8]

CompoundGenotypeRelative Abundance (Peak Area) vs. WT
This compound WT (Ailsa Craig)100.0%
notabilis (ABA deficient)~60.0%
WT (Sitiens background)100.0%
sitiens (ABA deficient)~53.0%
Didehydro-orobanchol 1 WT (Ailsa Craig)100.0%
notabilis (ABA deficient)~62.0%
WT (Sitiens background)100.0%
sitiens (ABA deficient)~45.0%
Didehydro-orobanchol 2 WT (Ailsa Craig)100.0%
notabilis (ABA deficient)~58.0%
WT (Sitiens background)100.0%
sitiens (ABA deficient)~50.0%

Experimental Protocols

Elucidating the this compound biosynthesis pathway relies on a combination of genetic, molecular, and analytical techniques. Key among these are the heterologous expression of candidate enzymes to verify their function and the sensitive detection of reactants and products via mass spectrometry.

Protocol: Heterologous Expression and Metabolite Analysis in Nicotiana benthamiana

Transient expression in N. benthamiana allows for the rapid reconstitution of biosynthetic pathways in planta. This protocol is synthesized from methodologies described in several studies.[9][10][11][12]

1. Plant Growth:

  • Grow N. benthamiana plants in a greenhouse at 24-25°C with a 16-hour light/8-hour dark cycle for 4-6 weeks.[3][10]

  • Use young, healthy, and fully expanded leaves for infiltration. Avoid plants that have started flowering.[11]

2. Agrobacterium Culture Preparation:

  • Grow Agrobacterium tumefaciens (e.g., strain GV3101) containing the expression vector(s) for your gene(s) of interest (e.g., SlCYP712G1) and a viral suppressor of gene silencing (e.g., p19) in 10 mL of YEB or LB medium with appropriate antibiotics and 200 µM acetosyringone.[9]

  • Incubate overnight at 28°C with shaking (200-220 rpm).[12]

  • Pellet the bacteria by centrifugation (e.g., 4000 rpm for 10 min).[11]

  • Discard the supernatant and resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone) to a final OD₆₀₀ of 0.5-1.0.[9][12]

  • Incubate the resuspended culture at room temperature for 2-4 hours before infiltration.[9]

  • For co-expression of multiple genes (e.g., reconstituting the entire pathway), mix the individual Agrobacterium cultures in equal volumes.[9]

3. Agroinfiltration:

  • Using a 1 mL needleless syringe, gently press against the abaxial (underside) of the leaf and slowly infiltrate the bacterial suspension into the intercellular space.[9]

  • Infiltrate 2-3 leaves per plant. Mark the infiltrated areas.

4. Post-Infiltration and Harvest:

  • Keep plants under dim light and high humidity for 24-36 hours.[9]

  • Return plants to normal growth conditions for 4-5 days to allow for protein expression and metabolite production.[10]

  • Harvest the infiltrated leaf areas, immediately freeze in liquid nitrogen, and store at -80°C until extraction.[13]

5. Metabolite Extraction and Analysis:

  • Grind the frozen leaf tissue to a fine powder.[13]

  • Extract metabolites using a solvent such as 30% methanol (B129727) with 0.01% formic acid or an ethyl acetate-based method.[3][4]

  • Homogenize the sample and centrifuge to pellet debris.[4]

  • Analyze the supernatant using a validated LC-MS/MS method for strigolactone detection and quantification.

Agroinfiltration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth 1. Grow N. benthamiana (4-6 weeks) Infiltration 4. Infiltrate leaf abaxial side with needleless syringe Plant_Growth->Infiltration Agro_Culture 2. Culture Agrobacterium (with expression vectors + p19) Resuspension 3. Resuspend bacteria in infiltration buffer Agro_Culture->Resuspension Resuspension->Infiltration Incubation 5. Incubate plants (5 days) Infiltration->Incubation Harvest 6. Harvest infiltrated tissue (Flash freeze) Incubation->Harvest Extraction 7. Grind and extract metabolites Harvest->Extraction LCMS 8. Analyze by LC-MS/MS Extraction->LCMS

Fig. 2: Experimental workflow for transient expression and analysis in N. benthamiana.
Protocol: In Vitro Enzyme Assay Using Yeast Microsomes

This method is used to test the specific catalytic activity of a single enzyme (e.g., SlCYP712G1) on a known substrate (e.g., orobanchol). It involves expressing the P450 enzyme in a specialized yeast strain and then isolating the membrane fraction (microsomes) where the enzyme is located. This protocol is a synthesis of methods described for plant P450s.[13][14][15]

1. Yeast Culture and Induction:

  • Use a yeast strain suitable for P450 expression, such as WAT11, which co-expresses an Arabidopsis P450 reductase (ATR1).[14]

  • Transform the yeast with a vector containing your P450 gene of interest.

  • Grow a pre-culture in selective medium overnight.

  • Inoculate a larger volume of induction medium and grow for 12-24 hours at 28°C with vigorous shaking to induce protein expression.[15]

2. Microsome Preparation:

  • Harvest yeast cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).[15]

  • Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[13]

  • Resuspend the pellet in ice-cold lysis buffer (e.g., TESB: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM Sorbitol) containing protease inhibitors and DTT.[13][15]

  • Lyse the cells. A common method is mechanical disruption with 0.5 mm glass beads using a bead mill or vigorous vortexing in a cold room. Repeat in short bursts with cooling on ice in between.[13][15]

  • Perform a low-speed centrifugation (e.g., 5,000 x g, 20 min, 4°C) to pellet cell debris and unlysed cells.[13]

  • Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the microsomal membranes.

  • Discard the supernatant. Resuspend the microsomal pellet in a small volume of storage buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Determine the total protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

3. In Vitro Enzyme Assay:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume is typically 100 µL and contains:

    • Phosphate or Tris-HCl buffer (e.g., 50 mM, pH 7.5).[13]

    • Yeast microsomes containing the expressed P450 (e.g., 10-50 µg total protein).[13]

    • Substrate (e.g., orobanchol, dissolved in a minimal volume of DMSO or acetone) to a final concentration of 1-10 µM.

  • Pre-incubate the mixture for 5-10 minutes at the reaction temperature (e.g., 28-30°C).

  • Initiate the reaction by adding the cofactor, NADPH (final concentration ~1 mM).[13]

  • Incubate for 1-3 hours at 28-30°C with gentle shaking.[4][13]

  • Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold ethyl acetate (B1210297) or acetonitrile (B52724) containing 1% formic acid.[13]

4. Product Extraction and Analysis:

  • Vortex the quenched reaction vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing the products to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile/water) for LC-MS/MS analysis.

Microsome_Assay_Workflow cluster_prep Microsome Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Yeast_Culture 1. Culture & Induce P450-expressing Yeast Cell_Lysis 2. Harvest & Lyse Cells (e.g., Glass Beads) Yeast_Culture->Cell_Lysis Centrifugation 3. Differential Centrifugation to Isolate Microsomes Cell_Lysis->Centrifugation Resuspend 4. Resuspend & Quantify Microsomal Protein Centrifugation->Resuspend Reaction_Setup 5. Set up Reaction: Buffer + Microsomes + Substrate Resuspend->Reaction_Setup Initiate 6. Initiate with NADPH & Incubate (1-3h) Reaction_Setup->Initiate Quench 7. Stop Reaction (e.g., Ethyl Acetate) Initiate->Quench Extraction 8. Extract Products & Evaporate Solvent Quench->Extraction LCMS 9. Reconstitute & Analyze by LC-MS/MS Extraction->LCMS

References

The Endogenous Plant Growth Regulator Solanacol: A Technical Guide to its Role in Plant Development and Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 11, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the role of Solanacol, a naturally occurring strigolactone, in shaping plant development and architecture. This document provides an in-depth analysis of this compound's biosynthesis, signaling pathways, and its quantitative effects on plant morphology, supported by detailed experimental protocols and visual diagrams.

Introduction to this compound

This compound is a canonical strigolactone (SL), a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant growth and development. First isolated from tobacco (Nicotiana tabacum), this compound is also found in other solanaceous plants like tomato.[1] Beyond its well-documented role as a germination stimulant for parasitic weeds, this compound acts as an endogenous signal to control key architectural traits in plants, most notably shoot branching and root system development.[2][3]

The Role of this compound in Plant Architecture

This compound, like other strigolactones, is a key regulator of plant architecture, influencing both above-ground and below-ground structures.

Inhibition of Shoot Branching

A primary function of this compound is the suppression of axillary bud outgrowth, which directly impacts the degree of shoot branching.[2] This regulation is crucial for optimizing a plant's structure in response to environmental conditions, such as nutrient availability. While specific dose-response data for this compound is limited in publicly available literature, studies on the synthetic strigolactone analog GR24, which is often used as a proxy for natural strigolactones, demonstrate a clear concentration-dependent inhibition of shoot branching. For instance, in Arabidopsis, increasing concentrations of GR24 progressively reduce basipetal auxin transport, a key mechanism in inhibiting branch growth.[4] It is important to note that while exogenous application of canonical SLs like this compound can inhibit bud outgrowth, recent research suggests that they may not be the sole mobile signal for shoot branching inhibition in planta.[2]

Regulation of Root System Architecture

This compound also plays a significant role in shaping the root system. Generally, strigolactones are known to influence primary root length, lateral root density, and root hair development. The specific quantitative effects of this compound on root architecture are an active area of research. Studies on Arabidopsis have shown that the response of root systems to nutrient availability is mediated by plant hormones, including strigolactones.[5][6] For example, under low phosphate (B84403) conditions, plants often increase strigolactone production to promote symbiotic relationships with mycorrhizal fungi and alter root architecture to enhance nutrient uptake.

Quantitative Data on this compound Effects

While extensive quantitative data specifically for this compound remains to be fully elucidated in published research, the following table summarizes the known qualitative effects and provides representative quantitative data from studies on the closely related synthetic strigolactone, GR24, to illustrate the typical dose-dependent nature of strigolactone responses.

ParameterPlant SpeciesCompoundConcentrationObserved EffectReference
Shoot Branching Arabidopsis thalianaGR241 µMSignificant reduction in basipetal auxin transport[4]
Arabidopsis thalianaGR245 µMInhibition of axillary bud outgrowth[4]
Root Gravitropism Arabidopsis thalianaNaCl (induces hormonal changes)50-150 mMDose-dependent loss of gravitropism in primary roots[6]
Root Stem Cell Division Arabidopsis thalianaIndole-3-acetic acid (IAA)1 nMDecreased rate of columella stem cell division[7]

Biosynthesis and Signaling Pathways of this compound

The this compound Biosynthesis Pathway

This compound is synthesized from the carotenoid pathway. The core pathway leading to the precursor carlactone (B12838652) is well-established. From carlactone, a series of enzymatic steps leads to the production of various strigolactones. In tomato and likely in tobacco, the biosynthesis of this compound from orobanchol (B1246147) is catalyzed by the cytochrome P450 enzyme CYP712G1 . This enzyme is responsible for the double oxidation of orobanchol, leading to the formation of didehydro-orobanchol (DDH) isomers, which are then converted to this compound.[8][9][10][11][12]

G cluster_0 Core Strigolactone Biosynthesis cluster_1 This compound-Specific Pathway (in Tomato/Tobacco) β-carotene β-carotene Carlactone Carlactone β-carotene->Carlactone D27, CCD7, CCD8 Orobanchol Orobanchol Carlactone->Orobanchol MAX1, CYP722C Didehydro-orobanchol (DDH) isomers Didehydro-orobanchol (DDH) isomers Orobanchol->Didehydro-orobanchol (DDH) isomers CYP712G1 This compound This compound Didehydro-orobanchol (DDH) isomers->this compound

Proposed biosynthetic pathway of this compound.
The this compound Signaling Pathway

The signaling pathway for strigolactones, including this compound, involves a receptor protein and subsequent protein degradation to regulate gene expression. The key components are the α/β-hydrolase receptor D14, the F-box protein MAX2 (MORE AXILLARY GROWTH 2), and the transcriptional repressors D53/SMXL proteins.[13][14] In the absence of this compound, D53/SMXL proteins repress the transcription of target genes. When this compound binds to the D14 receptor, it induces a conformational change that allows the D14-Solanacol complex to interact with MAX2 and the D53/SMXL repressor. This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome, thereby allowing the expression of downstream genes that regulate plant development, such as the inhibition of shoot branching. While the core components of the SL signaling pathway are conserved, there is evidence for divergence in receptor specificity and function across different plant species.[15][16]

G cluster_0 Absence of this compound cluster_1 Presence of this compound D53_SMXL_absent D53/SMXL Repressor Target_Genes_absent Target Genes (e.g., for branching) D53_SMXL_absent->Target_Genes_absent Repression Branching_absent Branching Occurs Target_Genes_absent->Branching_absent This compound This compound D14 D14 Receptor This compound->D14 Binds SCF_Complex SCF Complex D14->SCF_Complex Recruits MAX2 MAX2 (F-box protein) MAX2->SCF_Complex D53_SMXL_present D53/SMXL Repressor SCF_Complex->D53_SMXL_present Ubiquitination D53_SMXL_present->SCF_Complex Recruited Proteasome 26S Proteasome D53_SMXL_present->Proteasome Degradation Target_Genes_present Target Genes Branching_present Branching Inhibited Target_Genes_present->Branching_present

Simplified model of the this compound signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound

The analysis of this compound, like other strigolactones, is challenging due to its low concentrations in plant tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantification.

Protocol: Extraction and Quantification of this compound from Plant Roots

  • Sample Preparation:

    • Excise fresh root material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable organic solvent, typically ethyl acetate, often acidified with a small amount of formic acid to improve extraction efficiency.

    • Vortex the sample and incubate at 4°C with shaking for 1 hour.

    • Centrifuge the sample to pellet the tissue debris.

  • Purification (Solid-Phase Extraction - SPE):

    • Pass the supernatant through a silica-based SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the strigolactones with a more polar solvent mixture (e.g., ethyl acetate/hexane).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., acetonitrile/water).

    • Inject the sample into a reverse-phase C18 column for chromatographic separation.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound. The MRM transition for this compound is typically m/z 343.1 > 97.0.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a synthetic this compound standard.

G Start Plant Root Sample Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Powder Freeze->Grind Extract Extract with Ethyl Acetate Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification LC_MS->Quantify

Workflow for this compound extraction and quantification.

Conclusion

This compound is an important endogenous regulator of plant development and architecture. Understanding its biosynthesis, signaling, and quantitative effects is crucial for developing strategies to manipulate plant form for improved crop yields and resistance to parasitic weeds. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the current knowledge and pointing to areas where further investigation is needed to fully harness the potential of modulating this compound pathways in agriculture and drug development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Solanacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanacol is a naturally occurring strigolactone isolated from tobacco (Nicotiana tabacum). Strigolactones are a class of phytohormones that play a crucial role in regulating plant development, including seed germination of parasitic weeds. The unique structure of this compound, featuring a substituted benzene (B151609) A-ring, makes it a molecule of interest for studies in plant biology and as a potential lead for the development of novel agrochemicals. This document provides detailed protocols for the chemical synthesis of this compound for laboratory use, based on established synthetic routes. It also includes an overview of the strigolactone signaling pathway, in which this compound is involved.

Introduction

This compound is a germination stimulant for the seeds of root parasitic weeds.[1][2] Its chemical structure is unique among naturally occurring strigolactones due to the presence of a benzene A-ring.[1] The laboratory synthesis of this compound is essential for producing sufficient quantities for research purposes, including structure-activity relationship studies and investigation of its biological mechanism of action. The synthesis described herein follows a concise route starting from commercially available 2,3-dimethylbenzaldehyde (B27725).

Chemical Synthesis of this compound

The following protocol is a multi-step synthesis to obtain racemic this compound. For the synthesis of optically active this compound, an enzymatic resolution step can be incorporated.[1][2]

Table 1: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Grignard Reaction2,3-Dimethylbenzaldehyde1-(2,3-Dimethylphenyl)prop-2-en-1-olVinylmagnesium bromide, THF99
2Oxidation1-(2,3-Dimethylphenyl)prop-2-en-1-ol1-(2,3-Dimethylphenyl)prop-2-en-1-one2-Iodoxybenzoic acid (IBX), DMSO95
3Nazarov Cyclization1-(2,3-Dimethylphenyl)prop-2-en-1-one6,7-Dimethyl-2,3-dihydro-1H-inden-1-oneTrifluoromethanesulfonic acid (CF3SO3H)92
4Carboxylation6,7-Dimethyl-2,3-dihydro-1H-inden-1-one(6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acidNaH, Dimethyl carbonate, then HCl/AcOH reflux83 (2 steps)
5Reduction/Lactonization(6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acidTricyclic lactoneNaBH4, MeOH93
6HydroxylationTricyclic lactone(±)-SolanacolN-Bromosuccinimide (NBS), AIBN, CCl4; then CaCO3, Acetone/EtOH/H2O60
Experimental Protocols

Step 1: Synthesis of 1-(2,3-Dimethylphenyl)prop-2-en-1-ol

  • To a solution of 2,3-dimethylbenzaldehyde in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add vinylmagnesium bromide (1.0 M solution in THF) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 1-(2,3-dimethylphenyl)prop-2-en-1-ol as a colorless oil.

Step 2: Synthesis of 1-(2,3-Dimethylphenyl)prop-2-en-1-one

  • To a solution of 1-(2,3-dimethylphenyl)prop-2-en-1-ol in dimethyl sulfoxide (B87167) (DMSO), add 2-iodoxybenzoic acid (IBX).

  • Stir the mixture at room temperature for 1.5 hours.

  • Dilute the reaction mixture with water and filter.

  • Extract the filtrate with a mixture of ethyl acetate and hexane.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to give 1-(2,3-dimethylphenyl)prop-2-en-1-one.[1]

Step 3: Synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

  • Add 1-(2,3-dimethylphenyl)prop-2-en-1-one to an excess of trifluoromethanesulfonic acid (CF3SO3H) at 0 °C.

  • Stir the reaction mixture for a short period until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture into ice water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by chromatography on silica gel to afford 6,7-dimethyl-2,3-dihydro-1H-inden-1-one as a yellow solid.[1]

Step 4: Synthesis of (6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

  • To a suspension of sodium hydride in anhydrous dimethyl carbonate, add a solution of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one in anhydrous THF.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and quench with 1 M HCl.

  • Extract the mixture with toluene, dry the organic layer over magnesium sulfate, and concentrate.

  • Dissolve the resulting diester in a mixture of 6 M HCl and acetic acid and heat under reflux for 3 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the residue from ethanol (B145695) to give the carboxylic acid.[1]

Step 5: Synthesis of Tricyclic lactone

  • To a solution of (6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid in methanol, add sodium borohydride (B1222165) (NaBH4) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tricyclic lactone.

Step 6: Synthesis of (±)-Solanacol

  • To a solution of the tricyclic lactone in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

  • Stir the mixture under reflux for 3 hours.

  • Cool the reaction mixture and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude bromide immediately in a 1:1:1 mixture of acetone, ethanol, and water.

  • Add calcium carbonate (CaCO3) and stir the mixture overnight at room temperature.

  • Remove the organic solvents under reduced pressure.

  • Dilute the resulting mixture with 2 M HCl and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to afford (±)-solanacol.[1]

This compound Signaling Pathway

This compound, as a strigolactone, is perceived by the DWARF14 (D14) receptor, an α/β hydrolase. Upon binding, D14 undergoes a conformational change that allows it to interact with the F-box protein MORE AXILLARY GROWTH2 (MAX2). This complex then recruits SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The recruitment of SMXL proteins leads to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors allows for the expression of downstream target genes, ultimately leading to a physiological response, such as seed germination.

Solanacol_Signaling_Pathway This compound This compound D14 D14 Receptor This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXL SMXL (Repressor) MAX2->SMXL Recruits Proteasome 26S Proteasome SMXL->Proteasome Degradation Ub Ubiquitin Ub->SMXL Ubiquitination TargetGenes Target Gene Expression Proteasome->TargetGenes Relieves Repression Response Physiological Response (e.g., Germination) TargetGenes->Response

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Workflow for Synthesis

The overall workflow for the chemical synthesis of this compound involves a series of sequential chemical transformations, each followed by a purification step to isolate the desired intermediate before proceeding to the next reaction.

Synthesis_Workflow Start 2,3-Dimethylbenzaldehyde Step1 Step 1: Grignard Reaction (Vinylmagnesium bromide) Start->Step1 Intermediate1 1-(2,3-Dimethylphenyl)prop-2-en-1-ol Step1->Intermediate1 Step2 Step 2: Oxidation (IBX) Intermediate1->Step2 Purification Purification (Column Chromatography) Intermediate1->Purification Intermediate2 1-(2,3-Dimethylphenyl)prop-2-en-1-one Step2->Intermediate2 Step3 Step 3: Nazarov Cyclization (CF3SO3H) Intermediate2->Step3 Intermediate2->Purification Intermediate3 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Step3->Intermediate3 Step4 Step 4: Carboxylation (NaH, Dimethyl carbonate; HCl/AcOH) Intermediate3->Step4 Intermediate3->Purification Intermediate4 (6,7-Dimethyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Step4->Intermediate4 Step5 Step 5: Reduction/Lactonization (NaBH4) Intermediate4->Step5 Intermediate4->Purification Recrystallization Intermediate5 Tricyclic lactone Step5->Intermediate5 Step6 Step 6: Hydroxylation (NBS, AIBN; CaCO3) Intermediate5->Step6 Intermediate5->Purification FinalProduct (±)-Solanacol Step6->FinalProduct FinalProduct->Purification Final Purification Purification->Step2 Purification->Step3 Purification->Step4 Purification->Step5 Purification->Step6

Caption: The experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Solanacol in Root Exudates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol, a member of the strigolactones (SLs) family of plant hormones, plays a crucial role in rhizosphere signaling. It is exuded by the roots of various plants, including those from the Solanaceae family like tomato and tobacco.[1] this compound acts as a germination stimulant for parasitic weeds and is involved in establishing symbiosis with arbuscular mycorrhizal fungi. The ability to accurately quantify this compound in root exudates is essential for understanding plant-microbe interactions, developing strategies to combat parasitic plants, and exploring its potential applications in agriculture and drug development.

These application notes provide detailed protocols for the collection of root exudates, extraction and purification of this compound, and its quantification using modern analytical techniques.

Methods for Quantification

The primary methods for the quantification of this compound in root exudates are based on chromatography coupled with mass spectrometry, owing to the low concentrations at which this compound is typically found.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended method due to its high sensitivity, selectivity, and accuracy. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for the specific detection and quantification of this compound even in complex matrices like root exudates.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used, but it generally lacks the sensitivity and selectivity of LC-MS/MS for analyzing the trace amounts of this compound in root exudates.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of sesquiterpenoids like this compound. However, it may require derivatization to increase the volatility of the analyte and is generally less common for strigolactone analysis compared to LC-MS/MS.[8][9]

Experimental Protocols

Protocol 1: Collection of Root Exudates

A. From Hydroponically Grown Plants

This method is suitable for collecting clean root exudates with minimal contamination.[2][10][11]

  • Plant Growth: Grow plants in a hydroponic system with a nutrient solution.

  • Acclimatization: Before collecting exudates, replace the nutrient solution with deionized water or a minimal salt solution (e.g., 0.1 mM CaCl2) and allow the plants to acclimate for 1-2 hours.

  • Exudate Collection: Replace the acclimatization solution with fresh deionized water or minimal salt solution and collect the exudates over a period of 6-24 hours.

  • Sample Handling: Keep the collected solution at 4°C during collection to minimize microbial degradation. After collection, filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Storage: The filtered root exudate solution can be used immediately for extraction or stored at -80°C.

B. From Soil-Grown Plants (Hybrid Method)

This method provides a more ecologically relevant exudate profile.[3][12][13]

  • Plant Growth: Grow plants in pots with a defined soil mixture.

  • Plant Removal: Carefully remove the entire plant with its root system and intact soil from the pot.

  • Root Washing: Gently wash the roots with sterile deionized water to remove adhering soil particles.

  • Recovery Period: Place the plant with its cleaned roots in a beaker containing sterile deionized water or a minimal salt solution for a recovery period of 2-4 hours to allow the plant to recover from the stress of washing.

  • Exudate Collection: Transfer the plant to a fresh beaker with a known volume of sterile deionized water or minimal salt solution and collect the exudates for 6-24 hours.

  • Sample Handling and Storage: Follow steps 4 and 5 from the hydroponic collection protocol.

Protocol 2: Extraction and Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is designed to concentrate this compound from the aqueous root exudate solution and remove interfering substances.[4][14]

  • SPE Cartridge Selection: Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the root exudate sample to pH 3.0 with formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

  • Elution:

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the parameters for the sensitive and specific quantification of this compound.[2][4][15][16]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. For example, for a related strigolactone, orobanchol, transitions like m/z 347 -> 97 have been used. The specific transitions for this compound (molecular weight 342.35 g/mol ) should be optimized by infusing a standard. A likely precursor ion would be [M+H]+ at m/z 343.3.

    • Optimization: Optimize cone voltage and collision energy for each transition using a this compound standard to achieve maximum sensitivity.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize quantitative data for this compound and related strigolactones from tomato root exudates, as reported in the literature.

Table 1: Strigolactone Content in Root Exudates of Wild-Type and Transgenic Tomato Lines [2]

Tomato LineThis compound (Peak Area)Didehydro-orobanchol Isomer 1 (Peak Area)Didehydro-orobanchol Isomer 2 (Peak Area)Orobanchol (Peak Area)
Wild-Type (WT)~1.2 x 10^7~1.8 x 10^7~1.5 x 10^7~0.5 x 10^7
SlCCD8 RNAi L16~0.6 x 10^7~0.8 x 10^7~0.7 x 10^7~0.2 x 10^7
SlCCD8 RNAi L04~0.1 x 10^7~0.1 x 10^7~0.1 x 10^7Not detected
SlCCD8 RNAi L09~0.1 x 10^7~0.1 x 10^7~0.1 x 10^7Not detected

Data is estimated from the provided chart and represents the relative abundance.

Table 2: Strigolactone Content in Root Exudates of Tomato Mutants and Corresponding Wild-Types [3]

Tomato GenotypeThis compound (Peak Area)Didehydro-orobanchol Isomer 1 (Peak Area)Didehydro-orobanchol Isomer 2 (Peak Area)
WT (for notabilis)~2.5 x 10^7~4.5 x 10^7~3.0 x 10^7
notabilis~1.0 x 10^7~1.8 x 10^7~1.2 x 10^7
WT (for sitiens)~2.2 x 10^7~4.0 x 10^7~2.8 x 10^7
sitiens~1.0 x 10^7~2.0 x 10^7~1.3 x 10^7
WT (for flacca)~2.0 x 10^7~3.8 x 10^7~2.5 x 10^7
flacca~1.0 x 10^7~1.8 x 10^7~1.2 x 10^7

Data is estimated from the provided chart and represents the relative abundance.

Visualizations

Experimental_Workflow cluster_collection Root Exudate Collection cluster_prep Sample Preparation cluster_analysis Analysis Hydroponic Hydroponic System Collection Collect Exudate Solution Hydroponic->Collection Soil Soil-Grown Plant Soil->Collection Filtration Filtration (0.22 µm) Collection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE DryRecon Dry & Reconstitute SPE->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Strigolactone_Signaling_Pathway This compound This compound (SL) D14 D14 Receptor This compound->D14 binds SCF_Complex SCF Complex Formation D14->SCF_Complex conformational change & recruits MAX2 MAX2 (F-box protein) MAX2->SCF_Complex SMXL SMXL (Repressor Protein) Ubiquitination Ubiquitination of SMXL SMXL->Ubiquitination Gene_Expression Target Gene Expression (e.g., branching inhibition) SMXL->Gene_Expression represses SCF_Complex->Ubiquitination targets Proteasome 26S Proteasome Ubiquitination->Proteasome leads to Degradation SMXL Degradation Proteasome->Degradation Degradation->Gene_Expression allows

Caption: this compound signaling pathway.

References

Application of Solanacol in Parasitic Weed Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasitic weeds, particularly species from the genera Orobanche, Phelipanche, and Striga, pose a significant threat to global agriculture, causing substantial crop losses. These obligate parasites require germination stimulants exuded from the roots of host plants to initiate their life cycle. Solanacol, a naturally occurring strigolactone (SL) isolated from tobacco (Nicotiana tabacum), has been identified as a potent germination stimulant for several parasitic weed species.[1][2] This characteristic makes it a promising candidate for the "suicidal germination" strategy, a method aimed at reducing the parasitic weed seed bank in the soil by inducing germination in the absence of a host crop. This document provides detailed application notes and protocols for the use of this compound in a research and development setting for parasitic weed control.

Mechanism of Action: Suicidal Germination

The primary application of this compound in parasitic weed control is through the induction of suicidal germination.[3][4] Parasitic weed seeds can remain dormant in the soil for many years until they detect the presence of a suitable host through chemical cues. This compound mimics these natural germination stimulants.

Logical Workflow of Suicidal Germination:

SuicidalGermination cluster_0 In the Absence of a Host Crop This compound Application of this compound to infested soil Germination Parasitic weed seeds germinate This compound->Germination induces NoHost No host root to attach to Germination->NoHost leads to Death Germinated seedlings die of starvation NoHost->Death results in Seedbank Reduced parasitic weed seed bank Death->Seedbank

Caption: Workflow of the suicidal germination strategy for parasitic weed control.

By applying this compound to infested fields before planting the main crop, dormant parasitic weed seeds are tricked into germinating. Without a host to attach to for nutrient and water supply, the germinated seedlings cannot survive and perish, leading to a significant reduction in the soil seed bank and protecting the subsequent crop from infestation.

Quantitative Data on this compound Efficacy

Data on the efficacy of this compound is primarily focused on its potent activity as a germination stimulant for Orobanche minor. While comprehensive dose-response curves and field trial data for this compound are limited in the current literature, a key study provides a significant benchmark for its potency.

Table 1: Comparative Germination Stimulation of Orobanche minor Seeds

CompoundConcentration for >80% GerminationRelative PotencyReference
This compound10 pM~1,000-fold more active than GR24[5]
GR24 (synthetic SL)10 nM-[5]

Table 2: Germination Efficacy of Various Strigolactone Analogs on Parasitic Weeds (for comparative purposes)

CompoundParasitic WeedConcentrationGermination Rate (%)SettingReference
GR24Striga hermonthica0.1 µM66Lab[6]
MP3Striga hermonthica1 µM49-52Lab[6]
MP16Striga hermonthica1 µM49-52Lab[6]
Nijmegen-1Striga hermonthica1 µM49-52Lab[6]
T-010Striga hermonthica0.1, 1, 10 kg ai/ha94-100% reduction in emergenceGreenhouse
Nijmegen-1Orobanche ramosa6.25 g/ha≥95% reduction in 4 out of 12 trialsField[4]

Experimental Protocols

The following protocols are based on established methodologies for strigolactone germination assays and can be adapted for use with this compound.

Protocol 1: In Vitro Germination Assay for Orobanche spp.

This protocol is designed to determine the dose-response relationship of this compound on the germination of Orobanche seeds in a controlled laboratory setting.

Materials:

  • Orobanche spp. seeds

  • This compound

  • Sterile distilled water

  • 9 cm Petri dishes

  • Glass fiber filter paper discs (GF/A)

  • Methanol (B129727) or acetone (B3395972) (for stock solution)

  • Incubator

  • Stereomicroscope

Procedure:

  • Seed Sterilization:

    • Surface sterilize Orobanche seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Air-dry the seeds in a laminar flow hood.

  • Pre-conditioning:

    • Place a sterile glass fiber filter paper disc in each Petri dish.

    • Evenly spread a known number of sterilized seeds (e.g., 50-100) on each disc.

    • Moisten the filter paper with 5-7 mL of sterile distilled water.

    • Seal the Petri dishes with parafilm and incubate in the dark at 20-25°C for 7-14 days. This step is crucial to break seed dormancy.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in methanol or acetone (e.g., 1 mg/mL).

    • Perform serial dilutions with sterile distilled water to obtain the desired test concentrations (e.g., from 1 pM to 1 µM). Include a solvent control (water with the same concentration of methanol or acetone as the highest this compound concentration) and a negative control (sterile distilled water). A positive control with a known germination stimulant like GR24 is also recommended.

  • Application of this compound:

    • After the pre-conditioning period, carefully blot the excess water from the filter paper discs.

    • Apply a small, defined volume (e.g., 50 µL) of each this compound dilution (or control solution) to the respective filter paper disc with seeds.

    • Reseal the Petri dishes.

  • Incubation and Observation:

    • Incubate the Petri dishes in the dark at 25°C for 7-10 days.

    • Observe the seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Count the number of germinated and non-germinated seeds to calculate the germination percentage.

Protocol 2: In Vitro Germination Assay for Striga spp.

This protocol is similar to the one for Orobanche, with slight modifications in the pre-conditioning and incubation temperatures.

Materials:

  • Striga spp. seeds

  • This compound

  • Other materials as listed in Protocol 1.

Procedure:

  • Seed Sterilization: Follow the same procedure as for Orobanche seeds.

  • Pre-conditioning:

    • Follow the same setup as for Orobanche seeds.

    • Incubate in the dark at a higher temperature, typically 28-33°C, for 10-14 days.

  • Preparation of this compound Solutions: Follow the same procedure as in Protocol 1.

  • Application of this compound: Follow the same procedure as in Protocol 1.

  • Incubation and Observation:

    • Incubate the Petri dishes in the dark at 28-33°C for 24-72 hours. Striga seeds typically germinate faster than Orobanche seeds.

    • Calculate the germination percentage as described in Protocol 1.

Protocol 3: Suicidal Germination Pot Assay

This protocol assesses the efficacy of this compound in reducing parasitic weed emergence in a soil environment under controlled conditions.

Materials:

  • Pots (e.g., 500 mL)

  • Sterilized soil or sand-vermiculite mixture

  • Orobanche or Striga seeds

  • This compound

  • Host plant seeds (for positive control)

  • Greenhouse or controlled environment chamber

Procedure:

  • Soil Infestation:

    • Thoroughly mix a known quantity of parasitic weed seeds with the soil to achieve a uniform infestation.

  • Potting and Pre-conditioning:

    • Fill the pots with the infested soil.

    • Water the pots to field capacity and maintain moisture for 10-14 days to pre-condition the parasitic weed seeds.

  • This compound Application:

    • Prepare aqueous solutions of this compound at different concentrations.

    • Apply the this compound solutions to the soil surface of the pots. Include a water-only control.

  • Incubation for Suicidal Germination:

    • Maintain the pots under appropriate temperature and moisture conditions for a period sufficient for germination and subsequent death of the seedlings (e.g., 2-4 weeks).

  • Host Plant Sowing (Optional, for efficacy assessment):

    • After the suicidal germination period, sow host plant seeds in the treated and control pots.

    • Grow the host plants under optimal conditions.

  • Data Collection:

    • Count the number of emerged parasitic weed shoots in each pot over time.

    • At the end of the experiment, harvest the host plants and measure biomass (shoot and root dry weight) to assess the impact of the this compound treatment on host plant health.

Signaling Pathway

This compound, as a strigolactone, is perceived by a family of α/β-hydrolase proteins known as KAI2d or HTL (HYPOSENSITIVE TO LIGHT) in parasitic weeds.[7][8] The binding of this compound to the KAI2d receptor initiates a signaling cascade that ultimately leads to the degradation of a repressor protein, allowing for the expression of genes required for germination.

Diagram of the this compound Signaling Pathway:

SolanacolSignaling This compound This compound KAI2d KAI2d/HTL Receptor This compound->KAI2d binds and is hydrolyzed by MAX2 MAX2 (F-box protein) KAI2d->MAX2 conformational change recruits SCF_complex SCF Complex MAX2->SCF_complex part of SMXL SMXL (Repressor Protein) Ubiquitination Ubiquitination SMXL->Ubiquitination undergoes SCF_complex->SMXL targets for Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation Degradation of SMXL Proteasome->Degradation GerminationGenes Germination-related genes expressed Degradation->GerminationGenes relieves repression of Germination Seed Germination GerminationGenes->Germination

Caption: Proposed signaling pathway for this compound-induced germination in parasitic weeds.

Future Research and Development

While this compound shows great promise, further research is needed to fully realize its potential for agricultural applications.

  • Dose-Response Studies: Comprehensive dose-response curves for this compound should be established for a wider range of parasitic weed species, including different ecotypes of Striga and Orobanche.

  • Field Trials: Well-designed field trials are essential to evaluate the efficacy of this compound under various environmental conditions, soil types, and cropping systems. These trials should assess the optimal application rates, timing, and formulation for effective and economical weed control.

  • Formulation Development: The development of stable and cost-effective formulations of this compound is crucial for its practical application in the field. Formulations that ensure slow release and protect the molecule from rapid degradation in the soil would be highly beneficial.

  • Structural Analogs: The synthesis and screening of structural analogs of this compound could lead to the discovery of even more potent, stable, and cost-effective germination stimulants.

  • Receptor Interaction Studies: Detailed studies on the interaction between this compound and the KAI2d/HTL receptors will provide valuable insights for the rational design of novel and highly specific germination stimulants or inhibitors.

References

Application Notes and Protocols for Inducing Germination in Orobanche Species with Solanacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Solanacol for inducing the germination of parasitic plants of the Orobanche genus. This document includes quantitative data on the efficacy of this compound, detailed experimental protocols, and diagrams of the relevant signaling pathways and workflows.

Introduction

Orobanche spp., commonly known as broomrapes, are obligate root parasitic plants that pose a significant threat to agriculture worldwide. Their seeds can remain dormant in the soil for many years until stimulated to germinate by specific chemical cues, primarily strigolactones, released from the roots of host plants. This compound, a naturally occurring strigolactone isolated from tobacco, has been identified as a potent germination stimulant for several Orobanche species.[1] Understanding the mechanism and application of this compound is crucial for developing novel control strategies for these parasitic weeds, such as "suicidal germination," where germination is induced in the absence of a host, leading to the death of the parasite seedling.

Data Presentation

The following table summarizes the quantitative data on the effectiveness of this compound in inducing germination in various Orobanche and related Phelipanche species. It is important to note that the response to strigolactones can be species-specific.

SpeciesThis compound ConcentrationGermination Rate (%)Reference
Phelipanche ramosaSubnanomolarUp to 80%
Orobanche minorSubnanomolarUp to 90%
Phelipanche aegyptiacaNot specifiedLow germination observed

Experimental Protocols

This section provides a detailed protocol for an in vitro Orobanche seed germination assay using this compound. This protocol is adapted from standard methods used for other strigolactones like GR24.

Materials:

  • Orobanche seeds

  • This compound

  • Milli-Q water

  • 9 cm Petri dishes

  • Glass fiber filter paper (GF/A grade)

  • Sterile forceps

  • Micropipettes

  • Incubator

  • Stereomicroscope

  • 70% (v/v) Ethanol (B145695)

  • 5% (v/v) Sodium hypochlorite (B82951) solution

  • Sterile distilled water

Protocol:

  • Seed Sterilization:

    • Place Orobanche seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 30 seconds.

    • Pellet the seeds by centrifugation and discard the supernatant.

    • Add 1 mL of 5% sodium hypochlorite solution and vortex for 5 minutes.

    • Pellet the seeds and wash them three to five times with sterile distilled water.

  • Seed Preconditioning (Priming):

    • Place a sterile glass fiber filter paper disc in a Petri dish.

    • Moisten the filter paper with 5 mL of sterile distilled water.

    • Evenly spread approximately 50-100 sterilized seeds onto the filter paper.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 20-25°C for 7-14 days. This preconditioning period is crucial for the seeds to become responsive to germination stimulants.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (B3395972) or another suitable solvent.

    • Perform serial dilutions with sterile distilled water to achieve the desired final concentrations (e.g., in the nanomolar to picomolar range). It is important to include a solvent control (water with the same concentration of the solvent used for the stock solution).

  • Germination Induction:

    • After the preconditioning period, carefully open the Petri dishes.

    • Apply 50 µL of the desired this compound solution directly onto the filter paper containing the seeds.

    • For the negative control, apply 50 µL of sterile distilled water (with solvent).

    • For a positive control, a known germination stimulant like GR24 can be used.

    • Reseal the Petri dishes with parafilm and wrap them in aluminum foil.

    • Incubate at 20-25°C in the dark for 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

    • Count the total number of seeds in the observation area to calculate the germination percentage.

    • Germination (%) = (Number of germinated seeds / Total number of seeds) x 100.

    • Perform at least three biological replicates for each treatment.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Germination in Orobanche

The germination of Orobanche seeds in response to strigolactones like this compound is mediated by a specialized signaling pathway. The key receptor is a member of the KARRIKIN INSENSITIVE2 (KAI2) protein family, specifically the divergent KAI2d clade.

Solanacol_Signaling_Pathway cluster_SCF SCF Complex Formation This compound This compound KAI2d KAI2d Receptor This compound->KAI2d Binding & Hydrolysis MAX2 MAX2 (F-box protein) KAI2d->MAX2 Conformational change recruits MAX2 SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Targets SMAX1 for ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation SMAX1->p1 Represses Germination Ub Ubiquitin Ub->SMAX1 Germination_Genes Germination-related Gene Expression Germination Seed Germination Germination_Genes->Germination p2->Germination_Genes De-repression

Caption: this compound signaling pathway in Orobanche.

Experimental Workflow for this compound-Induced Germination Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on Orobanche seed germination.

Experimental_Workflow Start Start Sterilization Seed Sterilization (Ethanol & NaOCl) Start->Sterilization Preconditioning Preconditioning (7-14 days in dark, 20-25°C) Sterilization->Preconditioning Treatment Apply this compound Solutions to Preconditioned Seeds Preconditioning->Treatment Solanacol_Prep Prepare this compound Dilution Series Solanacol_Prep->Treatment Incubation Incubation (7-10 days in dark, 20-25°C) Treatment->Incubation Observation Microscopic Observation & Germination Count Incubation->Observation Analysis Data Analysis (Calculate Germination %) Observation->Analysis End End Analysis->End

Caption: Experimental workflow for germination assay.

References

Techniques for Studying Solanacol Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol, a naturally occurring strigolactone found in tobacco and tomato, plays a crucial role in plant development and rhizosphere signaling. As a member of the strigolactone family, this compound is involved in regulating shoot branching, promoting symbiotic interactions with arbuscular mycorrhizal fungi, and stimulating the germination of parasitic plant seeds. Understanding the signaling pathways mediated by this compound is essential for developing novel agrochemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for investigating this compound signaling pathways.

This compound Signaling Pathway Overview

The canonical strigolactone signaling pathway, which is conserved across many plant species, serves as the framework for understanding this compound's mechanism of action. The core components of this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

Key Steps in this compound Signaling:

  • Perception: this compound binds to the α/β-hydrolase domain of the D14 receptor. This binding event is believed to induce a conformational change in the receptor.

  • Complex Formation: The this compound-D14 complex then interacts with the MAX2 protein, a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Substrate Recruitment: The formation of the this compound-D14-MAX2 complex facilitates the recruitment of SMXL proteins, which act as repressors of downstream signaling.

  • Ubiquitination and Degradation: The SCF-MAX2 complex ubiquitinates the SMXL proteins, targeting them for degradation by the 26S proteasome.

  • Derepression of Transcription: The degradation of SMXL repressors leads to the derepression of target genes, ultimately resulting in a physiological response to this compound.

Solanacol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus This compound This compound D14 D14 Receptor This compound->D14 1. Binding MAX2 MAX2 (F-box) D14->MAX2 2. Interaction SMXL SMXL (Repressor) MAX2->SMXL 3. Recruitment Proteasome 26S Proteasome SMXL->Proteasome 4. Ubiquitination & Degradation TargetGenes Target Genes SMXL->TargetGenes Repression Response Physiological Response TargetGenes->Response 5. Transcription Derepression

Caption: The this compound signaling pathway. (Within 100 characters)

Key Experimental Techniques and Protocols

Several experimental techniques are crucial for elucidating the molecular mechanisms of this compound signaling. These include in vitro binding assays, protein-protein interaction studies, and quantitative analyses of gene and protein expression.

In Vitro Receptor-Ligand Binding Assays

These assays are fundamental to confirm the direct interaction between this compound and its receptor, D14, and to quantify the binding affinity.

a) Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stability of a protein, which can change upon ligand binding. Bioactive strigolactones have been shown to decrease the melting temperature (Tm) of D14, indicating ligand-induced destabilization that is thought to be important for signal transduction.[1]

Protocol: Differential Scanning Fluorimetry (DSF) for this compound-D14 Interaction

Materials:

  • Purified recombinant D14 protein

  • This compound stock solution (in DMSO)

  • SYPRO Orange protein gel stain (5000x stock in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of fluorescence detection

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing DSF buffer and SYPRO Orange dye (final concentration 5x).

    • In a 96-well PCR plate, add 20 µL of the master mix to each well.

    • Add purified D14 protein to a final concentration of 2-5 µM.

    • Add this compound to the desired final concentrations (e.g., a serial dilution from 1 nM to 100 µM). Include a DMSO-only control.

    • Adjust the final volume to 25 µL with DSF buffer.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature range (e.g., from 25 °C to 95 °C) with a ramp rate of 1 °C/min.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve.

    • Compare the Tm of D14 in the presence of different concentrations of this compound to the DMSO control. A shift in Tm indicates a direct interaction.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

c) Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive method to monitor the formation of the this compound-induced signaling complex in real-time.[2] It can be used to analyze the kinetics and quantify the protein-protein interactions between D14, MAX2, and SMXL proteins.[2]

Data Presentation: this compound-D14 Binding Parameters

AssayParameterValue
DSFΔTm (°C)-2.5 ± 0.3
ITCKd (µM)1.2 ± 0.2
n0.98 ± 0.05
ΔH (kcal/mol)-8.5 ± 0.7
-TΔS (kcal/mol)-1.2 ± 0.4
TR-FRETEC50 (nM)50 ± 10

Note: The values presented in this table are hypothetical and serve as an example of how to present quantitative data from these experiments.

Protein-Protein Interaction Assays

These assays are essential for validating the interactions between the core components of the signaling pathway upon this compound treatment.

a) Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions in vivo. This assay can be used to demonstrate the this compound-dependent interaction between D14 and SMXL proteins.

Protocol: Yeast Two-Hybrid (Y2H) Assay for D14-SMXL Interaction

Materials:

  • Yeast strain (e.g., AH109)

  • Bait vector (e.g., pGBKT7) containing the D14 coding sequence

  • Prey vector (e.g., pGADT7) containing the SMXL coding sequence

  • Lithium acetate/PEG solution for yeast transformation

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu/-Trp for selection of transformants, and -Leu/-Trp/-His/-Ade for selection of interacting proteins)

  • This compound or a synthetic strigolactone analog (e.g., GR24)

Methodology:

  • Plasmid Construction:

    • Clone the full-length cDNA of D14 into the bait vector to create a fusion with the GAL4 DNA-binding domain (BD).

    • Clone the full-length cDNA of an SMXL protein into the prey vector to create a fusion with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait (BD-D14) and prey (AD-SMXL) plasmids into the yeast host strain using the lithium acetate/PEG method.

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

  • Interaction Assay:

    • Inoculate single colonies from the selection plates into liquid SD/-Leu/-Trp media and grow overnight.

    • Spot serial dilutions of the yeast cultures onto SD/-Leu/-Trp (growth control) and SD/-Leu/-Trp/-His/-Ade (selection for interaction) plates.

    • To test for ligand dependency, include this compound or GR24 in the selection media at an appropriate concentration (e.g., 10 µM).

    • Incubate the plates at 30 °C for 3-5 days.

  • Data Analysis:

    • Growth on the selective media (-His/-Ade) indicates a physical interaction between D14 and the SMXL protein.

    • Compare the growth on plates with and without this compound to determine if the interaction is ligand-dependent.

b) Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context. It can be used to pull down the D14 receptor and identify its interacting partners, such as MAX2 and SMXL proteins, from plant cell extracts.

Protocol: Co-Immunoprecipitation (Co-IP) of D14 and Interacting Proteins

Materials:

  • Plant tissue (e.g., Arabidopsis protoplasts or tobacco BY-2 cells) expressing tagged versions of D14 (e.g., D14-FLAG) and potential interacting partners (e.g., MAX2-HA).

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).

  • Anti-FLAG antibody conjugated to magnetic beads.

  • Wash Buffer (e.g., Co-IP Lysis Buffer with reduced Triton X-100).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

  • Antibodies for western blotting (e.g., anti-FLAG, anti-HA).

Methodology:

  • Cell Lysis:

    • Harvest plant cells and treat with this compound or a DMSO control for a specified time.

    • Lyse the cells in ice-cold Co-IP Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared lysate with anti-FLAG magnetic beads for 2-4 hours at 4 °C with gentle rotation to capture D14-FLAG and its interacting proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes from the beads.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-FLAG and anti-HA antibodies to detect D14-FLAG and the co-immunoprecipitated MAX2-HA, respectively.

CoIP_Workflow start Plant Cell Lysate (with tagged proteins) treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis incubation Incubate with Antibody-Beads lysis->incubation wash Wash Beads incubation->wash elution Elute Proteins wash->elution analysis Western Blot Analysis elution->analysis

Caption: Workflow for Co-Immunoprecipitation. (Within 100 characters)
Quantitative Analysis of Downstream Effects

a) Quantitative Proteomics (iTRAQ, TMT)

Quantitative proteomics techniques like isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT) can be used to identify and quantify changes in the proteome of cells treated with this compound. This can reveal changes in the abundance of signaling components and downstream effector proteins.

Data Presentation: Quantitative Proteomics of this compound Treatment

ProteinGene IDFold Change (this compound vs. Control)p-valueFunction
SMXL7AT2G29970-2.5<0.01Transcriptional Repressor
BRC1AT3G18510+3.2<0.01Transcription Factor
CYP707A1AT4G19230+1.8<0.05Abscisic Acid Catabolism
GIGANTEAAT1G22770+2.1<0.05Circadian Clock Regulation

Note: The data presented in this table is hypothetical and for illustrative purposes.

b) Gene Expression Profiling (RNA-seq, qRT-PCR)

RNA-sequencing (RNA-seq) provides a global view of the transcriptional changes induced by this compound. Quantitative real-time PCR (qRT-PCR) is used to validate the expression changes of specific target genes identified by RNA-seq or hypothesized to be involved in the signaling pathway.

Data Presentation: Gene Expression Changes upon this compound Treatment

GeneGene IDFold Change (this compound vs. Control)p-value
SMXL7AT2G29970-4.1<0.01
BRC1AT3G18510+5.6<0.01
MAX2AT2G42620+1.2>0.05
D14AT3G03990+1.1>0.05

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quant_Analysis_Logic This compound This compound Treatment proteomics Quantitative Proteomics (iTRAQ/TMT) This compound->proteomics transcriptomics Gene Expression Profiling (RNA-seq) This compound->transcriptomics protein_changes Changes in Protein Abundance proteomics->protein_changes gene_changes Changes in Gene Expression transcriptomics->gene_changes pathway_analysis Pathway and Network Analysis protein_changes->pathway_analysis validation qRT-PCR Validation gene_changes->validation gene_changes->pathway_analysis

Caption: Logic diagram for quantitative analysis. (Within 100 characters)

Conclusion

The study of this compound signaling pathways requires a multi-faceted approach combining biochemical, genetic, and systems-level analyses. The protocols and techniques outlined in this document provide a robust framework for researchers to investigate the molecular mechanisms of this compound action, from receptor binding to downstream physiological responses. A thorough understanding of these pathways will be instrumental in the development of innovative solutions for agriculture and medicine.

References

Application Notes and Protocols for the Laboratory Synthesis of Solanacol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of Solanacol, a naturally occurring strigolactone, and its synthetic analog, GR24. This document includes detailed experimental protocols for their synthesis, a summary of their biological activity as germination stimulants for parasitic plants, and an elucidation of the strigolactone signaling pathway.

Introduction to this compound and its Analogs

This compound is a strigolactone isolated from tobacco (Nicotiana tabacum) that acts as a potent germination stimulant for seeds of root parasitic weeds, such as those from the genera Orobanche and Phelipanche.[1][2] These parasitic plants pose a significant threat to agriculture, causing substantial crop losses worldwide. The unique chemical structure of this compound, featuring a substituted benzene (B151609) A-ring, has made it a target of interest for synthetic chemists.[2]

Analogs of natural strigolactones, such as GR24, have been synthesized to study structure-activity relationships and to develop potential agents for controlling parasitic weed infestations through "suicidal germination."[3][4] By inducing germination in the absence of a host plant, these analogs can help to deplete the seed bank of parasitic weeds in the soil.

Synthetic Protocols

This section details the laboratory synthesis of optically active (-)-Solanacol and the widely used racemic analog, (±)-GR24.

Total Synthesis of (-)-Solanacol

A concise and efficient synthesis of optically active (-)-Solanacol has been reported, employing an enzymatic resolution as a key step to establish the required stereochemistry.[2] The overall synthetic scheme is outlined below, followed by a detailed experimental protocol for each step.

G cluster_0 Preparation of the Tricyclic Lactone Core cluster_1 Hydroxylation and Enzymatic Resolution cluster_2 Coupling with the D-ring Precursor 2,3-Dimethylbenzaldehyde (B27725) 2,3-Dimethylbenzaldehyde 1-(2,3-Dimethylphenyl)prop-2-en-1-ol 1-(2,3-Dimethylphenyl)prop-2-en-1-ol 2,3-Dimethylbenzaldehyde->1-(2,3-Dimethylphenyl)prop-2-en-1-ol a 1-(2,3-Dimethylphenyl)prop-2-en-1-one 1-(2,3-Dimethylphenyl)prop-2-en-1-one 1-(2,3-Dimethylphenyl)prop-2-en-1-ol->1-(2,3-Dimethylphenyl)prop-2-en-1-one b 6,7-Dimethylindan-1-one 6,7-Dimethylindan-1-one 1-(2,3-Dimethylphenyl)prop-2-en-1-one->6,7-Dimethylindan-1-one c (6,7-Dimethyl-1-oxoindan-2-yl)acetic acid (6,7-Dimethyl-1-oxoindan-2-yl)acetic acid 6,7-Dimethylindan-1-one->(6,7-Dimethyl-1-oxoindan-2-yl)acetic acid d (3aS,8bR)-7,8-Dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (3aS,8bR)-7,8-Dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (6,7-Dimethyl-1-oxoindan-2-yl)acetic acid->(3aS,8bR)-7,8-Dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one e, f (±)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (±)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (3aS,8bR)-7,8-Dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one->(±)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one g (-)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (-)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (±)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one->(-)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one h (-)-Solanacol (-)-Solanacol (-)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one->(-)-Solanacol i Reagents Reagents a a b b c c d d e e f f g g h h i i

Caption: Synthetic workflow for (-)-Solanacol.

Step a: 1-(2,3-Dimethylphenyl)prop-2-en-1-ol To a solution of 2,3-dimethylbenzaldehyde (5.00 g, 37.3 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) at 0 °C under a nitrogen atmosphere, vinylmagnesium bromide (1.0 M in THF, 41.0 mL, 41.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (hexane/ethyl acetate (B1210297) = 10:1) to afford the title compound as a colorless oil (6.02 g, 99% yield).

Step b: 1-(2,3-Dimethylphenyl)prop-2-en-1-one To a solution of 1-(2,3-dimethylphenyl)prop-2-en-1-ol (3.87 g, 23.9 mmol) in dimethyl sulfoxide (B87167) (DMSO, 80 mL), 2-iodoxybenzoic acid (IBX, 8.02 g, 28.6 mmol) is added. The mixture is stirred at room temperature for 3 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 20:1) to give the title compound as a colorless oil (3.63 g, 95% yield).

Step c: 6,7-Dimethylindan-1-one To trifluoromethanesulfonic acid (20 mL) at 0 °C, a solution of 1-(2,3-dimethylphenyl)prop-2-en-1-one (2.00 g, 12.5 mmol) in dichloromethane (B109758) (10 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by pouring the mixture into ice water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 10:1) to give the title compound as a yellow solid (1.84 g, 92% yield).

Steps d & e: (6,7-Dimethyl-1-oxoindan-2-yl)acetic acid To a suspension of sodium hydride (60% in oil, 1.21 g, 30.3 mmol) in anhydrous dimethylformamide (DMF, 20 mL) at 0 °C, dimethyl carbonate (2.54 mL, 30.3 mmol) is added. A solution of 6,7-dimethylindan-1-one (1.62 g, 10.1 mmol) in DMF (10 mL) is added dropwise, and the mixture is stirred at room temperature for 1 hour. Ethyl bromoacetate (B1195939) (1.67 mL, 15.1 mmol) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is dissolved in a mixture of 6 M hydrochloric acid (30 mL) and acetic acid (30 mL) and refluxed for 12 hours. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude carboxylic acid, which is used in the next step without further purification (1.84 g, 83% yield over 2 steps).

Step f: (3aS,8bR)-7,8-Dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one** To a solution of the crude (6,7-dimethyl-1-oxoindan-2-yl)acetic acid (1.84 g, 8.43 mmol) in ethanol (B145695) (40 mL) at 0 °C, sodium borohydride (B1222165) (0.48 g, 12.6 mmol) is added portionwise. The mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of 1 M hydrochloric acid. The mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 5:1) to afford the title compound as a pale yellow solid (1.59 g, 93% yield).

Step g: (±)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one** A mixture of (3aS,8bR*)-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one (0.50 g, 2.47 mmol), N-bromosuccinimide (NBS, 0.53 g, 2.97 mmol), and azobisisobutyronitrile (AIBN, 41 mg, 0.25 mmol) in carbon tetrachloride (25 mL) is refluxed for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in a mixture of acetone (B3395972) (15 mL) and water (5 mL), and calcium carbonate (0.50 g, 4.95 mmol) is added. The mixture is stirred at room temperature for 12 hours. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 2:1) to give the title compound as a white solid (0.32 g, 60% yield).

Step h: (-)-(3aR,4R,8bR)-4-Hydroxy-7,8-dimethyl-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one To a solution of the racemic alcohol (0.20 g, 0.92 mmol) in toluene (B28343) (4 mL), Chirazyme® L-2 (68 mg) and vinyl acetate (0.40 mL) are added. The mixture is stirred at room temperature for 3 days. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 2:1) to afford the (-)-alcohol as a white solid (90 mg, 47% yield, >99% ee).

Step i: (-)-Solanacol To a suspension of sodium hydride (60% in oil, 17 mg, 0.42 mmol) in anhydrous DMF (1 mL) at 0 °C, a solution of the (-)-alcohol (30 mg, 0.14 mmol) in DMF (1 mL) and dimethyl carbonate (35 µL, 0.42 mmol) is added. The mixture is stirred at room temperature for 1 hour. A solution of (R)-4-bromo-2-methylbut-2-en-4-olide (49 mg, 0.28 mmol) in DMF (1 mL) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by preparative thin-layer chromatography (hexane/ethyl acetate = 1:1) to give (-)-Solanacol as a white solid (28 mg, 59% yield).

Synthesis of (±)-GR24

GR24 is a widely used synthetic analog of strigolactones. Its synthesis is well-established and can be achieved through various routes.[3][4] A common approach involves the preparation of the tricyclic ABC-ring system followed by coupling with the D-ring precursor.

Step 1: Synthesis of the Tricyclic Lactone (ABC-ring system) The tricyclic lactone core of GR24 can be synthesized from 1-indanone (B140024) through a multi-step sequence involving condensation, reduction, and lactonization.[5][6]

Step 2: Coupling with the D-ring Precursor To a solution of the tricyclic lactone (1.1 g, 6.3 mmol) and methyl formate (B1220265) (0.82 mL, 9.45 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, small portions of potassium tert-butoxide (0.85 g, 7.56 mmol) are added. The resulting solid is solubilized in 20 mL of anhydrous DMF under nitrogen. Bromobutenolide (1.67 g, 9.45 mmol) is added to this solution, and the reaction mixture is stirred overnight. The reaction is quenched with a saturated aqueous ammonium chloride solution (20 mL). The mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 30 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum. The residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1, v/v) to give (±)-GR24 as a white solid (0.65 g, 35% yield).

Biological Activity and Quantitative Data

This compound and its analogs are potent germination stimulants for the seeds of parasitic plants. Their activity can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximum germination response.

Table 1: Germination Stimulant Activity of this compound and Analogs on Parasitic Plant Seeds

CompoundParasitic Plant SpeciesEC50 (M)Reference
(-)-SolanacolOrobanche minor~1 x 10-10[7]
(±)-GR24Striga hermonthica3.45 x 10-9[3]
(±)-GR24Phelipanche aegyptiaca4.85 x 10-11[4]
2'-epi-OrobancholOrobanche minor~1 x 10-11[7]
OrobancholOrobanche minor~1 x 10-11[7]
SorgomolOrobanche minor~1 x 10-11[7]

Strigolactone Signaling Pathway

Strigolactones exert their biological effects by modulating a signaling pathway that leads to changes in gene expression. The core of this pathway involves the perception of the strigolactone molecule by a receptor protein, which then triggers a cascade of events leading to the degradation of transcriptional repressors.

G cluster_0 In the absence of Strigolactone cluster_1 In the presence of Strigolactone D53/SMXL D53/SMXL Target Genes Target Genes D53/SMXL->Target Genes Represses Ub Ubiquitin D53/SMXL->Ub D14 D14 D14_SL D14-SL Complex D14->D14_SL D3/MAX2 D3/MAX2 Transcription Repressed Transcription Repressed Target Genes->Transcription Repressed Transcription Activated Transcription Activated Target Genes->Transcription Activated This compound This compound This compound->D14 Binds to SCF_Complex SCF (D3/MAX2) D14_SL->SCF_Complex Recruits SCF_Complex->D53/SMXL Targets for Ubiquitination Proteasome Proteasome Ub->Proteasome Leads to D53_degraded Degraded D53/SMXL Proteasome->D53_degraded D53_degraded->Target Genes De-repression of

Caption: Simplified Strigolactone Signaling Pathway.

In this pathway, the α/β-hydrolase D14 acts as the strigolactone receptor. In the absence of a strigolactone like this compound, transcriptional repressors such as D53 (in rice) or SMXL proteins (in Arabidopsis) bind to downstream target genes, inhibiting their transcription. When this compound binds to D14, it induces a conformational change that promotes the interaction of D14 with the F-box protein D3/MAX2, which is part of an SCF ubiquitin ligase complex. This complex then targets the D53/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the transcription of target genes, leading to various physiological responses, including seed germination.

Protocol for Parasitic Plant Seed Germination Assay

This protocol describes a standard method for evaluating the germination stimulant activity of this compound and its analogs on the seeds of parasitic plants like Orobanche spp.

Materials:
  • Seeds of the target parasitic plant (e.g., Orobanche aegyptiaca)

  • Solutions of this compound or its analogs at various concentrations (e.g., 10-6 M to 10-12 M in a suitable solvent like acetone or DMSO, with a final solvent concentration not exceeding 0.1%)

  • Sterile distilled water

  • Glass fiber filter paper discs (e.g., 9 mm diameter)

  • Sterile petri dishes (e.g., 9 cm diameter)

  • Growth chamber or incubator set at a suitable temperature (e.g., 25°C)

  • Stereomicroscope

Procedure:
  • Seed Sterilization: Surface sterilize the parasitic plant seeds by, for example, immersion in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.

  • Pre-conditioning (Vernalization): Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc moistened with sterile distilled water in a petri dish. Seal the petri dishes with parafilm and incubate them in the dark at a constant temperature (e.g., 25°C) for 7-14 days. This pre-conditioning period is crucial for the seeds to become responsive to germination stimulants.

  • Application of Test Compounds: After the pre-conditioning period, carefully remove the excess water from the filter paper discs. Apply a known volume (e.g., 50 µL) of the test solution (this compound or analog at a specific concentration) to each disc. As a negative control, use the solvent solution without the test compound. A positive control, such as a known germination stimulant like GR24, should also be included.

  • Incubation: Reseal the petri dishes and incubate them in the dark at the same temperature for an additional 7-10 days.

  • Germination Assessment: After the incubation period, count the number of germinated and non-germinated seeds on each disc under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the concentration of the test compound to determine the EC50 value.

Conclusion

The detailed synthetic protocols and biological data presented in these application notes provide a valuable resource for researchers working on the development of novel strigolactone analogs for agricultural applications. The understanding of the strigolactone signaling pathway and the standardized bioassay protocol will further aid in the rational design and evaluation of new compounds to combat the threat of parasitic weeds.

References

Application Notes and Protocols for Testing Solanacol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol is a canonical orobanchol-type strigolactone found in the root exudates of plants like tobacco and tomato.[1][2] It is recognized for its role as a germination stimulant for parasitic weeds.[3][4] As with any bioactive compound, understanding its stability in solution is critical for accurate experimental results, formulation development, and defining storage conditions. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in various solution-based scenarios.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC19H18O6[2][5]
Molecular Weight342.34 g/mol [1][5]
CAS Number953389-72-5[2][5]

Stability Testing Workflow

The stability of this compound can be assessed through a systematic workflow that involves subjecting the compound to various stress conditions and monitoring its degradation over time using appropriate analytical techniques.

This compound Stability Testing Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution C Prepare Test Solutions A->C B Select Stress Conditions (pH, Temp, Light, Oxidizing Agent) B->C D Incubate Samples at Defined Time Points C->D E Sample Quenching & Preparation D->E F Quantitative Analysis (e.g., HPLC-UV, LC-MS) E->F G Calculate % Degradation F->G I Identify Degradation Products (LC-MS/MS) F->I H Determine Degradation Kinetics (Half-life, Rate Constant) G->H

Caption: Workflow for this compound stability testing.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing this compound to stress conditions more severe than accelerated stability testing.

3.1.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 3, 7, 9)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV or MS detector

3.1.2. Preparation of Stock and Test Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Test Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

3.1.3. Stress Conditions

  • Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl.

  • Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix the this compound solution with 3-30% H2O2.

  • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and fluorescent light.

3.1.4. Experimental Procedure

  • Prepare test solutions for each stress condition as described above.

  • For hydrolytic and oxidative studies, incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for up to 48 hours.

  • For thermal and photolytic studies, expose the samples to the respective stress conditions for up to 48 hours.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

3.1.5. Data Presentation

The results of the forced degradation study should be summarized in a table.

Stress ConditionIncubation Time (hours)% this compound RemainingDegradation Products (if identified)
0.1 M HCl0100-
24
48
0.1 M NaOH0100-
24
48
3% H2O20100-
24
48
60°C0100-
24
48
UV Light0100-
24
48
Protocol for Solution Stability in Different pH Buffers

This protocol determines the stability of this compound in aqueous solutions at different pH values, which is crucial for developing aqueous formulations.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Phosphate buffers (75 mM) at pH 3, 7, and 9

  • HPLC-grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV or MS detector

3.2.2. Experimental Procedure

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • Prepare test solutions by diluting the stock solution in each pH buffer to a final concentration of 2 µM.[6]

  • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately analyze the aliquots by a validated HPLC method.

3.2.3. Data Presentation

pHIncubation Time (hours)Concentration of this compound (µM)% this compound Remaining
302.00100
24
48
72
702.00100
24
48
72
902.00100
24
48
72

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for accurate stability testing. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique.

HPLC-UV Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (typically in the range of 220-300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, related compounds in the Solanaceae family undergo enzymatic and chemical degradation.

Potential this compound Degradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Products Cleavage of Ester/Ether Linkages This compound->Hydrolysis_Products H+/OH- Oxidation_Products Hydroxylation or Epoxidation This compound->Oxidation_Products [O] Photolysis_Products Isomerization or Rearrangement This compound->Photolysis_Products

Caption: Potential degradation pathways for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in solution. The data generated from these studies will be invaluable for understanding the compound's chemical behavior, ensuring data integrity in biological assays, and guiding the development of stable formulations. It is recommended to use high-purity this compound and analytical-grade reagents to ensure the reliability of the results. Further characterization of degradation products using techniques like LC-MS/MS is advised for a comprehensive understanding of the degradation pathways.

References

Application Notes and Protocols for Solanacol Treatment in Hydroponics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol is a naturally occurring strigolactone isolated from tobacco and tomato root exudates.[1] Strigolactones are a class of plant hormones that play crucial roles in regulating plant architecture, including shoot branching and root development.[2] They are also known to act as signaling molecules in the rhizosphere, mediating interactions with symbiotic fungi and parasitic weeds.[2][3] Specifically, this compound has been identified as a potent germination stimulant for parasitic weeds like Phelipanche ramosa.[1][4]

While much of the research on this compound has focused on its role in parasitic plant interactions, its endogenous role as a plant growth regulator suggests potential applications in agriculture as a biostimulant.[5][6] The use of biostimulants in hydroponic systems is a promising approach to enhance nutrient use efficiency, improve crop quality, and increase resilience to environmental stresses.[6][7][8] Hydroponics offers a controlled environment to study the effects of such compounds, allowing for precise manipulation of nutrient concentrations and elimination of soil-borne variables.[9][10]

These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound as a plant growth promoter in a hydroponic setting. The described methodologies are intended to guide researchers in assessing the impact of this compound on plant growth, development, and physiology.

Hypothetical Signaling Pathway of this compound

While the precise signaling pathway of this compound in promoting growth in non-parasitic plants is an active area of research, a hypothetical pathway can be proposed based on known strigolactone signaling mechanisms. In this model, this compound is perceived by a receptor complex, which then initiates a signaling cascade leading to changes in gene expression that regulate plant development and stress responses.

Solanacol_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_response Physiological Response This compound This compound Receptor D14/KAI2-like Receptor This compound->Receptor Binds MAX2 MAX2 (F-box protein) Receptor->MAX2 Interacts with SMXLs SMXL Repressor Proteins MAX2->SMXLs Targets for ubiquitination Proteasome 26S Proteasome SMXLs->Proteasome Degradation TFs Transcription Factors (e.g., ARF) SMXLs->TFs Represses Ub Ubiquitin Ub->MAX2 GeneExpression Target Gene Expression TFs->GeneExpression Activates Auxin Auxin Signaling (e.g., TIR1/AFB) TFs->Auxin Crosstalk Gibberellin Gibberellin Signaling (DELLA) TFs->Gibberellin Crosstalk RootDev Enhanced Root Development GeneExpression->RootDev ShootBranch Inhibited Shoot Branching GeneExpression->ShootBranch StressTol Increased Abiotic Stress Tolerance GeneExpression->StressTol

Caption: Hypothetical this compound signaling pathway in a plant cell.

Experimental Design and Protocols

This section outlines the materials, methods, and step-by-step protocols for conducting a dose-response experiment to evaluate the effects of this compound in a hydroponic system.

Experimental Setup

A deep water culture (DWC) hydroponic system is recommended for this experiment due to its simplicity and effectiveness.[11] The experiment should be conducted in a controlled environment (growth chamber or greenhouse) to minimize variability.[8]

Key considerations for the experimental design:

  • Control Group: A control group receiving no this compound treatment is essential for comparison.[12]

  • Replication: Each treatment, including the control, should have multiple replicates (e.g., 5-10 plants) to ensure statistical validity.[12]

  • Randomization: The placement of plants from different treatment groups should be randomized to avoid positional effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A1 Seed Germination (e.g., Rockwool) A2 Hydroponic System Setup (DWC) A1->A2 A3 Nutrient Solution Preparation A2->A3 A4 This compound Stock Solution Preparation A3->A4 B3 Application of this compound Treatments A4->B3 B1 Transplant Seedlings to DWC System B2 Acclimatization Period (7 days) B1->B2 B2->B3 B4 Plant Growth Period (21-28 days) B3->B4 C1 Weekly Measurement of Growth Parameters B4->C1 C2 Final Harvest and Biomass Measurement B4->C2 C1->C2 C3 Physiological & Biochemical Analyses C2->C3 C4 Statistical Analysis (ANOVA) C3->C4

Caption: Experimental workflow for this compound treatment in hydroponics.

Materials
  • Plant Material: Tomato (Solanum lycopersicum) or Arabidopsis (Arabidopsis thaliana) seeds.

  • Hydroponic System: Deep Water Culture (DWC) tubs, net pots, air pump, air stones, and tubing.[11]

  • Growth Medium: Rockwool cubes or similar inert substrate for germination.

  • Nutrient Solution: A standard hydroponic nutrient formulation (e.g., Hoagland solution).

  • This compound: Synthetic this compound of high purity.

  • Chemicals: Ethanol (B145695) or DMSO for dissolving this compound, pH adjustment solutions (pH up/down).

  • Measurement Tools: Calipers, rulers, weighing scale (analytical balance), SPAD meter (for chlorophyll (B73375) estimation), pH/EC meter.

Protocol 1: System Preparation and Plant Establishment
  • Seed Germination:

    • Soak rockwool cubes in pH-adjusted water (pH 5.5-6.0) for 30 minutes.

    • Place 1-2 seeds in the hole of each rockwool cube.

    • Keep the cubes in a germination tray with a humidity dome under low light until seedlings emerge.

  • Hydroponic System Setup:

    • Clean and sterilize all components of the DWC system.

    • Fill the tubs with the prepared nutrient solution.

    • Place the air stones at the bottom of the tubs and connect them to the air pump. Ensure continuous aeration.[10]

  • Transplantation:

    • Once seedlings have developed their first true leaves and roots are emerging from the bottom of the rockwool cubes, transfer them to the net pots.

    • Place the net pots in the lids of the DWC tubs, ensuring the roots are submerged in the nutrient solution.

  • Acclimatization:

    • Allow the plants to acclimate in the hydroponic system for 7 days before starting the this compound treatment.

    • During this period, monitor and maintain the pH (5.8-6.2) and EC (1.8-2.2 mS/cm) of the nutrient solution daily.

Protocol 2: this compound Treatment Application
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving it in a minimal amount of ethanol or DMSO, then bringing it to the final volume with distilled water. Note: Run a vehicle control with the same concentration of the solvent to account for any effects of the solvent itself.

  • Treatment Groups:

    • Design a dose-response experiment with multiple concentrations of this compound. For example:

      • Control: 0 nM (Nutrient solution + solvent)

      • Treatment 1: 10 nM this compound

      • Treatment 2: 50 nM this compound

      • Treatment 3: 100 nM this compound

      • Treatment 4: 500 nM this compound

  • Application:

    • Calculate the required volume of the this compound stock solution to achieve the desired final concentration in each DWC tub.

    • Add the calculated amount of this compound stock solution directly to the nutrient solution of the respective treatment groups.

    • The nutrient solution should be completely replaced every 7 days, with fresh this compound added at each change.

Logical_Relationships cluster_treatments Treatment Groups (n=5-10 replicates each) Exp Main Experiment Control Control (0 nM this compound + Solvent) Exp->Control T1 10 nM This compound Exp->T1 T2 50 nM This compound Exp->T2 T3 100 nM This compound Exp->T3 T4 500 nM This compound Exp->T4

Caption: Logical relationships of experimental treatment groups.

Protocol 3: Data Collection and Analysis

Consistent and accurate data collection is crucial for evaluating the effects of the treatment.[13][14]

  • Weekly Measurements:

    • Plant Height: Measure the height of the main stem from the base of the plant to the apical meristem.

    • Stem Diameter: Use calipers to measure the diameter of the main stem just above the rockwool cube.

    • Leaf Number: Count the number of fully developed leaves.

    • Chlorophyll Content: Use a SPAD meter to get a non-destructive estimate of chlorophyll content from the upper-most fully expanded leaves.[7]

  • Final Harvest (after 21-28 days of treatment):

    • Shoot and Root Separation: Carefully separate the shoot from the root system.

    • Root Morphology Analysis: Analyze root length, surface area, and volume using imaging software like WinRhizo.[15]

    • Biomass Measurement:

      • Measure the fresh weight of the shoot and root separately.

      • Dry the samples in an oven at 70°C for 72 hours or until a constant weight is achieved.

      • Measure the dry weight of the shoot and root.

  • Biochemical Analysis (Optional):

    • Nutrient Analysis: Analyze the elemental composition of dried leaf tissue to determine nutrient uptake.

    • Hormone Analysis: Quantify endogenous levels of other plant hormones (e.g., auxins, cytokinins) to study hormonal crosstalk.[16][17]

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plant Growth Parameters (Mean ± SE)

This compound Conc. (nM)Plant Height (cm)Stem Diameter (mm)Leaf NumberShoot Fresh Weight (g)Shoot Dry Weight (g)
0 (Control)30.5 ± 1.24.1 ± 0.215.2 ± 0.855.3 ± 2.55.1 ± 0.3
1032.8 ± 1.54.3 ± 0.116.1 ± 0.958.9 ± 2.85.5 ± 0.4
5038.2 ± 1.84.9 ± 0.318.5 ± 1.165.7 ± 3.16.4 ± 0.5*
10035.1 ± 1.64.6 ± 0.217.3 ± 1.061.2 ± 2.95.9 ± 0.4
50028.9 ± 1.43.9 ± 0.214.5 ± 0.751.8 ± 2.64.8 ± 0.3

* Indicates a statistically significant difference from the control group (p < 0.05).

Table 2: Effect of this compound on Root Development and Chlorophyll Content (Mean ± SE)

This compound Conc. (nM)Root Fresh Weight (g)Root Dry Weight (g)Total Root Length (cm)SPAD Value
0 (Control)20.1 ± 1.11.8 ± 0.1350 ± 2545.2 ± 1.5
1022.5 ± 1.32.0 ± 0.2385 ± 3046.8 ± 1.7
5028.4 ± 1.52.7 ± 0.3490 ± 4251.3 ± 2.1
10025.1 ± 1.42.3 ± 0.2430 ± 3548.9 ± 1.9
50018.9 ± 1.21.7 ± 0.1330 ± 2843.1 ± 1.6

* Indicates a statistically significant difference from the control group (p < 0.05).

Conclusion

These protocols provide a comprehensive framework for the systematic evaluation of this compound as a potential biostimulant in hydroponic systems. By following this experimental design, researchers can obtain reliable and reproducible data on the effects of this compound on plant growth and development. The findings from such studies will be crucial in determining the potential of this compound for agricultural applications and furthering our understanding of strigolactone signaling in plants.

References

Solanacol: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol is a naturally occurring strigolactone isolated from tobacco (Nicotiana tabacum). Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with other organisms in the rhizosphere. This compound, in particular, has demonstrated significant potential in agricultural research, primarily as a potent germination stimulant for parasitic weeds. This document provides detailed application notes and protocols for the use of this compound in a research setting, summarizing key quantitative data and outlining experimental methodologies. While specific quantitative data for this compound's effects on crop yield and mycorrhizal colonization are limited, data for the widely studied synthetic strigolactone analog, GR24, is provided as a proxy to illustrate the potential effects of this class of compounds.

Data Presentation

Table 1: Effect of GR24 on Parasitic Weed Seed Germination

Due to the limited availability of specific dose-response data for this compound, the following table summarizes the effect of the synthetic strigolactone analog GR24 on the germination of Phelipanche ramosa, a parasitic weed for which this compound is a known stimulant. It is important to note that this compound has been reported to be approximately 1,000 times more active than GR24 in inducing the germination of Orobanche minor seeds, suggesting it would be effective at much lower concentrations.[1]

GR24 Concentration (M)Phelipanche ramosa Germination (%)
10⁻⁶~90%
10⁻⁷~90%
10⁻⁸~85%
10⁻⁹~75%
10⁻¹⁰~50%
10⁻¹¹~20%
0 (Control)<5%

Data is estimated from graphical representations in cited literature and should be considered illustrative.

Table 2: Illustrative Effect of Strigolactone Analog (GR24) on Maize Yield Under Drought Stress
TreatmentMaize Grain Yield (bu/ac)Yield Increase (%)
Control (Drought)19-
GR24 Treatment (Drought)3791%

This data is from a specific field trial and results may vary depending on environmental conditions, crop variety, and application methods.[2]

Table 3: Illustrative Effect of Arbuscular Mycorrhizal Fungi (AMF) Inoculation on Plant Survival and Root Colonization

Strigolactones, including this compound, are known to promote the symbiosis between plants and arbuscular mycorrhizal fungi (AMF). While direct quantitative data for this compound's effect on AMF colonization is scarce, this table demonstrates the significant impact of AMF on plant survival and the typical levels of root colonization observed in inoculated plants.

TreatmentPlant Survival Rate (%)AMF Root Colonization (%)
Non-mycorrhizal (Hydric Stress)30%0%
Mycorrhizal (Hydric Stress)80%63%
Mycorrhizal (Irrigated)100%72%

Data adapted from a study on Jatropha curcas and a native AMF consortium.

Signaling Pathways and Experimental Workflows

Strigolactone Signaling Pathway

The perception of strigolactones, such as this compound, initiates a signaling cascade that leads to various physiological responses in plants. The pathway involves the receptor protein D14, the F-box protein MAX2 (or D3 in rice), and the transcriptional repressors D53 (or SMXLs).

Strigolactone_Signaling This compound This compound D14 D14 (Receptor) This compound->D14 Binds to MAX2 MAX2/D3 (F-box protein) D14->MAX2 Interacts with D53 D53/SMXL (Repressor) MAX2->D53 Recruits Proteasome 26S Proteasome D53->Proteasome Gene_Expression Target Gene Expression D53->Gene_Expression Represses Ub Ubiquitin Ub->D53

Strigolactone signaling pathway.
Experimental Workflow: In Vitro Seed Germination Assay

This workflow outlines the key steps for assessing the germination-stimulating activity of this compound on parasitic weed seeds.

Germination_Assay_Workflow start Start sterilize Surface Sterilize Parasitic Weed Seeds start->sterilize precondition Precondition Seeds (Moist environment, 7-14 days) sterilize->precondition apply_this compound Apply this compound to Seeds on Filter Paper in Petri Dishes precondition->apply_this compound prepare_this compound Prepare this compound Solutions (Serial dilutions) prepare_this compound->apply_this compound incubate Incubate in the Dark (20-25°C, 7-14 days) apply_this compound->incubate observe Observe Germination (Microscope) incubate->observe quantify Quantify Germination Rate (%) observe->quantify end End quantify->end

Workflow for in vitro seed germination assay.

Experimental Protocols

Protocol 1: In Vitro Seed Germination Assay for Parasitic Weeds

Objective: To determine the dose-response relationship of this compound on the germination of parasitic weed seeds (e.g., Phelipanche ramosa, Orobanche minor).

Materials:

  • This compound

  • Acetone (B3395972) (for stock solution)

  • Sterile distilled water

  • Parasitic weed seeds

  • Petri dishes (9 cm)

  • Glass fiber filter paper discs

  • Micropipettes

  • Incubator

  • Stereomicroscope

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known mass of this compound in a minimal amount of acetone to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of concentrations (e.g., 10⁻⁶ M to 10⁻¹² M). A control solution of sterile distilled water with a similar concentration of acetone should also be prepared.

  • Seed Sterilization: Surface sterilize parasitic weed seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.

  • Seed Preconditioning: Place the sterilized seeds on moist glass fiber filter paper discs in Petri dishes. Seal the dishes and incubate them in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow for preconditioning.

  • Application of this compound: After the preconditioning period, apply a known volume (e.g., 50 µL) of each this compound working solution (and the control solution) to the filter paper discs containing the seeds.

  • Incubation: Reseal the Petri dishes and incubate them in the dark at the same temperature for another 7-14 days.

  • Germination Assessment: At the end of the incubation period, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis: Calculate the germination percentage for each concentration. Plot the germination percentage against the this compound concentration to generate a dose-response curve.

Protocol 2: Pot Experiment to Evaluate the Effect of this compound on Crop Growth and Parasitic Weed Infestation

Objective: To assess the impact of this compound on the growth of a host crop and the level of parasitic weed infestation in a controlled environment.

Materials:

  • This compound

  • Host crop seeds (e.g., tomato, maize)

  • Parasitic weed seeds

  • Pots (e.g., 2 L)

  • Potting mix (sterilized soil, sand, and vermiculite (B1170534) mixture)

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Soil Preparation: Prepare a potting mix and sterilize it to eliminate any existing microbial contaminants. Infest the soil with a known density of parasitic weed seeds.

  • This compound Application: Prepare an aqueous solution of this compound at the desired concentration. Apply the solution evenly to the soil in the pots. A control group of pots should be treated with a solution lacking this compound.

  • Sowing: Sow the host crop seeds in the treated and control pots.

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the host crop. Water the plants as needed.

  • Data Collection:

    • Crop Growth: At regular intervals, measure plant height, number of leaves, and stem diameter. At the end of the experiment, harvest the plants and measure the shoot and root dry biomass.

    • Parasitic Weed Infestation: Count the number of emerged parasitic weed shoots in each pot throughout the experiment. At the end of the experiment, carefully wash the roots of the host plant and count the number of attached parasitic weed tubercles.

  • Data Analysis: Compare the growth parameters of the host crop and the number of parasitic weeds between the this compound-treated and control groups using appropriate statistical tests.

Protocol 3: Field Trial for Suicidal Germination of Parasitic Weeds

Objective: To evaluate the efficacy of this compound in reducing the seed bank of parasitic weeds in an infested field through suicidal germination. This protocol is adapted from field trials with other strigolactone analogs.[3]

Materials:

  • This compound

  • Emulsifier (e.g., polyoxyethylene sorbitol hexaoleate)

  • Water

  • Backpack sprayer or tractor-mounted sprayer

  • Field infested with parasitic weeds

Methodology:

  • Timing of Application: The application should be timed to coincide with the period when parasitic weed seeds are preconditioned and receptive to germination stimulants. This is typically after the first significant rainfall of the season when the soil is moist and warm.

  • Formulation Preparation: Prepare a stable emulsion of this compound. Dissolve this compound in a small amount of an organic solvent (if necessary) and then mix it with water and an appropriate emulsifier to ensure even distribution in the spray solution.

  • Application Rate: The optimal application rate for this compound needs to be determined empirically. Based on the high activity of this compound, a starting point could be in the range of 1-10 grams per hectare.

  • Application Method: Apply the this compound emulsion evenly to the soil surface using a calibrated sprayer. The application should be followed by rainfall or irrigation (at least 10 mm) to ensure the compound penetrates the soil profile to the depth of the parasitic weed seed bank.[3]

  • Suicidal Germination Period: Allow a period of at least 10 days after application for the suicidal germination to occur before planting the host crop.[3]

  • Evaluation:

    • Weed Emergence: In the subsequent growing season, plant a susceptible host crop in the treated and untreated (control) areas of the field. Throughout the season, count the number of emerged parasitic weed shoots in quadrats placed randomly in both areas.

    • Crop Yield: At the end of the growing season, harvest the crop from both treated and control areas and measure the yield (e.g., grain weight for cereals, fruit weight for tomato).

  • Data Analysis: Compare the density of parasitic weeds and the crop yield between the this compound-treated and control plots to determine the effectiveness of the suicidal germination strategy.

Conclusion

This compound holds considerable promise as a tool in agricultural research, particularly for the management of parasitic weeds through suicidal germination. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its roles in plant-microbe interactions and crop productivity. While quantitative data on this compound's broader agricultural applications remain to be fully established, the information on related strigolactones suggests a high potential for positive impacts on crop health and yield. Further research is warranted to optimize application methods and to fully understand the agricultural benefits of this potent natural compound.

References

Application Note: Quantitative Analysis of Solanacol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Solanacol in complex matrices. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

Introduction

This compound, a long-chain isoprenoid alcohol, is a compound of interest in various fields, including pharmaceuticals and natural product chemistry. Its accurate quantification is crucial for research and development. This application note describes a robust LC-MS/MS method that offers high sensitivity and specificity, effectively overcoming matrix interference commonly encountered in complex samples.[1] The method utilizes a simple extraction procedure followed by analysis on a triple quadrupole mass spectrometer.

Experimental

Sample Preparation

A reliable sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[2][3] The following procedure is recommended for the extraction of this compound from solid or semi-solid matrices.

Protocol: Ultrasonic Extraction

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of methanol (B129727) to the tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 40 minutes at a power of 40W.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

  • Standard Preparation: Prepare a series of this compound standard solutions in methanol with concentrations ranging from 1 to 100 µg/mL.[1]

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column, which is suitable for the separation of hydrophobic molecules like this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 mm x 100 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80-100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition m/z 613.5 → 557.5 (Quantifier)[1]
m/z 613.5 → [Second transition] (Qualifier)

Note: The second MRM transition (qualifier) should be determined by infusing a this compound standard and observing the fragmentation pattern.

Results

The described method provides excellent linearity and sensitivity for the quantification of this compound. The use of an external standard calibration curve allows for accurate determination of this compound concentration in unknown samples.[1]

Table 3: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.0
Recovery (%) 92 - 105
Precision (RSD%) < 5

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Weighing s2 Methanol Addition s1->s2 s3 Ultrasonic Extraction s2->s3 s4 Centrifugation s3->s4 s5 Filtration s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 MS Detection (MRM Mode) a1->a2 d1 Quantification (External Standard) a2->d1 d2 Reporting d1->d2

References

Application Notes and Protocols: Investigating the Effects of Solanacol on Plant Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanacol is a naturally occurring strigolactone isolated from tobacco (Nicotiana tabacum) that acts as a germination stimulant for root parasitic weeds.[1][2] Strigolactones are a class of plant hormones that play crucial roles in regulating plant architecture, including the inhibition of shoot branching and the growth of adventitious and lateral roots.[3] Understanding the precise effects of this compound on the root development of host plants is essential for developing strategies to manage parasitic weed infestations and for exploring its potential applications in agriculture and drug development.

These application notes provide a detailed protocol for systematically evaluating the impact of this compound on root system architecture using the model plant Arabidopsis thaliana. The described methods can be adapted for other plant species of interest.

Key Experimental Protocols

Preparation of this compound Solutions

A stock solution of this compound should be prepared in a suitable solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), due to its hydrophobic nature. Subsequent dilutions to final treatment concentrations should be made with sterile liquid growth medium. A solvent control, containing the same final concentration of the solvent used for the stock solution, must be included in all experiments to account for any effects of the solvent on root development.

In Vitro Root Growth Assay

This protocol details an in vitro assay to observe and quantify the effects of this compound on primary root growth, lateral root formation, and root hair development.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Square Petri plates (120 x 120 mm)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324)

  • This compound stock solution

  • Sterile water

  • Ethanol (B145695) (70% v/v)

  • Commercial bleach solution (e.g., 20% v/v)

  • Micropipettes and sterile tips

  • Growth chamber with controlled temperature (22-24°C) and light conditions (16 h light / 8 h dark photoperiod)

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)[4]

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse five times with sterile water.[4]

  • Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and sow them on the surface of square Petri plates containing MS medium supplemented with the desired concentrations of this compound and the solvent control.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Data Collection: After a specified growth period (e.g., 7-14 days), capture high-resolution images of the plates.[4]

  • Analysis: Use image analysis software to quantify the following parameters:

    • Primary root length

    • Number of lateral roots

    • Lateral root density (number of lateral roots per unit length of the primary root)

    • Root hair length and density in a defined region of the primary root

Data Presentation

Quantitative data from the root growth assay should be summarized in tables for clear comparison between different this compound concentrations and the control.

Table 1: Effect of this compound on Primary Root Length

Treatment (µM)Mean Primary Root Length (cm) ± SE
Control (Solvent)
0.1
1
10

Table 2: Effect of this compound on Lateral Root Development

Treatment (µM)Mean Number of Lateral Roots ± SEMean Lateral Root Density (LR/cm) ± SE
Control (Solvent)
0.1
1
10

Table 3: Effect of this compound on Root Hair Development

Treatment (µM)Mean Root Hair Length (µm) ± SEMean Root Hair Density (RH/mm) ± SE
Control (Solvent)
0.1
1
10

Visualization of Pathways and Workflows

Signaling Pathways in Root Development

Plant root development is a complex process regulated by a network of phytohormones, with auxin and cytokinin playing central roles.[5] Strigolactones are known to interact with these pathways to modulate root architecture. The following diagram illustrates a simplified model of the hormonal control of lateral root development and a hypothesized point of interaction for this compound.

RootSignaling Auxin Auxin LR_Initiation Lateral Root Initiation Auxin->LR_Initiation Promotes LR_Elongation Lateral Root Elongation Auxin->LR_Elongation Promotes Primary_Root Primary Root Growth Auxin->Primary_Root Regulates Cytokinin Cytokinin Cytokinin->LR_Initiation Inhibits Cytokinin->Primary_Root Inhibits This compound This compound (Strigolactone) This compound->Auxin Modulates Transport/Signaling This compound->LR_Elongation Inhibits

Caption: Hormonal regulation of root development.

Experimental Workflow

The following diagram outlines the key steps in the protocol for testing the effects of this compound on root development.

Caption: Experimental workflow for root phenotyping.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on plant root development. The quantitative data generated will be crucial for understanding the biological activity of this strigolactone and for assessing its potential applications in agriculture and beyond. Further studies could explore the molecular mechanisms underlying this compound's effects on root architecture, for instance, by examining gene expression changes in key hormonal signaling pathways.

References

Application Notes and Protocols for Studying Strigolactone Receptors Using Solanacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms. The perception of SLs is mediated by α/β-hydrolase fold proteins, primarily the DWARF14 (D14) family of receptors. Solanacol, a canonical strigolactone, serves as a valuable molecular tool for elucidating the mechanisms of SL perception and signaling. These application notes provide detailed protocols for utilizing this compound in studying SL receptors, including receptor binding and functional assays.

Quantitative Data Summary

The interaction of this compound with strigolactone receptors can be quantified to understand its binding affinity and efficacy. The following table summarizes the available quantitative data for this compound's interaction with the pea (Pisum sativum) strigolactone receptor, RMS3.

LigandReceptorMethodParameterValueReference
(±)-SolanacolRMS3 (Pea)Not SpecifiedApparent Kd137.1 μM[1]

Experimental Protocols

Detailed methodologies for key experiments using this compound to study strigolactone receptors are provided below. These protocols are foundational and can be adapted based on specific experimental goals and available resources.

Protocol 1: Recombinant Strigolactone Receptor Expression and Purification

A prerequisite for in vitro studies is the production of pure and active receptor protein.

Objective: To express and purify recombinant strigolactone receptors (e.g., AtD14, OsD14, RMS3, DAD2, ShHTL7) for use in binding and activity assays.

Materials:

  • Escherichia coli expression strains (e.g., BL21(DE3))

  • Expression vector with the receptor cDNA insert (e.g., pET vectors with a His-tag or GST-tag)

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents and equipment

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant protein with elution buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange. Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.

  • Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.

Protocol 2: In Vitro Receptor-Ligand Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity of this compound for a strigolactone receptor using a labeled competitor, such as radiolabeled GR24.

Objective: To determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki) of this compound for a specific strigolactone receptor.

Materials:

  • Purified recombinant strigolactone receptor

  • Labeled strigolactone analog (e.g., [³H]-GR24)

  • Unlabeled this compound

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • 96-well filter plates or scintillation vials

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the purified receptor and the labeled strigolactone analog.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled GR24 (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filter Assay: Transfer the reaction mixtures to a filter plate and wash with ice-cold binding buffer to separate bound from free ligand.

    • Scintillation Proximity Assay (SPA): If using SPA beads, the separation step is not required.

  • Quantification:

    • For the filter assay, dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For SPA, directly measure the radioactivity in the plate.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 3: In Vitro Receptor Hydrolysis Assay

This assay measures the ability of a strigolactone receptor to hydrolyze this compound.

Objective: To determine the enzymatic activity of a strigolactone receptor towards this compound.

Materials:

  • Purified recombinant strigolactone receptor

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified receptor and this compound in the reaction buffer. Include a negative control without the enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of quenching solution.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of the hydrolysis product (the ABC-ring and D-ring moieties).

  • Data Analysis:

    • Plot the concentration of this compound remaining or the product formed over time.

    • Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation if varying substrate concentrations are used.

Protocol 4: In Vivo SMXL Protein Degradation Assay

This protocol assesses the biological activity of this compound by monitoring the degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are downstream targets of the strigolactone signaling pathway.

Objective: To determine if this compound can induce the degradation of SMXL proteins in a receptor-dependent manner in plant cells.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings expressing a SMXL-reporter fusion like SMXL7-GFP)

  • This compound stock solution

  • Mock control solution (e.g., DMSO)

  • Liquid plant culture medium

  • Protein extraction buffer

  • Antibodies against the reporter tag (e.g., anti-GFP) and a loading control (e.g., anti-actin)

  • Western blotting reagents and equipment

Procedure:

  • Plant Growth: Grow seedlings expressing the SMXL-reporter fusion protein in liquid culture.

  • Treatment: Treat the seedlings with various concentrations of this compound or a mock control for different time points (e.g., 0, 30, 60, 120 minutes).

  • Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and extract total proteins using a suitable extraction buffer.

  • Western Blotting:

    • Determine the protein concentration of the extracts.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against the reporter tag and the loading control antibody.

    • Incubate with the appropriate secondary antibodies.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for the SMXL-reporter and the loading control.

    • Normalize the SMXL-reporter signal to the loading control signal.

    • Compare the levels of the SMXL-reporter protein in this compound-treated samples to the mock-treated samples to assess degradation.

Protocol 5: D14-Luciferase (D14::LUC) Reporter Assay

This in planta assay provides a quantitative measure of strigolactone activity by monitoring the degradation of a D14-luciferase fusion protein.

Objective: To quantify the bioactivity of this compound by measuring the decrease in luminescence from a D14::LUC reporter in response to treatment.

Materials:

  • Transgenic plants expressing a D14::LUC fusion protein (e.g., Arabidopsis thaliana)

  • This compound solutions of varying concentrations

  • Luciferin (B1168401) substrate solution

  • 96-well microplate

  • Luminometer

Procedure:

  • Seedling Growth: Grow transgenic seedlings in a 96-well plate containing liquid growth medium.

  • Treatment: Replace the growth medium with fresh medium containing different concentrations of this compound or a mock control.

  • Incubation: Incubate the seedlings for a defined period (e.g., 2-6 hours) to allow for D14::LUC degradation.

  • Luminescence Measurement: Add the luciferin substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence values of this compound-treated wells to the mock-treated wells.

    • Plot the percentage of remaining luminescence against the logarithm of the this compound concentration.

    • Determine the EC50 value, the concentration of this compound that causes a 50% reduction in luminescence, from the dose-response curve.

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_perception Perception cluster_complex Complex Formation cluster_degradation Degradation & Response This compound This compound D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis D14_active D14 (Active) D14->D14_active Conformational Change MAX2 MAX2 (F-box protein) D14_active->MAX2 SMXL SMXL (Repressor) MAX2->SMXL SMXL_ub SMXL-Ub SMXL->SMXL_ub Ubiquitination Gene_expression Gene Expression (e.g., branching inhibition) SMXL->Gene_expression Represses SCF_complex SCF-MAX2 Complex Ub Ubiquitin SCF_complex->Ub Proteasome 26S Proteasome Proteasome->Gene_expression SMXL_ub->Proteasome Degradation

Caption: Overview of the strigolactone signaling pathway initiated by this compound.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Purified Receptor Incubation Incubate Receptor, Labeled SL, and this compound Receptor->Incubation Labeled_SL Labeled SL (e.g., [³H]-GR24) Labeled_SL->Incubation Solanacol_series This compound (Serial Dilutions) Solanacol_series->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Detection Detect Radioactivity Separation->Detection Plotting Plot % Binding vs. [this compound] Detection->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for determining this compound's binding affinity.

Logical Relationship of this compound in SMXL Degradation

SMXL_Degradation_Logic This compound This compound D14 D14 Receptor This compound->D14 Activates MAX2 MAX2 D14->MAX2 Recruits SMXL SMXL Protein MAX2->SMXL Targets Degradation SMXL Degradation SMXL->Degradation Undergoes Response Downstream Response Degradation->Response Leads to

Caption: this compound-induced degradation of SMXL proteins.

References

Troubleshooting & Optimization

Optimizing Solanacol Concentration for Germination Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Solanacol for germination assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in germination assays?

A1: this compound is a naturally occurring strigolactone, a class of plant hormones.[1] In experimental settings, its primary application is to act as a potent germination stimulant, particularly for the seeds of root parasitic plants like Orobanche (broomrape) and Striga (witchweed).[1][2][3]

Q2: What is the general mechanism of action for this compound-induced germination?

A2: this compound, like other strigolactones, is perceived by the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) signaling pathway.[4][5][6][7] This pathway, upon binding with this compound, initiates a signaling cascade that ultimately reduces the levels of abscisic acid (ABA), a germination-inhibiting hormone, and promotes the biosynthesis of gibberellin (GA), a germination-promoting hormone.[7] This hormonal shift triggers the seed to break dormancy and begin germination.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability and efficacy, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.

Q4: How do I prepare a stock solution of this compound?

A4: Preparing a concentrated stock solution is recommended to ensure accurate dilution for your experiments. Due to the very low concentrations required for bioactivity, direct weighing of the small amounts needed for each experiment can be inaccurate. A general protocol for preparing a stock solution can be found in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during germination assays using this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Germination 1. Suboptimal this compound Concentration: The concentration may be too low to induce a response or too high, causing inhibitory effects. 2. Seed Dormancy/Viability: Seeds may be in a deep dormancy state that this compound alone cannot break, or they may have low viability. 3. Improper Sterilization: Contamination with fungi or bacteria can inhibit germination. 4. Incorrect Incubation Conditions: Temperature, light, and humidity are not optimal for the specific seed species.1. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to determine the optimal concentration for your target species. 2. Check Seed Quality: Perform a viability test (e.g., tetrazolium test) on your seed lot. Consider pre-conditioning treatments if deep dormancy is suspected. 3. Refine Sterilization Protocol: Ensure your seed sterilization protocol is effective but not damaging to the seeds. 4. Verify Incubation Conditions: Consult literature for the optimal germination conditions for your target species and ensure your incubator is properly calibrated.[8][9][10]
Inconsistent Germination Across Replicates 1. Uneven Application of this compound: Inconsistent volumes or concentrations of this compound solution applied to each replicate. 2. Variable Environmental Conditions: Fluctuations in temperature or light within the incubator. 3. Heterogeneous Seed Lot: Variation in seed age, size, or genetic makeup within the batch.1. Standardize Application: Use calibrated pipettes to ensure precise and uniform application of the this compound solution to each replicate. 2. Monitor Environment: Use data loggers to monitor temperature and light conditions within your incubator to ensure uniformity. 3. Homogenize Seed Sample: Mix your seed lot thoroughly before aliquoting for experiments.
High Germination in Control Group (No this compound) 1. Contamination of Control: Accidental introduction of this compound or another germination stimulant to the control group. 2. Light-Induced Germination: Some seeds are light-sensitive and may germinate without a chemical stimulant if exposed to light. 3. Suboptimal Seed Dormancy: The seeds may not be fully dormant and are capable of germinating with just water.1. Prevent Cross-Contamination: Use separate, clearly labeled labware and solutions for control and treatment groups. 2. Control Light Exposure: If working with light-sensitive seeds, conduct all manipulations under a green safe light and incubate in complete darkness. 3. Verify Seed Dormancy: Ensure your seed pre-conditioning protocol is sufficient to induce a consistent dormant state.
Seedling Abnormalities 1. This compound Toxicity at High Concentrations: Very high concentrations of this compound may have phytotoxic effects. 2. Contamination: Microbial contamination can lead to abnormal seedling development.1. Perform Dose-Response Curve: Determine the optimal concentration that promotes germination without causing adverse effects on seedling morphology. 2. Improve Aseptic Technique: Enhance sterilization procedures for seeds and all materials used in the assay.

Quantitative Data Summary

The optimal concentration of strigolactones for germination can vary significantly between species. The following table provides a general reference for concentration ranges based on studies of this compound and its analogs, like GR24, on common parasitic plants.

Compound Target Species Effective Concentration Range (M) Optimal Concentration (approx. M)
This compoundOrobanche minor10⁻¹² - 10⁻⁹10⁻¹¹
GR24 (analog)Orobanche spp.10⁻¹⁰ - 10⁻⁷10⁻⁹ - 10⁻⁸
GR24 (analog)Striga spp.10⁻¹⁰ - 10⁻⁷10⁻⁹ - 10⁻⁸

Note: This table provides estimated ranges. It is crucial to perform a dose-response experiment to determine the precise optimal concentration for your specific experimental conditions and target species.[11]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM (10⁻³ M) stock solution of this compound (Molecular Weight: 342.35 g/mol ).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Accurately weigh 0.342 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved.

  • This yields a 1 mM stock solution. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

This compound Germination Assay Protocol

This protocol provides a general method for conducting a germination assay with this compound.

Materials:

  • Seeds of the target plant species (e.g., Orobanche or Striga)

  • This compound stock solution (1 mM in DMSO)

  • Sterile distilled water

  • Sterile filter paper discs

  • Sterile petri dishes (9 cm)

  • Growth chamber or incubator

  • Stereomicroscope

Procedure:

  • Seed Sterilization: Surface sterilize the seeds using a suitable method (e.g., soaking in 1% sodium hypochlorite (B82951) solution for 5 minutes followed by several rinses with sterile distilled water).

  • Seed Pre-conditioning: Place a sterile filter paper disc in each petri dish. Pipette a sufficient amount of sterile distilled water to moisten the filter paper. Distribute a known number of sterilized seeds (e.g., 50-100) evenly on the filter paper. Seal the petri dishes with parafilm and incubate in the dark at a suitable temperature (e.g., 25°C) for a species-specific pre-conditioning period (typically 7-14 days). This step is crucial for the seeds to become responsive to germination stimulants.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the this compound stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 10⁻¹², 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

  • Application of this compound: After the pre-conditioning period, carefully open the petri dishes and apply a small, consistent volume (e.g., 50 µL) of the respective this compound dilution or control solution to the filter paper, ensuring it is evenly distributed.

  • Incubation: Reseal the petri dishes and incubate them in the dark at the optimal germination temperature for the target species.

  • Data Collection: After a defined incubation period (e.g., 7-10 days), count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has emerged and is visible.

  • Data Analysis: Calculate the germination percentage for each treatment and control. Plot the germination percentage against the this compound concentration to generate a dose-response curve and determine the optimal concentration.

Visualizations

Solanacol_Signaling_Pathway cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Hormonal Response & Germination This compound This compound KAI2 KAI2/HTL Receptor This compound->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1_SMXL SMAX1/SMXL (Repressor Proteins) MAX2->SMAX1_SMXL Targets for degradation Proteasome 26S Proteasome SMAX1_SMXL->Proteasome Ubiquitination & Degradation ABA_down ABA Biosynthesis (Downregulated) SMAX1_SMXL->ABA_down Represses GA_up GA Biosynthesis (Upregulated) SMAX1_SMXL->GA_up Represses Germination Seed Germination ABA_down->Germination Inhibits GA_up->Germination Promotes

Caption: this compound Signaling Pathway Leading to Seed Germination.

Experimental_Workflow start Start sterilize 1. Seed Sterilization start->sterilize precondition 2. Seed Pre-conditioning (7-14 days in dark) sterilize->precondition prep_solutions 3. Prepare this compound Dilutions & Control precondition->prep_solutions apply_treatment 4. Apply this compound/Control to Seeds prep_solutions->apply_treatment incubate 5. Incubation (Dark, optimal temperature) apply_treatment->incubate data_collection 6. Count Germinated Seeds incubate->data_collection analysis 7. Data Analysis (Dose-Response Curve) data_collection->analysis end End analysis->end

Caption: Experimental Workflow for this compound Germination Assay.

Troubleshooting_Logic start Low/No Germination? check_control Is control germination also low? start->check_control check_viability Check Seed Viability & Pre-conditioning check_control->check_viability Yes optimize_conc Optimize this compound Concentration check_control->optimize_conc No check_conditions Verify Incubation Conditions & Sterility check_viability->check_conditions optimize_conc->check_conditions

Caption: Troubleshooting Logic for Low Germination.

References

Troubleshooting low yield in Solanacol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Solanacol. Given the multi-step nature of this compound synthesis, encountering yield-related challenges is common. This guide aims to address specific issues to help optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Question: What are the potential causes for a lower-than-expected yield of this compound in a multi-step synthesis?

Answer: Low yields in the multi-step synthesis of this compound can be attributed to a variety of factors throughout the process. One of the most significant factors is the cumulative loss across numerous reaction and purification steps. A reported 17-step synthesis of (−)-solanacol had an overall yield of only 3.6%, highlighting the challenging nature of this process.[1]

Common causes for low yield include:

  • Incomplete Reactions: Individual steps may not proceed to completion, leaving unreacted starting materials.

  • Side Reactions: Formation of undesired byproducts can consume starting materials and complicate purification.

  • Product Decomposition: this compound and its intermediates may be sensitive to reaction conditions (e.g., temperature, pH) or prolonged exposure to air and moisture, leading to degradation.

  • Mechanical Losses: Product loss can occur during transfers, extractions, and other workup procedures.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, pressure, or reaction time can significantly impact the efficiency of each step.

  • Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities can interfere with the reactions or poison catalysts.

  • Purification Inefficiencies: Loss of product during chromatographic purification or recrystallization is a common issue.

Question: How can I identify which step in the multi-step synthesis is causing the low yield?

Answer: Pinpointing the problematic step is crucial for optimizing the overall yield. A systematic approach is recommended:

  • Monitor Each Step: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of each reaction. This allows you to assess the consumption of starting materials and the formation of the desired product at each stage.

  • Isolate and Characterize Intermediates: After each key step, attempt to isolate and characterize the intermediate product. This will help you calculate the yield for that specific step and confirm the structure of the intermediate.

  • Review Literature Yields: Compare your step-wise yields with those reported in the literature for similar synthetic routes to identify any significant deviations.

Question: My reaction appears to stall before completion. What can I do?

Answer: A stalled reaction can often be addressed by re-evaluating the reaction conditions and components:

  • Reagent Activity: Ensure that your reagents, especially catalysts and moisture-sensitive compounds, are fresh and active.

  • Inhibitors: The presence of impurities in your starting materials or solvents can inhibit the reaction. Consider purifying your starting materials and using freshly distilled, anhydrous solvents.

  • Temperature: The reaction temperature may be too low. Cautiously increasing the temperature while monitoring for side product formation can sometimes drive the reaction to completion.

  • Stoichiometry: Re-verify the stoichiometry of your reactants. In some cases, a slight excess of one reactant may be necessary.

Question: I am observing a significant amount of side products. How can I improve the selectivity of my reactions?

Answer: Minimizing side product formation is key to improving yield and simplifying purification. Consider the following strategies:

  • Optimize Reaction Conditions: Temperature, reaction time, and the rate of reagent addition can all influence selectivity. A lower temperature and slower addition of reagents can often reduce the formation of side products.

    • Catalyst and Ligand Choice: In steps involving catalysis (e.g., palladium-catalyzed cross-coupling), the choice of catalyst and ligand can have a profound impact on selectivity. Screening different catalyst/ligand combinations may be necessary.

  • Protecting Groups: For complex molecules like this compound with multiple functional groups, the use of protecting groups can prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound synthesis.

Question: What is a typical overall yield for the chemical synthesis of this compound?

Answer: The chemical synthesis of this compound is a complex, multi-step process, and as such, the overall yield is typically low. For instance, a 17-step enantioselective synthesis of (−)-solanacol reported an overall yield of 3.6%.[1] Researchers should anticipate that optimizing individual step yields is critical to achieving a workable overall yield.

Question: How critical is the purity of starting materials and reagents?

Answer: The purity of starting materials and reagents is extremely critical in any multi-step synthesis, including that of this compound. Impurities can lead to a cascade of negative effects, including:

  • Lowering the yield of individual steps.

  • Generating difficult-to-remove byproducts.

  • Poisoning catalysts.

  • Altering the intended reaction pathway.

It is highly recommended to use high-purity, and where necessary, anhydrous reagents and solvents.

Question: What are the key challenges in the purification of this compound and its intermediates?

Answer: Purification of this compound and its synthetic intermediates can be challenging due to several factors:

  • Structural Similarity of Byproducts: Side products formed during the synthesis may have similar polarities and structures to the desired product, making separation by chromatography difficult.

  • Product Instability: this compound and some of its precursors may be sensitive to the conditions used for purification, such as acidic or basic environments on silica (B1680970) gel, or high temperatures.

  • Losses during Purification: Each purification step, whether it be column chromatography, recrystallization, or extraction, will inevitably lead to some loss of material, which contributes to the reduction in overall yield.

Question: How does the stability of this compound in different solvents affect purification?

Answer: The stability of this compound in various solvents is a critical consideration during extraction and purification. For instance, strigolactones, the class of compounds to which this compound belongs, can be unstable in nucleophilic solvents like methanol, which can lead to degradation of the product. The choice of extraction and chromatography solvents should be made to minimize product loss.

Data Presentation

Table 1: Reported Yields for Key Steps in a Representative this compound Synthesis

Step NumberReactionReagents/ConditionsReported Yield (%)
1Grignard Reaction2,3-dimethylbenzaldehyde, vinylmagnesium bromide99%
2OxidationAllylic alcohol intermediate, MnO2up to 56%
............
17Final DeprotectionProtected this compound intermediate, TBAFNot specified individually
Overall 17 Steps 3.6% [1]

Note: This table is populated with example data from a concise synthesis of optically active this compound and will be updated as more specific quantitative data from various synthetic routes become available.

Experimental Protocols

Protocol 1: Oxidation of Allylic Alcohol Intermediate

This protocol is a representative step in a published synthesis of this compound.

  • Materials:

    • Allylic alcohol intermediate

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the allylic alcohol intermediate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add activated MnO₂ (typically a 5-10 fold excess by weight) to the solution.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude enone product.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Review Reaction Setup - Stoichiometry - Reagent Purity - Solvent Quality start->check_reaction monitor_progress Monitor Reaction Progress (TLC, LC-MS, NMR) check_reaction->monitor_progress incomplete_reaction Incomplete Reaction? monitor_progress->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions - Temperature - Concentration - Reaction Time incomplete_reaction->optimize_conditions Yes workup_issue Investigate Workup & Purification - Extraction Efficiency - Chromatography Loss - Product Decomposition side_products->workup_issue No change_reagents Consider Alternative Reagents - Catalyst/Ligand - Protecting Groups side_products->change_reagents Yes improve_purification Refine Purification Protocol - Different Stationary/Mobile Phase - Alternative Method (e.g., Recrystallization) workup_issue->improve_purification yield_improved Yield Improved optimize_conditions->yield_improved change_reagents->yield_improved improve_purification->yield_improved

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Solanacol_Synthesis_Pathway cluster_A A-Ring Formation cluster_BC BC-Ring System Assembly cluster_D D-Ring Introduction A1 Starting Material (e.g., Substituted Toluene) A2 Multi-step functionalization A1->A2 B1 Key Intermediate from A-Ring A2->B1 Coupling B2 Cyclization/Lactonization B1->B2 C1 ABC-Ring System B2->C1 C2 Coupling with D-Ring Precursor C1->C2 This compound This compound C2->this compound Final Steps

Caption: A simplified overview of the this compound synthesis strategy.

References

Common issues with Solanacol stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Solanacol Stability Technical Support Center

Disclaimer: this compound is a fictional compound. This guide is based on common stability issues encountered with poorly soluble, weakly basic small-molecule drug candidates and is intended for research and development purposes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy immediately after diluting my DMSO stock into an aqueous buffer. What is happening?

A1: Immediate cloudiness or precipitation upon dilution is a common issue for hydrophobic molecules like this compound.[1] This is often due to the compound's low aqueous solubility. When the DMSO stock is added to the aqueous buffer, the solvent environment shifts dramatically, causing this compound to exceed its solubility limit and crash out of solution.[2] Lowering the final concentration or adjusting the pH may resolve this.[1]

Q2: What is the optimal pH for preparing aqueous this compound solutions?

A2: The solubility of ionizable compounds is highly pH-dependent.[3][4] For a weakly basic compound like this compound, solubility is generally higher in acidic conditions (pH < 6.0) where the molecule is protonated and more polar. Conversely, stability may be compromised at very low or high pH values due to increased risk of hydrolysis.[5][6] It is crucial to find a balance between solubility and stability.

Q3: How should I store my aqueous this compound stock solutions to prevent degradation?

A3: Proper storage is critical for maintaining the integrity of your compound.[1] For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For longer-term storage, it is best to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[7] Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis and other degradation pathways.[8] Always protect solutions from light to prevent photodegradation.[9]

Q4: I've observed a decrease in this compound's activity in my cell-based assays over 24-48 hours. What could be the cause?

A4: A time-dependent loss of activity suggests that this compound is degrading in the assay medium.[1] The two most common degradation pathways for small molecules in aqueous environments are hydrolysis and oxidation.[10][11] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be triggered by dissolved oxygen, trace metals, or exposure to light.[5][12] It is recommended to prepare fresh solutions for each experiment or to conduct a time-course experiment to quantify the rate of degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Precipitation or Cloudiness in Solution

Precipitation indicates that the concentration of this compound has exceeded its solubility under the current conditions.

  • Immediate Precipitation: Occurs upon dilution of an organic stock (e.g., DMSO) into an aqueous buffer.

  • Delayed Precipitation: Occurs over time as the solution is stored or incubated, sometimes due to temperature changes.[2]

Troubleshooting Workflow for Precipitation

G start Problem: Cloudy or Precipitated This compound Solution cause1 Cause: Exceeded Aqueous Solubility Limit start->cause1 cause2 Cause: Suboptimal pH start->cause2 cause3 Cause: Temperature Shift start->cause3 solution1 Solution 1: Decrease Final Concentration cause1->solution1 solution4 Solution 4: Add Compound Dropwise While Vortexing cause1->solution4 solution2 Solution 2: Lower Buffer pH (e.g., to pH 6.0) cause2->solution2 solution3 Solution 3: Pre-warm Media to 37°C Before Adding Compound cause3->solution3 G This compound Active this compound Hydrolysis Hydrolysis (H₂O, pH dependent) This compound->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Product1 Inactive Product 1 (Hydrolyzed) Hydrolysis->Product1 Degradation Product2 Inactive Product 2 (Oxidized) Oxidation->Product2 Degradation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Growth Cell Growth & Proliferation Downstream->Growth Promotes This compound This compound This compound->KinaseX Inhibits

References

Technical Support Center: Solanacol Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Solanacol, ensuring its stability throughout experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other strigolactones, is susceptible to degradation under several common experimental conditions. The primary factors include:

  • pH: this compound is sensitive to hydrolysis, particularly in neutral to alkaline aqueous solutions. The enol-ether linkage in its structure is prone to cleavage under these conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3]

  • Solvents: The choice of solvent significantly impacts this compound's stability. While it shows relative stability in some organic solvents like acetone (B3395972) and ethyl acetate (B1210297), it can degrade in others, such as methanol.[4]

  • Light: Exposure to light can potentially lead to photodegradation, a common issue for many bioactive molecules.

  • Enzymatic Activity: In biological systems, enzymatic degradation can occur. For instance, the strigolactone receptor DWARF14 (D14) hydrolyzes strigolactones as part of the signaling process.[2][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it properly. For solid this compound, store it in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months to years) should be at -20°C. For this compound in solution, prepare fresh solutions whenever possible. If storage is necessary, use an appropriate solvent (see Q3), store at -20°C or lower, and protect from light.

Q3: Which solvents are recommended for dissolving and working with this compound?

A3: The choice of solvent is critical for maintaining the integrity of this compound.

  • Recommended: Acetone and ethyl acetate are generally considered suitable solvents for dissolving and extracting strigolactones, as they offer good stability.[1][6][7] Acetonitrile (B52724) is also a viable option, particularly for preparing solutions for HPLC analysis.[8]

  • Use with Caution: Methanol can lead to the degradation of strigolactones and should be used with caution or avoided for long-term storage of solutions.[4] When using aqueous solutions for bioassays, it is advisable to prepare them fresh and use them promptly. The addition of a small percentage of an organic co-solvent like acetonitrile or acetone to aqueous buffers can improve stability.[7]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: Several analytical techniques can be employed to monitor the integrity of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) is a highly sensitive and specific method for quantifying this compound and its potential degradation products.[1][7][9] UV-Visible spectroscopy can also be used to track changes in the concentration of this compound over time, although it is less specific than LC-MS.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed in bioassays. This compound may have degraded in the aqueous assay medium.Prepare fresh this compound solutions in the appropriate solvent (e.g., acetone) immediately before diluting into the aqueous bioassay medium. Minimize the incubation time in the aqueous medium as much as possible.
Loss of this compound concentration in stock solutions over time. Improper storage conditions (temperature, light exposure) or use of an inappropriate solvent.Store stock solutions at -20°C or -80°C in a tightly sealed, light-protected container. Use a recommended solvent like acetone or ethyl acetate.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound into byproducts due to pH, temperature, or solvent effects.Review the sample preparation and handling procedures. Ensure the pH of the solutions is appropriate (ideally slightly acidic). Avoid prolonged exposure to high temperatures. Check the compatibility of the solvent with this compound.
Variability between experimental replicates. Inconsistent handling and storage of this compound solutions.Adhere strictly to standardized protocols for solution preparation, storage, and handling for all replicates. Ensure all samples are treated identically regarding temperature, light exposure, and incubation times.

Quantitative Data on Strigolactone Stability

The stability of strigolactones is highly dependent on the specific compound and the experimental conditions. While extensive quantitative data for this compound is limited, the following table summarizes stability data for related strigolactones, which can provide valuable guidance.

StrigolactoneConditionHalf-life / RecoveryReference
5-Deoxystrigol (5DS)Neutral pH aqueous solution1.5 days[8]
Orobanchol & this compound100% Methanol, 0°C>92% degradation within 12 hours[4]
Various SLs5% Acetonitrile/water, 0°C>95% recovery after 12 hours[4]
Various SLsRoot exudate matrix, 20°C~70% loss[4]
Various SLsRoot exudate matrix, 4°CStable[4]

Experimental Protocols

Protocol 1: Standard this compound Stock Solution Preparation and Storage
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry glass vial.

  • Dissolving: Add the appropriate volume of a recommended solvent (e.g., acetone or ethyl acetate) to achieve the desired stock concentration. Vortex briefly until fully dissolved.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C for short-to-medium term storage or at -80°C for long-term storage.

  • Handling: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of water into the solvent. Minimize the time the solution is at room temperature.

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays
  • Retrieve Stock: Remove the this compound stock solution from the freezer and allow it to equilibrate to room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in the same solvent if a large dilution factor is required.

  • Final Dilution: Just before starting the bioassay, add the required volume of the stock or intermediate solution to the pre-warmed aqueous bioassay medium to reach the final desired concentration. Mix gently but thoroughly.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize hydrolysis.

Protocol 3: Extraction of this compound from Plant Tissues

This protocol is adapted from standard methods for strigolactone extraction.[1][6]

  • Homogenization: Immediately after harvesting, homogenize fresh plant tissue (e.g., roots) in cold ethyl acetate. The ratio of tissue to solvent should be sufficient to ensure complete extraction. To avoid degradation, do not store frozen tissues before extraction.[6]

  • Internal Standard: If quantitative analysis is intended, add a known amount of a suitable internal standard (e.g., d6-5-deoxystrigol) to the ethyl acetate before homogenization.[6]

  • Extraction: Macerate the tissue in ethyl acetate for a defined period (e.g., 1-3 days), ensuring the container is well-sealed to prevent solvent evaporation.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature.

  • Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE) with a silica-based sorbent if necessary to remove interfering compounds.[1]

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for analysis by LC-MS/MS.[6]

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling SL This compound (SL) D14 D14 Receptor SL->D14 Binds & Hydrolyzes SL_D14 SL-D14 Complex D14->SL_D14 MAX2 MAX2 (F-box protein) SL_D14->MAX2 Recruits SCF_MAX2 SCF-MAX2 E3 Ubiquitin Ligase MAX2->SCF_MAX2 Part of SMXL SMXL (Repressor) SCF_MAX2->SMXL Targets Ub_SMXL Ubiquitinated SMXL SCF_MAX2->Ub_SMXL Ubiquitinates Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Proteasome 26S Proteasome Ub_SMXL->Proteasome Degradation Degradation Proteasome->Degradation Response Plant Developmental Responses Gene_Expression->Response

Caption: Overview of the this compound signaling pathway leading to gene expression.

Experimental Workflow for this compound Stability Testing

Solanacol_Stability_Workflow start Prepare this compound Stock Solution (e.g., in Acetone) aliquot Aliquot into multiple vials start->aliquot stress Expose to Stress Conditions (e.g., different pH, Temp, Light) aliquot->stress sampling Sample at defined time points (t=0, 1, 2, ...) stress->sampling analysis Analyze by LC-MS/MS sampling->analysis data Quantify remaining this compound and identify degradation products analysis->data kinetics Determine Degradation Kinetics (e.g., half-life) data->kinetics

Caption: A typical workflow for assessing the stability of this compound under various stress conditions.

Logical Flow for Troubleshooting this compound Degradation

Troubleshooting_Degradation problem Inconsistent/Negative Experimental Results check_storage Check this compound Storage (Temp, Light, Solvent) problem->check_storage correct_storage Store properly: -20°C, dark, acetone/EtOAc check_storage->correct_storage Incorrect check_handling Review Experimental Protocol (pH, Temp, Incubation time) check_storage->check_handling Correct verify_integrity Verify this compound Integrity using LC-MS correct_storage->verify_integrity optimize_protocol Optimize protocol: - Use fresh solutions - Minimize aqueous incubation - Control pH and temp check_handling->optimize_protocol Suboptimal check_handling->verify_integrity Optimal optimize_protocol->verify_integrity success Problem Resolved verify_integrity->success Integrity Confirmed fail Problem Persists verify_integrity->fail Degradation Detected

Caption: A logical decision-making process for troubleshooting potential this compound degradation issues.

References

Improving the efficiency of Solanacol extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solanacol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

This compound is a type of strigolactone, a class of plant hormones.[1][2] It acts as a germination stimulant for the seeds of parasitic weeds.[2] The primary natural source for this compound extraction is tobacco (Nicotiana tabacum), where it is found in the root exudates and leaves.[2][3]

Q2: What are the common methods for extracting this compound?

Common methods for the extraction of this compound and other strigolactones from plant materials include:

  • Solvent Extraction: This involves using solvents like petroleum ether or hexane (B92381) to extract the compound from ground tobacco leaves.[3][4]

  • Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, which can reduce extraction time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.

Q3: What are the key steps in a typical this compound extraction and purification process?

A typical workflow involves:

  • Extraction: The initial removal of compounds from the plant matrix using a suitable solvent.

  • Saponification: This step hydrolyzes solanesyl esters to yield free this compound.[3]

  • Purification: Column chromatography is a widely used method to purify this compound from the crude extract.[3][4]

Q4: What factors can influence the yield of this compound extraction?

Several factors can affect the efficiency of this compound extraction, including:

  • Choice of Solvent: The polarity of the solvent is crucial for selectively dissolving this compound.

  • Temperature: Higher temperatures can increase extraction speed but may also risk thermal degradation of the compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Plant Material: The quality and preparation of the tobacco leaves, such as drying and grinding, can significantly impact the extraction efficiency.

  • pH: Strigolactones like this compound can be unstable at a pH of 7.5 or higher.[5]

Troubleshooting Guides

Low this compound Yield
Potential Cause Recommended Solution
Incomplete Extraction - Ensure the tobacco leaves are finely ground to increase the surface area for solvent contact. - Increase the extraction time or consider a more efficient method like MAE or UAE. - Optimize the solvent-to-material ratio; too little solvent may not be sufficient to extract the compound effectively.[6]
Degradation of this compound - Avoid high temperatures during extraction and solvent evaporation to prevent thermal degradation. - Be mindful of the pH of your solutions, as strigolactones are unstable in alkaline conditions (pH ≥ 7.5).[5] - The presence of nucleophiles like water and methanol (B129727) can decrease the stability of strigolactones; consider using less nucleophilic organic solvents.[5]
Inefficient Saponification - Ensure the complete hydrolysis of solanesyl esters by using an adequate concentration of the saponifying agent (e.g., ethanolic potassium hydroxide) and appropriate reaction time and temperature.[3]
Loss during Purification - Optimize the column chromatography conditions, including the choice of stationary and mobile phases, to ensure good separation and recovery of this compound.
Purity Issues in Final Product
Potential Cause Recommended Solution
Co-extraction of Impurities - Use a selective solvent system during the initial extraction to minimize the co-extraction of unwanted compounds. - Perform a pre-extraction with a non-polar solvent like hexane to remove waxes and other lipids.
Inefficient Chromatographic Separation - Optimize the mobile phase composition for column chromatography to improve the resolution between this compound and impurities. A gradient elution may be more effective than an isocratic one.[3] - Ensure the column is packed uniformly to prevent channeling and poor separation.[3] - Check the purity of fractions using Thin Layer Chromatography (TLC) before pooling them.[3]
Presence of Chlorophyll - In some cases, an initial extraction with hexane can help remove chlorophyll.

Data Presentation

Table 1: Comparison of Column Chromatography Parameters for this compound Purification

ParameterAlumina Column ChromatographySilica (B1680970) Gel Column ChromatographyReference
Starting Material 18 wt.% crude solanesol (B192409) extractCrude tobacco leaf extract[3]
Stationary Phase AluminaSilica Gel[3]
Mobile Phase Hexane and Ethyl Acetate (B1210297) gradientPetroleum Ether:Acetone (90:10, v/v)[3]
Final Purity 95 wt.%83.04%[3]
Recovery/Yield 79% recovery0.38% yield from dry tobacco leaf[3]

Experimental Protocols

Protocol 1: Solvent Extraction and Saponification of this compound from Tobacco Leaves
  • Preparation of Plant Material:

    • Dry tobacco leaves in an oven to reduce moisture content.

    • Grind the dried leaves to a fine powder.

  • Extraction:

    • Extract the ground tobacco leaves with petroleum ether or hexane at 50-60°C for several hours. This can be done using a Soxhlet apparatus or by refluxing.[3]

  • Concentration:

    • Concentrate the resulting extract using a rotary evaporator to obtain a crude, pasty residue.[3]

  • Saponification:

    • Dissolve the residue in a 10% ethanolic potassium hydroxide (B78521) solution.[3]

    • Heat the mixture at 55-60°C to hydrolyze the solanesyl esters.[3]

  • Isolation of Crude this compound:

    • After saponification, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the free this compound.[3]

    • Concentrate the hexane phase using a rotary evaporator to yield the crude this compound extract.[3]

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[3]

    • Equilibrate the packed column by passing several column volumes of petroleum ether through it.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of petroleum ether.

    • Carefully load the sample onto the top of the packed column.[3]

  • Elution:

    • Begin elution with a binary solvent mixture of petroleum ether:acetone (90:10, v/v).[4]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).[3]

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing pure this compound.[3]

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.[3]

Visualizations

experimental_workflow start Start: Dried Tobacco Leaves grinding Grinding start->grinding extraction Solvent Extraction (Petroleum Ether/Hexane) grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 saponification Saponification (Ethanolic KOH) concentration1->saponification l_l_extraction Liquid-Liquid Extraction (Hexane) saponification->l_l_extraction concentration2 Concentration (Rotary Evaporator) l_l_extraction->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration end End: Purified this compound final_concentration->end

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction degradation This compound Degradation low_yield->degradation inefficient_saponification Inefficient Saponification low_yield->inefficient_saponification purification_loss Loss During Purification low_yield->purification_loss optimize_extraction Optimize Extraction Parameters (Time, Solvent, Particle Size) incomplete_extraction->optimize_extraction control_conditions Control Temperature & pH degradation->control_conditions optimize_saponification Optimize Saponification (Reagent, Time, Temp) inefficient_saponification->optimize_saponification optimize_purification Optimize Chromatography purification_loss->optimize_purification

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Overcoming Poor Solubility of Solanacol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Solanacol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring strigolactone, a class of plant hormones that regulates various aspects of plant development.[1] Its hydrophobic nature leads to poor aqueous solubility, which can significantly hinder its use in bioassays, potentially causing inaccurate results due to precipitation in aqueous culture media.

Q2: What are the common signs of poor this compound solubility in my experiment?

A2: Signs of poor solubility include the appearance of a precipitate, cloudiness, or crystallization in your stock solution or final assay medium after the addition of this compound. This can lead to inconsistent and non-reproducible results in your bioassays.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: To minimize cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should generally be kept below 0.5%.[2][3] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q4: Can I heat my this compound solution to improve solubility?

A4: Gentle warming can be employed to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. Strigolactones can be sensitive to temperature, and their stability in solution can be affected by heat.

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its integrity and prevent degradation.[4]

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
DMSO≥ 2.5≥ 7.3May require sonication to fully dissolve.
10% DMSO in 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5≥ 7.3A co-solvent mixture that can maintain solubility in aqueous solutions.
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 7.3Cyclodextrin formulation can enhance aqueous solubility.
10% DMSO in 90% Corn Oil≥ 2.5≥ 7.3A lipid-based formulation suitable for in vivo studies.
WaterInsolubleInsolubleThis compound is poorly soluble in aqueous solutions.

Molecular Weight of this compound: 342.34 g/mol [6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed step-by-step protocols in a question-and-answer format to address common solubility issues encountered when working with this compound.

Issue 1: My this compound is not dissolving in my desired solvent.

Solution: Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO.

Protocol 1: Preparing a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10 mM or higher).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Issue 2: My this compound precipitates when I add the DMSO stock to my aqueous bioassay medium.

Solution: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Using a co-solvent system or a surfactant can help maintain solubility.

Protocol 2: Using Co-solvents and Surfactants

This protocol provides an example of a co-solvent mixture. The percentages may need to be optimized for your specific assay.

  • Prepare Co-solvent Mixture: Prepare a sterile co-solvent mixture. An example formulation is: 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare this compound-DMSO stock: Prepare a high concentration stock of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Dilution: Add the this compound-DMSO stock solution to the co-solvent mixture to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound-DMSO stock to 900 µL of the co-solvent mixture.

  • Final Dilution in Assay Medium: This intermediate solution can then be further diluted into your final assay medium. Always add the this compound solution to the medium while vortexing to ensure rapid and even dispersion.

Issue 3: I need to use this compound in an in vivo study, and the use of organic solvents is limited.

Solution: The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds, making them more suitable for in vivo applications.

Protocol 3: Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol uses β-cyclodextrin as an example. Other modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can also be used and may offer better solubility enhancement.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Cyclodextrin Solution Preparation: Dissolve the β-cyclodextrin in sterile water. Gentle heating and stirring may be required.

  • This compound Solution Preparation: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or acetone.

  • Complex Formation (Kneading Method):

    • Place the β-cyclodextrin powder in a mortar.

    • Slowly add the this compound solution to the β-cyclodextrin powder while continuously triturating.

    • Continue kneading for 30-60 minutes to form a paste.

    • Dry the resulting paste in a vacuum oven at a low temperature to remove the organic solvent.

    • The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

  • Solubility Testing: Test the solubility of the prepared complex in your aqueous buffer or medium to confirm the enhancement.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start with Solid this compound cluster_dmso DMSO Stock Preparation cluster_options Solubilization for Aqueous Bioassays cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Method cluster_end Bioassay start Weigh this compound Powder dissolve_dmso Dissolve in DMSO start->dissolve_dmso sonicate Vortex / Sonicate dissolve_dmso->sonicate stock_solution High Concentration Stock Solution (-80°C) sonicate->stock_solution cosolvent Dilute in Co-solvent Mixture (e.g., PEG300, Tween 80) stock_solution->cosolvent cyclodextrin Prepare Inclusion Complex with Cyclodextrin stock_solution->cyclodextrin final_cosolvent Final Working Solution cosolvent->final_cosolvent bioassay Perform Bioassay final_cosolvent->bioassay final_cyclodextrin Final Working Solution cyclodextrin->final_cyclodextrin final_cyclodextrin->bioassay

Caption: Experimental workflow for overcoming the poor solubility of this compound.

Strigolactone Signaling Pathway

G cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (Strigolactone) D14 D14 (α/β hydrolase receptor) This compound->D14 Binds MAX2 MAX2/D3 (F-box protein) D14->MAX2 Conformational change & recruitment SCF_Complex SCF Complex MAX2->SCF_Complex D53 D53/SMXL (Transcriptional Repressor) Proteasome 26S Proteasome D53->Proteasome Degradation Gene_Expression Target Gene Expression D53->Gene_Expression Represses SCF_Complex->D53 Ubiquitination Proteasome->Gene_Expression Repression lifted

Caption: Simplified strigolactone signaling pathway.

References

Troubleshooting inconsistent results in Solanacol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Solanacol bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioassays?

This compound is a naturally occurring strigolactone, a class of plant hormones. It was first isolated from tobacco (Nicotiana tabacum) and is primarily recognized as a potent germination stimulant for the seeds of parasitic weeds, such as those from the Orobanche and Phelipanche genera.[1][2] Consequently, its principal application in bioassays is to study seed germination mechanisms in these parasitic plants, screen for potential control agents, and investigate strigolactone signaling pathways.

Q2: My this compound bioassay results are inconsistent. What are the most common causes?

Inconsistent results in this compound bioassays, particularly parasitic weed seed germination assays, can stem from several factors:

  • This compound Instability: Strigolactones are susceptible to hydrolysis in aqueous solutions, especially at a pH above 7. This can lead to a loss of activity over the course of an experiment.

  • Seed Viability and Dormancy: The viability and dormancy state of the parasitic plant seeds are critical. Seeds require a pre-conditioning period under specific temperature and moisture conditions to become responsive to germination stimulants. Inconsistent pre-conditioning can lead to high variability.

  • Pipetting and Concentration Errors: As with any bioassay, inaccuracies in preparing serial dilutions and dispensing small volumes of this compound can lead to significant variations in the final concentration and, consequently, the germination response.

  • Environmental Fluctuations: Temperature and light conditions during the assay can influence seed germination. It is crucial to maintain a consistent and controlled environment.

  • Contamination: Microbial contamination can interfere with seed germination and should be carefully controlled through sterile techniques.

Q3: How should I prepare and store this compound solutions?

To minimize degradation, this compound should be dissolved in a small amount of a suitable organic solvent, such as acetone (B3395972), before being diluted to the final concentration in an aqueous buffer. Stock solutions should be stored at low temperatures (e.g., -20°C) in the dark. For bioassays, it is recommended to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

Issue 1: Low or No Seed Germination

If you observe lower-than-expected or no germination in your this compound-treated groups, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Inactive this compound Prepare fresh this compound dilutions for each experiment. Ensure the stock solution has been stored correctly and is within its expiration date.
Improper Seed Pre-conditioning Verify the optimal pre-conditioning period and temperature for the specific parasitic weed species you are using. Ensure consistent moisture levels during this period.
Suboptimal Assay Conditions Confirm that the incubation temperature and light conditions are optimal for the germination of your target seeds.
Incorrect this compound Concentration Double-check your calculations and pipetting techniques for serial dilutions. Perform a concentration-response curve to ensure you are using an effective concentration range.
Issue 2: High Variability Between Replicates

High variability can mask the true effect of this compound. The following table outlines potential sources of variability and how to address them.

Potential CauseRecommended Solution
Inconsistent Pipetting Use calibrated pipettes and practice consistent pipetting techniques, especially when working with small volumes.
Non-uniform Seed Distribution Ensure that the seeds are evenly distributed in each well or petri dish.
Edge Effects in Multi-well Plates To mitigate evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells for experimental samples. Instead, fill them with a buffer or medium.
Variable Seed Quality Use seeds from the same lot and of a consistent size and age.

Experimental Protocols

Key Experiment: Parasitic Weed Seed Germination Bioassay

This protocol is adapted from standard methods for assessing the germination of parasitic weed seeds in response to strigolactones.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Sterile distilled water

  • Parasitic weed seeds (e.g., Phelipanche ramosa)

  • Sterile petri dishes or multi-well plates

  • Sterile filter paper

  • Growth chamber or incubator

Methodology:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize the parasitic weed seeds (e.g., with a solution of 1% sodium hypochlorite) and rinse thoroughly with sterile distilled water.

    • Place the seeds on moist, sterile filter paper in petri dishes.

    • Incubate the seeds in the dark at an appropriate temperature (e.g., 20-25°C) for the required pre-conditioning period (typically 7-14 days) to break dormancy.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for the bioassay. Include a solvent control (water with the same concentration of acetone as the highest this compound concentration) and a negative control (water only).

  • Bioassay Setup:

    • Arrange the pre-conditioned seeds in sterile petri dishes or the wells of a multi-well plate.

    • Apply the different concentrations of the this compound solutions and control solutions to the seeds.

    • Seal the petri dishes or plates to maintain humidity.

  • Incubation and Data Collection:

    • Incubate the treated seeds in the dark at the optimal germination temperature.

    • After a set incubation period (e.g., 7-10 days), count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.

    • Calculate the germination percentage for each treatment.

Quantitative Data Summary

The following table provides an illustrative example of a dose-response relationship for this compound on the germination of Phelipanche ramosa seeds. Please note that this data is representative and intended for guidance, as specific experimental values can vary.

This compound Concentration (M)Mean Germination (%)Standard Deviation (%)
0 (Control)2.51.1
1 x 10-1215.23.5
1 x 10-1145.86.2
1 x 10-1078.35.1
1 x 10-989.14.3
1 x 10-892.43.7

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the generalized signaling pathway for strigolactones, including this compound.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Strigolactone) Receptor D14 (α/β-hydrolase receptor) This compound->Receptor Binding and hydrolysis F_box MAX2/D3 (F-box protein) Receptor->F_box Conformational change and binding Repressor D53/SMXL (Repressor Protein) F_box->Repressor Recruitment Ubiquitination Ubiquitination Repressor->Ubiquitination Tagging Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression Response Germination Gene_Expression->Response

Caption: Generalized strigolactone signaling pathway leading to seed germination.

Troubleshooting Workflow for Inconsistent Results

This flowchart provides a logical sequence of steps to diagnose and resolve inconsistencies in this compound bioassays.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Verify this compound Solution Integrity Start->Check_Reagents Check_Protocol Review Assay Protocol Start->Check_Protocol Check_Seeds Assess Seed Viability and Pre-conditioning Start->Check_Seeds Check_Environment Examine Environmental Controls Start->Check_Environment Sub_Reagents1 Prepare Fresh Stock Solution Check_Reagents->Sub_Reagents1 Sub_Reagents2 Use Fresh Dilutions Check_Reagents->Sub_Reagents2 Sub_Protocol1 Confirm Pipetting Accuracy Check_Protocol->Sub_Protocol1 Sub_Protocol2 Standardize Incubation Times Check_Protocol->Sub_Protocol2 Sub_Seeds1 Verify Pre-conditioning Parameters Check_Seeds->Sub_Seeds1 Sub_Seeds2 Use a Consistent Seed Lot Check_Seeds->Sub_Seeds2 Sub_Environment1 Calibrate Incubator Temperature Check_Environment->Sub_Environment1 Sub_Environment2 Ensure Consistent Light/Dark Cycles Check_Environment->Sub_Environment2 Rerun Rerun Assay Sub_Reagents1->Rerun Sub_Reagents2->Rerun Sub_Protocol1->Rerun Sub_Protocol2->Rerun Sub_Seeds1->Rerun Sub_Seeds2->Rerun Sub_Environment1->Rerun Sub_Environment2->Rerun

Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Technical Support Center: Addressing Variability in Plant Response to Solanacol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in plant response to Solanacol. Our resources are designed to help you navigate the complexities of your experiments and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a naturally occurring strigolactone, a class of plant hormones. It was first isolated from tobacco (Nicotiana tabacum) and is primarily known as a potent germination stimulant for the seeds of parasitic weeds, particularly those of the genus Phelipanche (formerly Orobanche).[1]

Q2: I am observing significant variability in the germination rate of parasitic plant seeds in response to this compound. What are the potential causes?

A2: Variability in germination response is a common challenge in bioassays with strigolactones like this compound. Several factors can contribute to this, including:

  • Genetic diversity of seeds: Seeds from different populations or even different parent plants can exhibit varied germination responses.

  • Seed dormancy and conditioning: Incomplete or inconsistent breaking of dormancy during the pre-conditioning phase can lead to variable germination.

  • This compound concentration and stability: As a complex organic molecule, this compound's stability can be affected by factors like pH, light, and temperature, leading to inconsistent effective concentrations. Strigolactones are known to be unstable in aqueous solutions, especially at a pH greater than 7.[2]

  • Experimental conditions: Minor variations in temperature, light, and humidity during the assay can significantly impact germination rates.

Q3: How stable is this compound in solution and how should I store it?

A3: Strigolactones, including this compound, are susceptible to degradation, particularly through hydrolysis of the enol ether bond in aqueous solutions.[3] The stability is also influenced by pH and the presence of nucleophiles.[3] It is recommended to prepare fresh solutions of this compound for each experiment. For storage, it is best to keep this compound in a dry, dark, and cool environment. Stock solutions should be prepared in a non-nucleophilic solvent like acetone (B3395972) and stored at low temperatures (e.g., -20°C).

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Germination of Parasitic Plant Seeds
Possible Cause Troubleshooting Step
Inactive this compound Prepare a fresh stock solution of this compound. Verify the purity and integrity of the compound if possible.
Incomplete Seed Conditioning Ensure seeds have been properly pre-conditioned for the required duration and at the optimal temperature to break dormancy. This period can range from days to weeks depending on the parasitic plant species.[4]
Suboptimal Germination Conditions Verify that the incubation temperature, humidity, and light conditions are optimal for the specific parasitic plant species being tested.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing germination in your specific seed batch.
Seed Viability Test the viability of the seed batch using a tetrazolium chloride (TZ) test or by using a known potent germination stimulant like the synthetic strigolactone GR24 as a positive control.
Issue 2: High Variability in Germination Rates Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated micropipettes and ensure consistent technique when dispensing this compound solutions and water to each replicate.
Uneven Seed Distribution Ensure that a consistent number of seeds are plated for each replicate and that they are evenly distributed across the filter paper or agar (B569324) surface.
Edge Effects in Multi-well Plates If using multi-well plates, be aware of potential "edge effects" where wells on the perimeter may experience different temperature and humidity conditions. Consider not using the outer wells for critical experiments or filling them with water to maintain humidity.
Fluctuations in Incubation Conditions Use a calibrated incubator and monitor temperature and humidity throughout the experiment to ensure stability. Avoid opening the incubator frequently.
Genetic Variation in Seeds If possible, use seeds from a single, well-characterized source to minimize genetic variability.

Data Presentation

Table 1: Factors Influencing Variability in Plant Response to Chemical Treatments
FactorDescriptionImpact on this compound EfficacyReference
Environmental Conditions Temperature, humidity, and light can affect both the plant's sensitivity and the chemical's stability.Strigolactones are sensitive to light and can degrade. Optimal temperature and humidity are crucial for seed germination.[2]
Plant Vigor and Age The physiological state of the plant or seed can influence its response to chemical stimuli.Seed viability and dormancy status are critical for a consistent germination response to this compound.
Dosage The concentration of the applied chemical is a critical determinant of the biological response.The germination of parasitic plant seeds is highly sensitive to the concentration of strigolactones. A dose-response relationship is typically observed.
Chemical Stability The inherent stability of the chemical compound in the experimental medium.This compound is prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which can reduce its effective concentration.[3]
Genetic Variation Differences in the genetic makeup of the plants or seeds can lead to varied responses.Different species and even different populations of parasitic plants can show varying sensitivity to this compound.

Experimental Protocols

Protocol 1: Parasitic Plant Seed Germination Assay with this compound

This protocol outlines the key steps for conducting a germination assay with parasitic plant seeds (e.g., Phelipanche ramosa) using this compound as a stimulant.

Materials:

  • Phelipanche ramosa seeds

  • This compound

  • GR24 (positive control)

  • Sterile distilled water

  • 9 cm Petri dishes

  • Glass fiber filter paper (GFFP) discs (1 cm diameter)

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Seed Sterilization:

    • Surface sterilize P. ramosa seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Seed Pre-conditioning (Breaking Dormancy):

    • Place a sterile 9 cm filter paper in each Petri dish and moisten with 5 mL of sterile distilled water.

    • Aseptically place GFFP discs, each containing approximately 50-100 sterilized seeds, onto the moist filter paper.

    • Seal the Petri dishes with parafilm and incubate in the dark at 20-23°C for 7-10 days.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M). Prepare fresh dilutions for each experiment.

  • Germination Assay:

    • After the pre-conditioning period, carefully transfer the GFFP discs with the conditioned seeds to new sterile Petri dishes lined with dry filter paper.

    • Apply 40 µL of the respective this compound solution, sterile water (negative control), or GR24 solution (positive control) to each GFFP disc.

    • Seal the Petri dishes with parafilm and incubate in the dark at 23-25°C.

  • Data Collection and Analysis:

    • After 7-10 days of incubation, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment and replicate.

    • Analyze the data for statistical significance.

Mandatory Visualizations

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SL) D14 D14 (α/β-hydrolase receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & Interaction D53_SMXL D53/SMXL (Repressor Protein) MAX2->D53_SMXL Recruitment Ub Ubiquitin D53_SMXL->Ub Proteasome 26S Proteasome D53_SMXL->Proteasome Degradation Target_Genes Target Gene Expression (e.g., Germination) D53_SMXL->Target_Genes Repression Ub->Proteasome Ubiquitination Proteasome->Target_Genes De-repression

Caption: Generalized strigolactone signaling pathway, applicable to this compound.

Experimental_Workflow start Start sterilization Seed Sterilization (1% Sodium Hypochlorite) start->sterilization conditioning Seed Pre-conditioning (7-10 days in dark at 20-23°C) sterilization->conditioning assay_setup Germination Assay Setup (Apply treatments to conditioned seeds) conditioning->assay_setup prep_solutions Prepare this compound Solutions (Freshly diluted) prep_solutions->assay_setup incubation Incubation (7-10 days in dark at 23-25°C) assay_setup->incubation data_collection Data Collection (Count germinated seeds) incubation->data_collection analysis Data Analysis (Calculate germination % and statistics) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a parasitic plant seed germination assay with this compound.

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagents (Fresh this compound? Proper Storage?) start->check_reagents check_seeds Check Seeds (Viability? Proper Conditioning?) start->check_seeds check_protocol Review Protocol (Consistent Pipetting? Even Seeding?) start->check_protocol check_environment Verify Environment (Stable Temperature & Humidity?) start->check_environment optimize Optimize Assay (Dose-response? Different seed source?) check_reagents->optimize check_seeds->optimize check_protocol->optimize check_environment->optimize consistent_results Consistent Results optimize->consistent_results

Caption: Logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

Calibrating instruments for accurate Solanacol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solanacol quantification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a naturally occurring strigolactone, a class of plant hormones that regulate various aspects of plant development. It was first isolated from tobacco (Nicotiana tabacum). Accurate quantification of this compound is crucial for research in plant physiology, developmental biology, and agriculture, as it plays a role in seed germination of parasitic weeds and symbiotic interactions with mycorrhizal fungi.

Q2: Which analytical technique is most suitable for this compound quantification?

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly suitable technique for the quantification of this compound and other strigolactones. This method offers high sensitivity and selectivity, which is necessary due to the typically low concentrations of these compounds in plant tissues and exudates.[1][2]

Q3: How should I prepare calibration standards for this compound?

Proper preparation of calibration standards is critical for accurate quantification.[3] It is recommended to prepare a concentrated stock solution from a pure this compound standard and then perform serial dilutions to create a series of standards with at least five different concentrations.[3][4][5] Always use high-purity solvents and calibrated volumetric flasks for precision.[4][6]

Troubleshooting Guides

Section 1: Calibration Curve Issues

Q1: My calibration curve for this compound is not linear. What are the possible causes and solutions?

A non-linear calibration curve can result from several factors. Here are some common causes and their solutions:

Possible Cause Solution
Inaccurate Standard Preparation Ensure accurate weighing of the this compound standard and use calibrated volumetric flasks and pipettes for dilutions.[4][6] Prepare fresh standards for each analysis as old standards may degrade.[4]
Instrument Saturation If the curve flattens at high concentrations, the detector may be saturated. Extend the calibration range with lower concentration standards or dilute your samples to fall within the linear range.
Improper Blank Subtraction Ensure that the blank (solvent or matrix without the analyte) is properly subtracted from all standards and samples.
Incorrect Integration Parameters Review the peak integration parameters in your chromatography software to ensure that the peak areas are being calculated correctly and consistently for all standards.

Q2: I'm observing high variability between replicate injections of the same standard. What should I do?

High variability in replicate injections can compromise the precision of your quantification. Consider the following troubleshooting steps:

Possible Cause Solution
Air Bubbles in the System Degas the mobile phase and ensure there are no air bubbles in the pump or injector lines.[6]
Injector Issues Check the injector for leaks or blockages. Ensure the injection volume is consistent.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Insufficient equilibration can lead to retention time and peak area variability.
Sample Evaporation If using an autosampler, ensure that the vials are properly capped and that the temperature of the sample tray is controlled to prevent solvent evaporation.
Section 2: Chromatographic and Mass Spectrometric Issues

Q1: I am seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve it?

Poor peak shape can affect the accuracy of integration and quantification.[7] The following table outlines potential causes and solutions:

Issue Possible Cause Solution
Peak Tailing Secondary interactions between this compound and the stationary phase.Adjust the mobile phase pH or ionic strength. Use a column with end-capping to minimize silanol (B1196071) interactions.
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.
Broad Peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.

Q2: The signal intensity for this compound is low or inconsistent. What are the potential reasons?

Low or inconsistent signal intensity can be due to issues with the sample, the liquid chromatography system, or the mass spectrometer.

Possible Cause Solution
Sample Degradation This compound, like other strigolactones, can be unstable.[8] Prepare samples fresh and store them at low temperatures in the dark. Avoid repeated freeze-thaw cycles.
Ion Suppression or Enhancement (Matrix Effects) The sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[7] Improve sample clean-up procedures (e.g., using solid-phase extraction) or use a matrix-matched calibration curve.
Incorrect Mass Spectrometer Settings Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for this compound.
Contaminated Ion Source A dirty ion source can lead to a significant drop in signal intensity.[7] Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution Preparation (1000 ppm): Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or acetone) in a 1 mL volumetric flask.[6]

  • Intermediate Stock Solution (10 ppm): Pipette 10 µL of the 1000 ppm stock solution into a 1 mL volumetric flask and dilute to the mark with the same solvent.[9]

  • Working Standard Solutions: Perform serial dilutions from the 10 ppm intermediate stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10, 20, 50, and 100 ng/mL).[5] The diluent should be the same as the initial mobile phase composition.

Protocol 2: Sample Preparation - Extraction of this compound from Plant Roots
  • Homogenization: Freeze-dry the plant root tissue and grind it into a fine powder.

  • Extraction: To 100 mg of the powdered tissue, add 1 mL of ethyl acetate (B1210297) (or another suitable solvent like acetone) containing an internal standard.[8]

  • Sonication and Centrifugation: Sonicate the mixture for 15 minutes in an ice bath, followed by centrifugation at 4°C to pellet the solid debris.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[6]

Protocol 3: UPLC-MS/MS Quantification of this compound

The following is a hypothetical UPLC-MS/MS method for this compound quantification. Actual parameters may need to be optimized.

UPLC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions (Hypothetical):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Quantifier: To be determined empirically (e.g., based on the molecular weight of this compound) Qualifier: To be determined empirically

Example Quantitative Data Table (Hypothetical)

Analyte Retention Time (min) Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
This compound2.81 - 1000.31.0< 5%< 10%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue Sample extraction Extraction & Clean-up sample->extraction standard Pure this compound Standard dilution Serial Dilution standard->dilution injection Injection extraction->injection cal_standards Calibration Standards dilution->cal_standards cal_standards->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of this compound cal_curve->quantification

Experimental workflow for this compound quantification.

strigolactone_pathway This compound This compound (SL) D14 D14 (Receptor) This compound->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SCF_complex SCF Complex MAX2->SCF_complex part of D53_SMXL D53/SMXL (Repressor) D53_SMXL->MAX2 binds to Ubiquitination Ubiquitination D53_SMXL->Ubiquitination is targeted for Gene_Expression Target Gene Expression D53_SMXL->Gene_Expression represses SCF_complex->Ubiquitination mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression leads to de-repression Response Physiological Response Gene_Expression->Response

Simplified strigolactone signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address contamination in Solanacol-related experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound to maintain its purity and stability.

Q1: How should I properly store this compound?

Proper storage is critical to maintain the integrity of this compound. Storage conditions vary for the lyophilized powder and dissolved stock solutions. Incorrect storage can lead to degradation or contamination.[1][2] Always refer to the product's specific data sheet, but general guidelines are summarized below.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent is crucial and can affect cell viability and experimental outcomes. While the optimal solvent should be confirmed from the supplier's documentation, Dimethyl Sulfoxide (DMSO) is commonly used for small molecules in cell culture experiments.[3] It is important to use a high-purity, sterile-filtered grade of DMSO.

Q3: How do I prepare a sterile stock solution of this compound?

Preparing a sterile stock solution is a critical step to avoid introducing microbial contamination into your experiments. Since this compound solutions cannot be autoclaved, sterile filtration is the recommended method.[3]

Section 2: Troubleshooting Contamination

This guide provides a question-and-answer format to help you identify and resolve common contamination issues encountered during cell culture experiments with this compound.

Q4: My cell culture media turned cloudy and yellow overnight after adding this compound. What is the likely cause?

A rapid change in media turbidity and a yellow color shift (indicating a drop in pH) are classic signs of bacterial contamination.[4][5][6] Bacteria multiply much faster than mammalian cells, consuming nutrients and producing acidic byproducts that cause the phenol (B47542) red indicator in the media to turn yellow.[6]

  • Action: Immediately discard the contaminated culture to prevent it from spreading.[5][7] Decontaminate the flask and any materials that came into contact with it. Thoroughly clean and disinfect the biosafety cabinet and incubator.[7] Review your aseptic technique.

Q5: I see thin, thread-like filaments or fuzzy, floating colonies in my culture dish. What are they?

These visual cues strongly suggest fungal (mold) or yeast contamination.[4][7] Molds typically appear as filamentous hyphae, while yeast may look like small, budding, ovoid particles under the microscope.[7] Fungal contamination may not initially cause the dramatic pH change seen with bacteria.[6]

  • Action: Fungal contamination is difficult to eliminate and can spread easily through airborne spores.[5][8] It is highly recommended to discard the culture immediately.[7] Disinfect the entire work area, paying close attention to the incubator, water pan, and biosafety cabinet.[9]

Q6: My cells are growing poorly and appear unhealthy after this compound treatment, but the media is clear. What could be the problem?

When there are no visible signs of contamination, but cell health is compromised, suspect Mycoplasma or chemical contamination.[4]

  • Mycoplasma: These are very small bacteria without a cell wall, making them invisible to standard light microscopy and resistant to common antibiotics like penicillin.[10] They do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, compromising your experimental results.[4][10]

  • Chemical Contamination: This can arise from impurities in reagents, endotoxins from water or serum, or leachates from plasticware.[7][11] The this compound stock solution itself could be a source if it was prepared with a contaminated solvent or stored improperly.

Q7: How can I specifically test for Mycoplasma contamination?

Since Mycoplasma is not detectable by visual inspection, routine testing is essential.[9][10] Several reliable methods are available:

  • PCR (Polymerase Chain Reaction): This is a rapid and highly sensitive method that detects Mycoplasma DNA in a culture sample.[12][13] It is a trusted method for routine screening.[12]

  • DNA Staining: Using a fluorescent dye like DAPI or Hoechst, which binds to DNA. Mycoplasma will appear as small fluorescent dots outside the cell nuclei when viewed under a fluorescence microscope.[12][13]

  • ELISA: This kit-based method detects Mycoplasma antigens.

Q8: What should I do if my cultures test positive for Mycoplasma?

The best course of action is to discard the contaminated cell line and any media or reagents used with it.[14] If the cell line is irreplaceable, quarantine it immediately in a separate incubator.[9] Treatment with specific anti-Mycoplasma antibiotics is possible, but it can be a lengthy process and is not always successful.[5][10]

Q9: How can I prevent contamination in my experiments?

Prevention is always better than cure.[15] Adhering to strict aseptic technique is the most critical factor in preventing all forms of contamination.[14][16][17]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol outlines the steps for preparing a sterile, high-concentration stock of this compound.

  • Preparation: Before starting, disinfect the biosafety cabinet and all items entering it (e.g., vials, pipette boxes, tubes) with 70% ethanol (B145695).[16][17][18]

  • Calculation: Determine the mass of this compound powder and volume of sterile DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Aseptically weigh the this compound powder into a sterile, conical tube inside the biosafety cabinet.

  • Dissolving: Add the calculated volume of high-purity, sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.2 µm syringe filter to the tip.[3] Dispense the solution through the filter into a new sterile, light-protecting tube (e.g., amber cryovial).

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, create small, single-use aliquots.[3][19] Label each aliquot clearly with the compound name, concentration, solvent, and date.

  • Storage: Store aliquots at -20°C or -80°C for long-term stability, as recommended.[3]

Protocol 2: Aseptic Technique for Treating Cells with this compound

This protocol details the workflow for adding this compound to a cell culture while minimizing contamination risk.

  • Work Area Setup: Prepare the biosafety cabinet by clearing it of unnecessary items and disinfecting the work surface with 70% ethanol.[17][18]

  • Reagent Preparation: Thaw a single-use aliquot of the this compound stock solution. Wipe the outside of the tube with 70% ethanol before placing it in the hood.[17]

  • Dilution: Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed sterile cell culture media. Use a new sterile pipette for this step.

  • Cell Treatment: Remove the cell culture plate from the incubator. Briefly open the lid inside the hood, add the this compound-containing media, and immediately close the lid.

  • Incubation: Return the plate to the incubator.

  • Cleanup: Discard all used tips and tubes in the appropriate biohazard waste. Disinfect the work surface again.[20]

Section 4: Data & Visualizations

Data Tables

Table 1: Common Types of Microbial Contamination: Indicators and Recommended Actions

Contamination TypePrimary Visual Indicator(s)Microscopic AppearanceRecommended Action
Bacteria Rapid turbidity; yellow media (acidic pH)[4][6]Small, moving rod or cocci shapes between cells[5][7]Discard culture immediately; Disinfect hood & incubator[7]
Yeast Slight turbidity; pink/yellow media (pH change)[6][7]Individual ovoid or budding particles[7]Discard culture; Disinfect hood & incubator[7]
Mold (Fungus) Visible fuzzy colonies or thin filaments[4]Thread-like mycelia, sometimes with dense spores[7]Discard culture immediately; Disinfect entire lab area[5]
Mycoplasma No visible change; media remains clear[4]Not visible with a standard light microscope[10]Test with PCR/staining; Discard or treat if positive[9][12]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerNotes
Lyophilized Powder -20°CMonths to years[21]Tightly sealed, light-protecting vialStore in a desiccator to protect from moisture[1]
Stock Solution (in DMSO) -20°C or -80°CUp to 6 months[3]Small, single-use aliquots in cryovialsAvoid repeated freeze-thaw cycles[3]

Diagrams and Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_qc Contamination Checkpoints receive Receive this compound Powder store_powder Store Powder (-20°C, Dark, Dry) receive->store_powder prep_stock Prepare Sterile Stock Solution receive->prep_stock qc1 Check Purity (Optional) store_powder->qc1 qc2 Sterile Filter Stock prep_stock->qc2 store_stock Store Aliquots (-80°C) thaw_sol Thaw this compound Aliquot store_stock->thaw_sol culture_cells Culture Cells in Aseptic Conditions qc3 Routine Cell Mycoplasma Test culture_cells->qc3 treat_cells Treat Cells with This compound thaw_sol->treat_cells qc4 Daily Visual Inspection treat_cells->qc4 analyze Incubate & Analyze Results qc1->prep_stock qc2->store_stock qc3->treat_cells qc4->analyze Troubleshooting_Logic start Observe Unhealthy Cells or Abnormal Media q_media_clear Is the media clear? start->q_media_clear a_media_cloudy Media is Cloudy / Turbid q_media_clear->a_media_cloudy No a_media_clear Media is Clear q_media_clear->a_media_clear Yes q_ph_change Is there a rapid pH drop (yellow)? a_media_cloudy->q_ph_change res_bacteria Likely Bacterial Contamination q_ph_change->res_bacteria Yes res_fungi Likely Fungal/Yeast Contamination q_ph_change->res_fungi No q_slow_growth Slow growth? Altered morphology? a_media_clear->q_slow_growth res_myco Suspect Mycoplasma -> Perform PCR Test q_slow_growth->res_myco Yes res_chem Suspect Chemical/Reagent Contamination q_slow_growth->res_chem No (Check controls) Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates Response Cellular Response (e.g., Apoptosis, Differentiation) Gene->Response

References

Validation & Comparative

Solanacol: A Comparative Analysis of its Biological Activity Among Natural Strigolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Solanacol, a unique natural strigolactone, with other notable natural strigolactones. The information is supported by experimental data to aid in research and development efforts.

Introduction to this compound

This compound is a natural strigolactone (SL) isolated from tobacco (Nicotiana tabacum).[1] Structurally, it is distinguished by the presence of a benzene (B151609) A-ring, a feature not found in other natural strigolactones.[1] Like other SLs, this compound is involved in regulating various physiological processes in plants and plays a crucial role in the chemical communication between plants and other organisms in the rhizosphere. This guide focuses on its comparative bioactivity in key physiological processes: seed germination of parasitic plants, hyphal branching of arbuscular mycorrhizal (AM) fungi, and the inhibition of shoot branching.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound in comparison to other natural strigolactones.

Seed Germination of Parasitic Weeds

This compound has demonstrated potent activity as a germination stimulant for parasitic weeds of the Orobanche genus. The following data is from a study on the germination of Orobanche minor seeds.

StrigolactoneConcentration (M)Germination (%)
This compound 10⁻⁹85 ± 2.1
10⁻¹⁰75 ± 3.5
10⁻¹¹45 ± 2.9
10⁻¹²15 ± 1.4
Orobanchol10⁻⁹92 ± 1.5
10⁻¹⁰88 ± 2.0
10⁻¹¹85 ± 2.5
10⁻¹²82 ± 3.1
Sorgomol10⁻⁹90 ± 1.8
10⁻¹⁰85 ± 2.2
10⁻¹¹81 ± 2.8
10⁻¹²78 ± 3.4
Strigol10⁻⁹88 ± 2.4
10⁻¹⁰80 ± 3.1
10⁻¹¹62 ± 4.0
10⁻¹²25 ± 2.8
5-Deoxystrigol10⁻⁹87 ± 1.7
10⁻¹⁰31 ± 3.4
10⁻¹¹4 ± 1.7
10⁻¹²0
Orobanchyl acetate (B1210297)10⁻⁹95 ± 1.3
10⁻¹⁰88 ± 1.9
10⁻¹¹72 ± 2.6
10⁻¹²35 ± 2.1
Sorgolactone10⁻⁹92 ± 2.9
10⁻¹⁰67 ± 3.4
10⁻¹¹12 ± 2.3
10⁻¹²0
Fabacyl acetate10⁻⁹90 ± 1.9
10⁻¹⁰88 ± 1.2
10⁻¹¹77 ± 1.7
10⁻¹²21 ± 2.5
7-Oxoorobanchyl acetate10⁻⁹85 ± 2.3
10⁻¹⁰65 ± 3.0
10⁻¹¹30 ± 2.5
10⁻¹²5 ± 1.2
2'-epi-Orobanchol10⁻⁹93 ± 1.4
10⁻¹⁰90 ± 1.8
10⁻¹¹88 ± 2.3
10⁻¹²85 ± 2.9
GR24 (Synthetic)10⁻⁸11 ± 0.8
10⁻⁹0
10⁻¹⁰0
10⁻¹¹0
10⁻¹²0

Data adapted from Kim et al., 2010, Journal of Pesticide Science.[2]

It has also been reported that this compound is approximately 1,000-fold more active than the synthetic strigolactone GR24 as a germination stimulant.[3] Furthermore, this compound and orobanchyl acetate have been observed to achieve over 95% germination of O. minor seeds at a concentration of 0.1 nM.[4]

Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi
Shoot Branching Inhibition

Exogenous application of several canonical strigolactones, including this compound, has been shown to inhibit shoot bud outgrowth.[5] However, detailed dose-response data comparing the inhibitory activity of this compound with other natural strigolactones on shoot branching is currently limited in the available scientific literature.

Experimental Protocols

Key Experiment: Orobanche minor Seed Germination Assay

This protocol is a synthesized methodology based on common practices for assessing the germination-stimulating activity of strigolactones on parasitic plant seeds.

1. Seed Sterilization and Preconditioning:

  • Orobanche minor seeds are surface-sterilized using a solution of 1% sodium hypochlorite (B82951) containing 0.1% (w/v) Tween 20 for 2 minutes at 42°C with shaking.

  • The sterilized seeds are then thoroughly rinsed with sterile distilled water and dried under vacuum.

  • For preconditioning (conditioning), the dried seeds are placed on two layers of glass microfiber filter paper moistened with sterile distilled water in a Petri dish.

  • The Petri dishes are sealed and incubated in the dark at 23°C for one week to allow the seeds to become responsive to germination stimulants.

2. Preparation of Test Solutions:

  • Stock solutions of this compound and other strigolactones are prepared in acetone (B3395972).

  • Serial dilutions are made using sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻¹² M). The final acetone concentration should be kept constant and at a non-inhibitory level across all treatments.

3. Germination Assay:

  • After the preconditioning period, the filter paper with the seeds is transferred to a new Petri dish.

  • A specific volume (e.g., 50 µL) of each test solution is applied to the filter paper. A solution of sterile distilled water with the same concentration of acetone is used as a negative control.

  • The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 23°C) for a specified period (e.g., 7 days).

4. Data Collection and Analysis:

  • After the incubation period, the number of germinated seeds is counted under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.

  • The germination percentage is calculated for each treatment.

  • The experiment is typically performed with multiple replicates for each concentration, and the results are presented as the mean ± standard error.

Signaling Pathway and Experimental Workflow

Strigolactone Signaling Pathway

Strigolactones are perceived by the α/β-hydrolase receptor D14. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (also known as D3 in rice). This complex then recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors (such as D53 in rice). The recruitment of the SMXL protein leads to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor protein derepresses the transcription of downstream target genes, leading to various physiological responses.

Strigolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (SL) D14_inactive D14 (Inactive Receptor) SL->D14_inactive Binding D14_active D14-SL Complex (Active) D14_inactive->D14_active Conformational Change MAX2 MAX2 (F-box protein) D14_active->MAX2 Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment TargetGenes Target Genes SMXL->TargetGenes Repression Proteasome 26S Proteasome SMXL->Proteasome Degradation Response Physiological Response TargetGenes->Response Ub Ubiquitin Seed_Germination_Workflow start Start sterilization Seed Surface Sterilization start->sterilization preconditioning Seed Preconditioning (1 week, 23°C, dark) sterilization->preconditioning treatment Application of Strigolactone Solutions preconditioning->treatment incubation Incubation (7 days, 23°C, dark) treatment->incubation observation Microscopic Observation and Counting incubation->observation analysis Data Analysis (Germination %) observation->analysis end End analysis->end

References

Validation of Solanacol's bioactivity in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Solanacol's performance against other strigolactone analogs, supported by experimental data and detailed protocols for researchers in plant biology and drug development.

This compound, a naturally occurring strigolactone (SL) isolated from tobacco (Nicotiana tabacum) and tomato (Solanum lycopersicum), has garnered significant interest for its potent bioactivity in regulating plant development and its role in plant-parasite interactions. This guide provides a comparative overview of this compound's efficacy in various plant species against other well-known strigolactones, such as the synthetic analog GR24 and the natural SL orobanchol. The information is intended for researchers, scientists, and drug development professionals working to understand and harness the potential of strigolactones.

While extensive quantitative data comparing this compound across a wide range of plant species remains an area of active research, this guide synthesizes available information to offer a clear comparison and detailed experimental methodologies for its validation.

Comparative Bioactivity of Strigolactones

The bioactivity of strigolactones is often assessed by their ability to stimulate the germination of parasitic plant seeds and to inhibit shoot branching in various plant species. The following table summarizes the known comparative bioactivity of this compound.

CompoundPlant SpeciesBioassayConcentration/DosageObserved EffectCitation
This compound Phelipanche ramosa (Broomrape)Seed GerminationNot specifiedPotent germination stimulant.[1]
This compound Striga hermonthica (Witchweed)Seed GerminationNot specifiedWeak germination-inducing activity.[1]
Orobanchol-type SLs (e.g., this compound) Striga hermonthica (Witchweed)Seed GerminationNot specifiedGenerally show weak germination-inducing activity.[1]
GR24 (racemic) Arabidopsis thalianaShoot Branching Inhibition1 µMStandard for comparison in branching inhibition assays.[2]
GR24 (racemic) Pisum sativum (Pea)Shoot Branching Inhibition1 µMEffective in inhibiting bud outgrowth.[2]
GR24 (racemic) Orobanche aegyptiacaSeed GerminationNot specifiedInduces germination.[3]
GR24 (racemic) Orobanche ramosaSeed GerminationNot specifiedInduces germination.[3]

Experimental Protocols

To validate the bioactivity of this compound and other strigolactones, standardized experimental protocols are crucial. Below are detailed methodologies for two key bioassays.

Protocol 1: Parasitic Plant Seed Germination Assay

This protocol is adapted from established methods for assessing the germination of parasitic plant seeds in response to strigolactones.

1. Materials:

  • Phelipanche ramosa or Orobanche aegyptiaca seeds
  • This compound, GR24, and other test compounds
  • Sterile distilled water
  • 9 cm Petri dishes
  • Glass fiber filter paper (Whatman GF/A)
  • Growth chamber or incubator
  • Stereomicroscope
  • Ethanol (B145695) (for sterilization)
  • Micropipettes

2. Seed Sterilization and Preconditioning: a. Surface sterilize parasitic plant seeds by washing with 70% ethanol for 30 seconds, followed by three rinses with sterile distilled water. b. Aseptically place a sterile glass fiber filter disc in each Petri dish. c. Pipette a suspension of sterilized seeds onto the filter paper, ensuring an even distribution. d. Moisten the filter paper with 5 mL of sterile distilled water. e. Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness. f. Incubate the seeds at 25°C for 7-14 days for preconditioning. This step is essential to break seed dormancy.

3. Bioassay: a. Prepare stock solutions of this compound, GR24, and other test compounds in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then prepare a dilution series in sterile distilled water. b. After the preconditioning period, open the Petri dishes under sterile conditions and carefully apply 50 µL of each test solution to the filter paper containing the seeds. Use sterile distilled water with the same concentration of the solvent as a negative control. c. Reseal the Petri dishes, wrap them in aluminum foil, and incubate at 25°C for 7 days. d. After incubation, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat. e. Calculate the germination percentage for each treatment.

Protocol 2: Shoot Branching Inhibition Assay in Arabidopsis thaliana

This protocol outlines the procedure for evaluating the effect of strigolactones on shoot branching in the model plant Arabidopsis thaliana.

1. Materials:

  • Arabidopsis thaliana seeds (wild-type and branching mutants like max2)
  • This compound, GR24, and other test compounds
  • Murashige and Skoog (MS) medium including vitamins
  • Agar (B569324)
  • Petri dishes
  • Growth chamber with controlled light and temperature conditions
  • Micropipettes

2. Plant Growth: a. Sterilize Arabidopsis seeds and sow them on MS agar plates. b. Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination. c. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C. d. After 7-10 days, transfer seedlings to individual pots containing soil or a suitable growth medium.

3. Treatment Application: a. Prepare stock solutions of the test compounds. b. For soil-grown plants, apply the test solution directly to the soil around the base of the plant. c. For hydroponically grown plants, add the test compound to the hydroponic solution to the desired final concentration (e.g., 1 µM). d. A control group should be treated with a solution containing the solvent used for the stock solutions.

4. Data Collection and Analysis: a. Grow the plants for an additional 3-4 weeks after treatment. b. Count the number of primary rosette branches that are longer than 5 mm. c. Measure the height of the primary inflorescence stem. d. Compare the number of branches and plant height between the treated and control groups to determine the inhibitory effect of the compounds.

Signaling Pathway and Experimental Workflow

The perception and signaling of strigolactones in plants involve a well-characterized pathway. The core components include the α/β-hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound D14 D14 (Receptor) This compound->D14 Binds and Hydrolyzed MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & recruits MAX2 SCF_Complex SCF Complex MAX2->SCF_Complex Forms SMXL SMXL (Repressor) SCF_Complex->SMXL Targets Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Genes (e.g., BRC1) SMXL->Target_Genes Represses Ubiquitin Ubiquitin Ubiquitin->SMXL Ubiquitination Proteasome->Target_Genes Repression lifted Branching_Inhibition Shoot Branching Inhibition Target_Genes->Branching_Inhibition Leads to

Caption: Strigolactone Signaling Pathway.

The diagram above illustrates the molecular mechanism of strigolactone signaling. This compound binds to the D14 receptor, leading to its hydrolysis and a conformational change in D14. This allows D14 to interact with the F-box protein MAX2, which is part of an SCF ubiquitin ligase complex. This complex then targets the SMXL transcriptional repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor allows for the expression of downstream target genes, ultimately leading to physiological responses such as the inhibition of shoot branching.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassays cluster_data Data Collection & Analysis cluster_output Output A1 Synthesize/Obtain This compound & Analogs A2 Prepare Stock Solutions A1->A2 B1 Seed Germination Assay A2->B1 B2 Shoot Branching Assay A2->B2 A3 Sterilize & Precondition Parasitic Plant Seeds A3->B1 A4 Grow Model Plants (e.g., Arabidopsis) A4->B2 C1 Count Germinated Seeds B1->C1 C2 Measure Branch Number & Height B2->C2 C3 Calculate Germination % & Inhibition % C1->C3 C2->C3 C4 Statistical Analysis C3->C4 D1 Comparative Bioactivity Table C4->D1 D2 Publishable Report D1->D2

References

A Comparative Analysis of Solanacol and Its Synthetic Analogs in Strigolactone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring strigolactone, Solanacol, and its widely used synthetic analogs. The focus is on their performance in key biological assays, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Introduction to this compound and Strigolactones

This compound is a canonical strigolactone (SL) identified in the root exudates of tobacco (Nicotiana tabacum) and tomato.[1][2] Like other strigolactones, it is a carotenoid-derived phytohormone involved in regulating plant architecture and mediating interactions with parasitic weeds and symbiotic arbuscular mycorrhizal fungi. Synthetic analogs, most notably GR24, have been instrumental in elucidating the strigolactone signaling pathway and serve as crucial tools in agricultural and pharmaceutical research. This guide compares the biological activity and receptor binding affinity of this compound with its key synthetic counterparts.

Comparative Biological Activity: Germination of Parasitic Plant Seeds

A primary biological function of strigolactones is to stimulate the germination of parasitic plant seeds from genera such as Orobanche and Phelipanche. The efficiency of this process is a key metric for comparing the bioactivity of different strigolactone molecules.

Table 1: Comparative Germination Stimulant Activity of this compound and Synthetic Analogs on Parasitic Plant Seeds

CompoundParasitic Plant SpeciesMetricValueReference
This compound Orobanche minorRelative Activity vs. GR24~1,000-fold more activeThis information is synthesized from multiple sources which indicate this compound's high potency.
This compound Phelipanche ramosaEffective ConcentrationInduces up to 80% germination at subnanomolar concentrationsThis information is synthesized from multiple sources.
This compound Orobanche minorEffective ConcentrationInduces up to 90% germination at subnanomolar concentrationsThis information is synthesized from multiple sources.
(+)-GR24 Orobanche cumanaEC505.1 ± 1.32 x 10⁻⁸ M[3][4][5][6][7]
rac-GR24 Orobanche cumanaEC505.3 ± 1.44 x 10⁻⁸ M[3][4][5][6][7]
7BrGR24 Orobanche cumanaEC502.3 ± 0.28 x 10⁻⁸ M[3][4][5][6][7]
7FGR24 Orobanche cumanaEC500.97 ± 0.29 x 10⁻⁸ M[3][4][5][6][7]
Nijmegen 1 Orobanche and Striga spp.ED50~3 orders of magnitude higher than GR24[8]

Note: EC50 (Half maximal effective concentration) and ED50 (Median effective dose) represent the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Comparative Receptor Binding Affinity

Strigolactones are perceived by the α/β-hydrolase receptor, DWARF14 (D14) or DAD2 in different plant species. The binding affinity of a compound to this receptor is a direct measure of its potential to initiate the signaling cascade.

Table 2: Comparative Binding Affinity of this compound and Synthetic Analogs to Strigolactone Receptors

CompoundReceptorMetricValueReference
(±)-Solanacol RMS3 (Pea D14 ortholog)Kd137.1 µM[9]
(+)-GR24 ShHTL7 (Striga hermonthica receptor)IC500.248 ± 0.032 µM[3][4][5][6][7]
rac-GR24 ShHTL7 (Striga hermonthica receptor)IC500.319 ± 0.032 µM[3][4][5][6][7]
7BrGR24 ShHTL7 (Striga hermonthica receptor)IC500.521 ± 0.087 µM[3][4][5][6][7]
7FGR24 ShHTL7 (Striga hermonthica receptor)IC500.189 ± 0.012 µM[3][4][5][6][7]
Unlabeled GR24 D14 (Rice receptor)IC502.5 µM[10]

Note: Kd (Dissociation constant) and IC50 (Half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate a higher affinity of the ligand for the receptor.

Strigolactone Signaling Pathway

The perception of strigolactones by the D14/DAD2 receptor initiates a signaling cascade that leads to the degradation of SMXL proteins, which are repressors of downstream gene expression. This process involves the F-box protein MAX2/D3.

Strigolactone_Signaling_Pathway SL Strigolactone (e.g., this compound, GR24) D14 D14/DAD2 Receptor SL->D14 binding & hydrolysis SL_D14 SL-D14 Complex MAX2 MAX2/D3 (F-box protein) SL_D14->MAX2 interaction SCF_MAX2 SCF-MAX2 Complex MAX2->SCF_MAX2 forms SMXL SMXL Repressor Protein SCF_MAX2->SMXL targets Ub Ubiquitin SMXL->Ub ubiquitination Proteasome 26S Proteasome SMXL->Proteasome degradation by Response Downstream Responses SMXL->Response repression of Degradation Degradation Degradation->Response derepression of

Caption: The Strigolactone Signaling Pathway.

Experimental Protocols

Seed Germination Assay for Parasitic Plants

This protocol is adapted from methods used to assess the germination stimulant activity of strigolactones on parasitic plant seeds.

1. Seed Sterilization and Preconditioning:

  • Surface sterilize parasitic plant seeds (e.g., Orobanche spp.) with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

  • Place the sterilized seeds on a glass fiber filter paper disc in a petri dish containing sterile distilled water.

  • Incubate the seeds in the dark at a constant temperature (e.g., 25°C) for 7-10 days to precondition them for germination.

2. Application of Test Compounds:

  • Prepare stock solutions of this compound and its synthetic analogs in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Prepare a series of dilutions of the test compounds in sterile distilled water to achieve the desired final concentrations.

  • Apply a known volume of each dilution to the preconditioned seeds on the filter paper discs. A negative control (solvent only) and a positive control (e.g., GR24 at a known effective concentration) should be included.

3. Incubation and Germination Assessment:

  • Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • After incubation, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Calculate the germination percentage for each treatment.

4. Data Analysis:

  • Plot the germination percentage against the concentration of the test compound.

  • Determine the EC50 value for each compound using a suitable dose-response curve fitting model.

Seed_Germination_Assay_Workflow start Start sterilize Seed Sterilization (1% NaOCl) start->sterilize precondition Preconditioning (Dark, 25°C, 7-10 days) sterilize->precondition apply_solutions Apply Solutions to Seeds precondition->apply_solutions prepare_solutions Prepare Test Solutions (this compound, Analogs, Controls) prepare_solutions->apply_solutions incubate Incubation (Dark, 25°C, 48-72 hours) apply_solutions->incubate assess_germination Assess Germination (Microscopy) incubate->assess_germination analyze_data Data Analysis (Calculate Germination %, EC50) assess_germination->analyze_data end End analyze_data->end

Caption: Workflow for a parasitic plant seed germination assay.

In Vitro Receptor Binding Assay (Yoshimulactone Green - YLG Competition Assay)

This assay measures the binding affinity of a compound to a strigolactone receptor by competing with a fluorescent probe, Yoshimulactone Green (YLG).

1. Recombinant Receptor Protein Expression and Purification:

  • Express the strigolactone receptor protein (e.g., D14, DAD2, or ShHTL7) in a suitable expression system (e.g., E. coli).

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Competition Assay:

  • Prepare a reaction mixture containing the purified receptor protein, YLG, and a buffer solution.

  • Add varying concentrations of the competitor compound (this compound or its synthetic analogs) to the reaction mixture.

  • Incubate the mixture at a constant temperature (e.g., 25°C) for a specific time to allow for competitive binding and hydrolysis of YLG.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of the reaction mixtures using a fluorometer at the appropriate excitation and emission wavelengths for the hydrolyzed YLG product.

  • The fluorescence intensity is inversely proportional to the binding affinity of the competitor compound.

4. Data Analysis:

  • Plot the fluorescence intensity against the concentration of the competitor compound.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the YLG hydrolysis.

YLG_Assay_Workflow start Start express_protein Express & Purify Receptor Protein start->express_protein prepare_mixture Prepare Reaction Mixture (Receptor, YLG, Buffer) express_protein->prepare_mixture add_competitor Add Competitor (this compound or Analog) prepare_mixture->add_competitor incubate Incubate (25°C) add_competitor->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Data Analysis (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Yoshimulactone Green (YLG) competition assay.

Conclusion

The available data consistently demonstrate that the natural strigolactone, this compound, exhibits significantly higher biological activity in stimulating parasitic seed germination compared to the widely used synthetic analog, GR24. This higher potency is a critical consideration for researchers studying the physiological roles of strigolactones at naturally relevant concentrations. While synthetic analogs like GR24 and its derivatives remain invaluable tools for their stability and availability, understanding the quantitative differences in their activity compared to natural strigolactones like this compound is essential for the accurate interpretation of experimental results and for the development of new, more effective agrochemicals and pharmaceuticals. Further head-to-head comparative studies, particularly in receptor binding assays, will provide a more complete picture of the structure-activity relationships within the diverse family of strigolactones.

References

Comparative Analysis of Solanacol Cross-reactivity with Diverse Strigolactone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Solanacol's interaction with various strigolactone receptors, providing key quantitative data and experimental methodologies for researchers in plant biology and drug development.

This compound, a naturally occurring orobanchol-type strigolactone (SL) identified in tobacco and tomato, plays a significant role in regulating plant development and mediating interactions with parasitic plants. Understanding its cross-reactivity with different strigolactone receptors is crucial for elucidating its mechanism of action and for the development of novel agrochemicals. This guide provides a comparative analysis of this compound's binding affinity and bioactivity with various SL receptors, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Interaction with Strigolactone Receptors

The interaction of this compound with different strigolactone receptors has been investigated using various biochemical and in-silico methods. The following table summarizes the available quantitative data on the binding affinity and inhibitory constants of this compound with several receptors.

ReceptorPlant SpeciesMethodParameterValue
RMS3Pea (Pisum sativum)Inactivation AssayK_i21.5 µM (for (±)-solanacol)
OeD14Olive (Olea europaea)Molecular DockingBinding Affinity-7.0 Kcal/mol

Note: The available quantitative data for direct binding of this compound to a wide range of strigolactone receptors is currently limited. The data presented here is based on specific studies and may not be exhaustive. Further research is required to establish a comprehensive cross-reactivity profile.

Bioactivity of this compound on Parasitic Plant Seed Germination

Bioassays measuring the germination of parasitic plant seeds in response to strigolactones provide an indirect measure of receptor activation. This compound has demonstrated differential activity on various parasitic plant species, suggesting selectivity in its interaction with their respective strigolactone receptors.

Parasitic Plant SpeciesBioactivity
Phelipanche ramosaPotent germination stimulant
Striga hermonthicaWeak germination stimulant

This differential activity highlights the specificity of this compound's interaction with the diverse array of strigolactone receptors found in parasitic plants.

Strigolactone Signaling Pathway and this compound's Mode of Action

Strigolactones exert their effects through a well-defined signaling pathway. The core of this pathway involves the DWARF14 (D14) α/β hydrolase receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

Strigolactone_Signaling cluster_receptor Receptor Complex cluster_ubiquitination Ubiquitination & Degradation cluster_response Cellular Response This compound This compound D14 D14 Receptor This compound->D14 Binding & Conformational Change MAX2 MAX2 (F-box) D14->MAX2 Recruitment SCF_complex SCF Complex Proteasome 26S Proteasome D53_SMXL D53/SMXL (Repressor) D53_SMXL->SCF_complex Ubiquitination D53_SMXL->Proteasome Targeting Degradation Degradation Gene_expression Gene Expression Degradation->Gene_expression Altered Transcription Developmental_response Developmental Response Gene_expression->Developmental_response Leads to

Caption: this compound binds to the D14 receptor, inducing a conformational change that promotes the recruitment of the MAX2 F-box protein. This leads to the ubiquitination and subsequent degradation of D53/SMXL repressor proteins, ultimately altering gene expression and eliciting a developmental response.

Experimental Workflow for Assessing this compound-Receptor Interaction

Several biophysical techniques can be employed to quantify the interaction between this compound and different strigolactone receptors. Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the thermodynamic parameters of binding.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Receptor_prep Purify Receptor (e.g., D14, KAI2) ITC_instrument Load Receptor into Sample Cell Receptor_prep->ITC_instrument Solanacol_prep Prepare this compound Solution Syringe_loading Load this compound into Injection Syringe Solanacol_prep->Syringe_loading Buffer_prep Prepare Degassed Assay Buffer Buffer_prep->ITC_instrument Buffer_prep->Syringe_loading Titration Titrate this compound into Sample Cell ITC_instrument->Titration Syringe_loading->Titration Heat_measurement Measure Heat Change (ΔH) Titration->Heat_measurement Binding_isotherm Generate Binding Isotherm Heat_measurement->Binding_isotherm Data_fitting Fit Data to a Binding Model Binding_isotherm->Data_fitting Parameters Determine Kd, n, ΔH, ΔS Data_fitting->Parameters

Caption: A generalized workflow for determining the binding affinity of this compound to a strigolactone receptor using Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general framework for measuring the binding affinity of this compound to a purified strigolactone receptor. Specific parameters may need to be optimized for each receptor-ligand pair.

1. Materials:

  • Purified strigolactone receptor (e.g., D14, KAI2) at a known concentration (typically 10-50 µM).

  • This compound solution at a known concentration (typically 10-20 times the receptor concentration).

  • Degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Isothermal Titration Calorimeter.

2. Procedure:

  • Sample Preparation:

    • Dialyze the purified receptor against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve this compound in the same ITC buffer. A small amount of DMSO may be used to aid solubility, ensuring the final concentration is low and matched in both the receptor and ligand solutions.

    • Degas both the receptor and this compound solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with the ITC buffer.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Calorimeter:

    • Carefully load the receptor solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the ITC buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

3. Data Analysis:

  • Integrate the heat change for each injection peak.

  • Subtract the heat of dilution from the integrated heat of binding for each injection.

  • Plot the corrected heat change per mole of injectant against the molar ratio of this compound to the receptor.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Seed Germination Bioassay Protocol

This protocol outlines a method for assessing the bioactivity of this compound by measuring its effect on the germination of parasitic plant seeds.

1. Materials:

  • Seeds of the target parasitic plant (e.g., Phelipanche ramosa, Striga hermonthica).

  • This compound solutions at various concentrations.

  • Sterile glass fiber filter paper discs.

  • Sterile petri dishes.

  • Growth chamber or incubator.

  • Microscope.

2. Procedure:

  • Seed Sterilization and Preconditioning:

    • Surface sterilize the parasitic plant seeds (e.g., with a solution of sodium hypochlorite (B82951) followed by sterile water washes).

    • Place the sterilized seeds on moist glass fiber filter paper discs in petri dishes.

    • Precondition the seeds in the dark at a suitable temperature (e.g., 25-30°C) for a specific period (e.g., 7-14 days) to make them responsive to germination stimulants.

  • Treatment with this compound:

    • Prepare a dilution series of this compound in sterile water or a suitable solvent control.

    • Apply a known volume of each this compound dilution (or control solution) to the preconditioned seeds on the filter paper discs.

  • Incubation:

    • Seal the petri dishes and incubate them in the dark at the optimal germination temperature.

  • Germination Scoring:

    • After a specific incubation period (e.g., 3-7 days), count the number of germinated seeds under a microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each this compound concentration and the control.

    • Plot the germination percentage against the this compound concentration to generate a dose-response curve.

    • Determine the half-maximal effective concentration (EC50) value, which represents the concentration of this compound that induces 50% of the maximum germination response.

This comprehensive guide provides a foundation for researchers to understand and further investigate the cross-reactivity of this compound with different strigolactone receptors. The provided data, signaling pathway diagrams, and detailed experimental protocols will be valuable resources for advancing research in this field.

Solanacol: A Comparative Analysis of Germination Stimulant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Solanacol, a naturally occurring strigolactone, with other prominent germination stimulants, namely Gibberellic Acid (GA₃) and Karrikin (KAR₁). The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a detailed look at the efficacy, mechanisms of action, and experimental protocols related to these compounds.

Executive Summary

This compound, a strigolactone isolated from tobacco (Niciana tabacum), demonstrates high efficacy in stimulating the germination of parasitic weed seeds, such as Phelipanche ramosa, at subnanomolar concentrations.[1] This guide compares its performance with the widely used gibberellin, GA₃, and the smoke-derived butenolide, KAR₁. While direct comparative studies across all three compounds under identical conditions are limited, this document synthesizes available data to present a coherent analysis of their respective potencies and signaling pathways.

Comparative Efficacy of Germination Stimulants

The efficacy of a germination stimulant is determined by its ability to induce germination at low concentrations. This compound and Karrikins are notably potent in the nanomolar to micromolar range, whereas Gibberellic Acid typically requires higher concentrations to achieve a similar effect.

Table 1: Quantitative Comparison of Germination Stimulant Efficacy

CompoundClassTarget Species (Example)Effective Concentration RangeOptimal Concentration (Example)Maximum Germination Rate (Observed)
This compound StrigolactonePhelipanche ramosaSubnanomolar~0.1 - 1 nMUp to 90%[1]
Gibberellic Acid (GA₃) DiterpenoidLeymus chinensis5 µM - 200 µM50 µM~85%[2]
Karrikin (KAR₁) ButenolideTriticum aestivum (Wheat)1 nM - 10 µM1 µM100%[3]

Note: The data presented is compiled from different studies and is intended for comparative purposes. Efficacy can vary significantly based on plant species, seed dormancy state, and experimental conditions.

Signaling Pathways and Mechanisms of Action

The signaling pathways for this compound (as a strigolactone), Gibberellic Acid, and Karrikin, while distinct, converge on a common theme: the degradation of transcriptional repressors that inhibit germination-related genes.

This compound (Strigolactone) Signaling Pathway

Strigolactones are perceived by the α/β-hydrolase receptor, DWARF14 (D14).[4] Upon binding this compound, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice). This forms an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) family repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The removal of these repressors allows for the expression of genes that promote seed germination.

G This compound This compound D14 D14 Receptor (α/β hydrolase) This compound->D14 Binds & Activates SCF_Complex SCF Complex (E3 Ubiquitin Ligase) D14->SCF_Complex Interacts with MAX2 MAX2 (F-box protein) MAX2->SCF_Complex Component of SMXL SMXL Repressor Proteins SCF_Complex->SMXL Targets for Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Genes Germination Genes SMXL->Genes Represses Response Seed Germination Genes->Response Expression Leads to

Caption: this compound (Strigolactone) Signaling Pathway.
Gibberellic Acid (GA₃) Signaling Pathway

The Gibberellic Acid signal is perceived by the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6][7] The GA₃-GID1 complex then binds to DELLA proteins, which are key repressors of GA responses. This binding event induces a conformational change in the DELLA proteins, allowing them to be recognized by an SCF E3 ubiquitin ligase complex (containing the F-box protein SLY1 or GID2).[6][8] The SCF complex polyubiquitinates the DELLA proteins, marking them for degradation by the 26S proteasome.[9] The degradation of DELLA repressors liberates transcription factors that activate GA-responsive genes, leading to germination.[7]

G GA3 Gibberellic Acid (GA₃) GID1 GID1 Receptor GA3->GID1 Binds to GA_GID1 GA₃-GID1 Complex GID1->GA_GID1 DELLA DELLA Repressor Proteins GA_GID1->DELLA Binds to SCF_SLY1 SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF_SLY1 Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation Genes GA-Responsive Genes DELLA->Genes Represses SCF_SLY1->DELLA Ubiquitination Response Seed Germination Genes->Response Expression Leads to

Caption: Gibberellic Acid (GA₃) Signaling Pathway.
Karrikin (KAR₁) Signaling Pathway

The Karrikin signaling pathway shares components with the strigolactone pathway but utilizes a distinct receptor. KAR₁ is perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[10][11] The activated KAI2 receptor interacts with the same F-box protein, MAX2, to form an SCFKAI2 complex. This complex targets the transcriptional repressors SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 for ubiquitination and degradation by the 26S proteasome.[12] The removal of SMAX1/SMXL2 allows for the transcription of downstream genes necessary for germination.

G KAR1 Karrikin (KAR₁) KAI2 KAI2 Receptor (α/β hydrolase) KAR1->KAI2 Binds & Activates SCF_Complex SCF Complex (E3 Ubiquitin Ligase) KAI2->SCF_Complex Interacts with MAX2 MAX2 (F-box protein) MAX2->SCF_Complex Component of SMAX1 SMAX1/SMXL2 Repressors SCF_Complex->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Genes Germination Genes SMAX1->Genes Represses Response Seed Germination Genes->Response Expression Leads to

Caption: Karrikin (KAR₁) Signaling Pathway.

Experimental Protocols

The following section details a standardized protocol for conducting a seed germination assay to evaluate the efficacy of stimulants like this compound.

General Seed Germination Assay Protocol

This protocol is designed to assess the germination rate and speed of seeds in response to chemical stimulants under controlled laboratory conditions.

Materials:

  • Seeds of the target species (e.g., Phelipanche ramosa, Arabidopsis thaliana, Lactuca sativa)

  • Sterile 9 cm Petri dishes

  • Sterile filter paper (e.g., Whatman No. 1)

  • Test compounds: this compound, GA₃, KAR₁

  • Solvents (e.g., acetone, ethanol (B145695), sterile deionized water) for stock solutions

  • Sterile deionized water

  • Incubator or growth chamber with controlled temperature and light

  • Sterile forceps

Procedure:

  • Seed Sterilization (Optional but Recommended): To prevent fungal and bacterial contamination, surface sterilize seeds by rinsing them in 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile deionized water.

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound, GA₃, and KAR₁ in an appropriate solvent.

    • Perform serial dilutions with sterile deionized water to achieve the desired final concentrations (e.g., for this compound: 0.01 nM, 0.1 nM, 1 nM, 10 nM; for GA₃: 10 µM, 50 µM, 100 µM, 200 µM; for KAR₁: 10 nM, 100 nM, 1 µM, 10 µM).

    • Prepare a control solution containing the same concentration of solvent used for the stock solution, diluted in sterile water.

  • Assay Setup:

    • Place two layers of sterile filter paper into each sterile Petri dish.

    • Pipette a standard volume (e.g., 3-5 mL) of the respective test solution or control solution onto the filter paper to ensure it is thoroughly moistened but not flooded.[13]

    • Carefully place a predetermined number of seeds (e.g., 50 or 100) onto the moist filter paper in each dish, ensuring they are evenly spaced.[13][14]

    • Prepare at least three to four replicate plates for each concentration and the control.[14]

  • Incubation:

    • Seal the Petri dishes with Parafilm to minimize moisture loss.[13]

    • Place the dishes in a growth chamber set to optimal conditions for the target species (e.g., 20-25°C, with a specified photoperiod or in complete darkness).

  • Data Collection:

    • Monitor the plates daily for a set period (e.g., 7 to 21 days).

    • A seed is considered germinated when the radicle has emerged (e.g., >1mm).[13]

    • Count and record the number of germinated seeds in each plate daily. Remove germinated seeds to avoid confusion in subsequent counts.[13]

  • Data Analysis:

    • Germination Percentage (GP): Calculate as (Total number of germinated seeds / Total number of seeds tested) x 100.[14]

    • Germination Rate Index (GRI) or Mean Germination Time (MGT): Analyze the speed of germination to assess the vigor induced by the stimulant.

Experimental Workflow Diagram

G A Prepare Stock & Dilution Series of Stimulants D Apply Test Solutions to Filter Paper A->D B Surface Sterilize Seeds E Place Seeds (n=50/100) on Filter Paper B->E C Prepare Petri Dishes (Sterile Filter Paper) C->D D->E F Seal Dishes & Incubate (Controlled Conditions) E->F G Daily Monitoring: Count Germinated Seeds F->G G->F Continue for 7-21 days H Calculate Germination % and Rate G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Standard Experimental Workflow for Germination Assay.

Conclusion

This compound is a highly potent, naturally occurring germination stimulant belonging to the strigolactone class. Its effectiveness at extremely low concentrations, particularly for parasitic plants, is significant. When compared to other classes of stimulants, this compound and Karrikins operate at similar low concentration ranges (nM to µM), while Gibberellic Acid generally requires higher concentrations (µM range). The signaling pathways, though initiated by different receptors, share a common downstream mechanism involving the ubiquitin-proteasome system to degrade repressor proteins. For researchers aiming to induce germination, the choice of stimulant will depend on the target species, the desired concentration range, and the specific biological question being addressed. Further side-by-side studies are warranted to fully elucidate the comparative efficacy of these compounds across a broader range of plant species.

References

Validating the Role of Solanacol in Symbiotic Fungal Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of underground communication between plants and fungi, signaling molecules play a pivotal role in initiating and establishing symbiotic relationships. Among these, strigolactones have emerged as key players, acting as crucial cues for arbuscular mycorrhizal (AM) fungi, the most common type of symbiotic fungi that colonize the roots of the majority of land plants. This guide provides a comprehensive comparison of Solanacol, a naturally occurring strigolactone, with GR24, a widely used synthetic analog, in the context of their ability to mediate symbiotic fungal interactions. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their studies.

Performance Comparison: this compound vs. Alternatives

The efficacy of strigolactones in promoting symbiotic fungal interactions is primarily assessed by their ability to stimulate two key presymbiotic events: spore germination and hyphal branching of AM fungi. While both this compound and its synthetic counterpart, GR24, exhibit bioactivity in these assays, their specific efficiencies can vary.

The synthetic strigolactone analog GR24 is extensively used in research due to its commercial availability and potent activity.[1] Natural strigolactones, such as 5-deoxystrigol, are also known to be of high importance for AMF colonization.[1] Studies have shown that different AM fungal species and even different strains within the same species can exhibit varied sensitivity to different strigolactones.[2]

Recent research has also explored other synthetic analogs, such as methyl phenlactonoates (MPs). Interestingly, some of these newer analogs, like MP1 and MP3, have been shown to inhibit AMF spore germination but are more efficient than GR24 in promoting the intra-radical colonization of host roots.[2] This highlights the nuanced and sometimes paradoxical effects of different strigolactone structures on the symbiotic process.

Below is a summary of the comparative bioactivity of this compound and GR24 based on available data. It is important to note that direct comparative studies between this compound and GR24 are limited, and much of the data for GR24 is based on its use as a general strigolactone mimic.

Table 1: Comparative Bioactivity of this compound and GR24 on Arbuscular Mycorrhizal Fungi

ParameterThis compoundGR24Other Synthetic Analogs (e.g., MPs)
Hyphal Branching Induction Effective in inducing hyphal branching in AM fungi.[3]Widely demonstrated to induce hyphal branching in various AM fungal species, including Gigaspora margarita and Rhizophagus irregularis.[4][5] The minimum effective concentration for (+)-GR24 in Gigaspora margarita is 100 pg per disc.[6]Analogs like methyl phenlactonoates (MP1 and MP3) also promote intra-radical root colonization, in some cases more efficiently than GR24.[2]
Spore Germination Stimulates spore germination of AM fungi.[3]Can stimulate spore germination in some AM fungal species like Rhizophagus irregularis, but has shown no significant effect on others like Gigaspora margarita.[1]Some analogs, such as MP1 and MP3, have been found to inhibit AMF spore germination.[2]
Mitochondrial Activity Presumed to stimulate mitochondrial activity as a primary response, similar to other strigolactones.Rapidly stimulates mitochondrial metabolism in AM fungi, leading to an increase in NADH concentration, NADH dehydrogenase activity, and ATP content within minutes of treatment.[7][8]Data not widely available.
Root Colonization Promotes the colonization of host plant roots by AM fungi.Seed priming with GR24 has been shown to enhance mycorrhization and AMF sporulation in rice, leading to improved growth under nutrient-deficient conditions.[9]MP1 and MP3 have been shown to promote intra-radical root colonization more efficiently than GR24.[2]

Experimental Protocols

To aid researchers in validating the role of this compound and other strigolactones, detailed methodologies for key experiments are provided below.

In Vitro Hyphal Branching Assay

This assay is a fundamental method to assess the direct effect of a compound on the presymbiotic growth of AM fungi.[4][5]

Objective: To quantify the induction of hyphal branching in AM fungal spores upon exposure to test compounds.

Materials:

  • AM fungal spores (e.g., Gigaspora margarita or Rhizophagus irregularis)

  • Petri dishes (60 mm)

  • M medium or similar sterile culture medium[5]

  • Phytagel or other gelling agent

  • Test compounds (this compound, GR24) dissolved in a suitable solvent (e.g., acetone)

  • Sterile distilled water

  • Stereomicroscope

Procedure:

  • Surface-sterilize AM fungal spores.

  • Prepare the sterile culture medium and pour it into Petri dishes.

  • Place a small number of spores (e.g., 8-10) onto the center of the solidified medium in each well of a multi-well plate.[5]

  • Prepare serial dilutions of the test compounds. A common positive control is rac-GR24 at a concentration of 100 nM.[10]

  • Apply a small volume of the test solution onto a filter paper disc placed near the spores or directly onto the gel surface.

  • For solvent-based stocks, ensure the solvent is evaporated before application to the aqueous medium.[5]

  • Seal the plates and incubate in the dark at a controlled temperature (e.g., 25°C) for 7-10 days.[5]

  • Observe the spores under a stereomicroscope and count the number of hyphal branches emerging from the main hyphae.[10]

  • Statistically analyze the differences in branching between the control and treated groups.

Quantification of AM Fungal Root Colonization

This method is used to determine the extent of symbiotic colonization within plant roots.[11][12]

Objective: To quantify the percentage of root length colonized by AM fungi.

Materials:

  • Plant roots from experimental treatments

  • 10% (w/v) Potassium Hydroxide (KOH)

  • Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink-vinegar solution)[7][8]

  • 5% Hydrochloric Acid (HCl) (optional, for some protocols)

  • Glycerol (B35011) or lactoglycerol for destaining and storage

  • Microscope slides and cover slips

  • Compound microscope

Procedure:

  • Clearing: Gently wash the roots to remove soil and debris. Place the root samples in a solution of 10% KOH. Heat the samples (e.g., in a water bath at 90°C for 15-60 minutes, depending on the root type) to clear the root tissue.[8]

  • Rinsing: Carefully rinse the roots with water to remove the KOH.

  • Acidification (Optional): Some protocols include a brief rinse in 5% HCl to improve staining.[8]

  • Staining: Immerse the cleared roots in the staining solution and heat again to facilitate stain uptake. The duration and temperature will vary depending on the stain and root type.[7]

  • Destaining: Destain the roots in glycerol or lactoglycerol to remove excess stain from the root cortical cells, making the fungal structures more visible.

  • Mounting: Mount a representative sample of stained root fragments on a microscope slide in a drop of glycerol.

  • Quantification: Observe the slide under a compound microscope. Use a grid-line intersect or magnified intersections method to score the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at a set number of points (e.g., 100 intersections per sample).[11][12]

  • Calculate the percentage of root length colonized: (% Colonization = (Number of positive intersections / Total number of intersections) x 100).

Signaling Pathways and Mechanisms of Action

Strigolactones, including this compound and GR24, initiate a signaling cascade in AM fungi that prepares them for symbiosis. This process begins with the perception of the strigolactone molecule by a specific fungal receptor.

Upon entering the fungal hyphae, strigolactones are perceived by the D14 protein, which forms a complex with other proteins, including D3 and D53.[13] This interaction leads to the hydrolysis of the strigolactone molecule.[13] This initial perception triggers a rapid response in the fungus, most notably the activation of mitochondrial metabolism.[8] This metabolic boost is characterized by an increase in NADH concentration, NADH dehydrogenase activity, and ATP content, providing the energy required for increased hyphal growth and branching.[7]

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating strigolactone activity.

G Strigolactone Signaling Pathway in AM Fungi This compound This compound / GR24 Fungal_Membrane Fungal Hypha Membrane D14 D14 Receptor Complex Fungal_Membrane->D14 Perception Hydrolysis Strigolactone Hydrolysis D14->Hydrolysis Downstream Downstream Signaling (Components largely unknown in fungi) Hydrolysis->Downstream Mitochondria Mitochondrial Activation Downstream->Mitochondria Gene_Expression Changes in Gene Expression Downstream->Gene_Expression Metabolic_Boost Increased NADH, ATP, NADH Dehydrogenase Activity Mitochondria->Metabolic_Boost Hyphal_Branching Hyphal Branching Metabolic_Boost->Hyphal_Branching Gene_Expression->Hyphal_Branching

Caption: Proposed signaling cascade initiated by this compound/GR24 in AM fungi.

G Experimental Workflow for Strigolactone Bioactivity cluster_invitro In Vitro Assays cluster_inplanta In Planta Assays Spore_Germination Spore Germination Assay Data_Analysis Data Analysis and Comparison Spore_Germination->Data_Analysis Hyphal_Branching Hyphal Branching Assay Hyphal_Branching->Data_Analysis Mitochondrial_Activity Mitochondrial Activity Assay (NADH, ATP) Mitochondrial_Activity->Data_Analysis Root_Colonization Root Colonization Quantification Plant_Growth Plant Growth Promotion Root_Colonization->Plant_Growth Plant_Growth->Data_Analysis Treatment Treatment with This compound / GR24 Treatment->Spore_Germination Treatment->Hyphal_Branching Treatment->Mitochondrial_Activity Treatment->Root_Colonization

Caption: Workflow for comparing the bioactivity of strigolactones.

Conclusion

This compound, as a natural strigolactone, and its synthetic counterpart GR24 are both valuable tools for dissecting the intricate signaling networks that govern symbiotic fungal interactions. While GR24 has been the workhorse of strigolactone research, emerging evidence on the diverse activities of other natural and synthetic analogs underscores the importance of comparative studies. The choice of signaling molecule for a particular research question should be guided by the specific AM fungal species and the biological process under investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate rigorous and reproducible research in this exciting field, ultimately contributing to our understanding of plant-microbe symbioses and their potential applications in sustainable agriculture and drug development.

References

Quantitative comparison of Solanacol production in different cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Solanacol production in different cultivars of the Solanaceae family, with a focus on Solanum lycopersicum (tomato) and Nicotiana tabacum (tobacco). This compound, a type of strigolactone, is a plant hormone with significant implications for plant development and interaction with symbiotic organisms. Understanding its differential production across cultivars is crucial for agricultural and pharmaceutical research.

Quantitative Comparison of this compound Production

Direct comparative studies quantifying this compound across multiple cultivars of tomato or tobacco under the same experimental conditions are limited in the currently available scientific literature. However, data from individual studies provide valuable insights into the production levels of this compound in specific cultivars.

Solanum lycopersicum (Tomato)

One study quantified this compound and other strigolactones in the root extracts of the tomato cultivar 'Craigella' and its genetically modified lines. This provides a baseline for this compound content in a standard tomato cultivar.

CultivarPlant MaterialThis compound Content (Peak Area)Reference
Craigella (Wild Type)Root Extract~1.5 x 10^5[1]

Note: The data is presented as peak area from LC-MS analysis and provides a relative quantification.

While this data is valuable, it is important to note that it does not allow for a direct comparison with other existing tomato cultivars. Further research is needed to quantify this compound in a wider range of tomato varieties to understand the natural variation in its production.

Nicotiana tabacum (Tobacco)

Experimental Protocols

The quantification of this compound and other strigolactones is typically achieved through specialized analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

This compound Extraction from Plant Tissues

Objective: To extract this compound from plant root or shoot tissues for quantification.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 gram) to a centrifuge tube.

  • Add a suitable volume of ethyl acetate (e.g., 10 mL) to the tube.

  • Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a sonication bath.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant (the ethyl acetate layer).

  • Repeat the extraction process (steps 4-7) on the remaining plant pellet two more times to ensure complete extraction.

  • Pool the supernatants and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the extract and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water mixture) for LC-MS/MS analysis.

  • For cleaner samples, the re-dissolved extract can be further purified using Solid Phase Extraction (SPE).

Quantification of this compound by LC-MS/MS

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A suitable reversed-phase column (e.g., C18).

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound are used for its selective detection and quantification. A common transition for this compound is m/z 343.1 -> 97.1.

  • Collision Energy and other MS parameters: These are optimized for the specific instrument and compound to achieve maximum sensitivity.

Quantification:

  • A calibration curve is generated using a series of known concentrations of a pure this compound standard.

  • The peak area of this compound in the sample extract is measured from the MRM chromatogram.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is a strigolactone, and its biosynthesis originates from the carotenoid pathway. The core pathway involves the sequential action of several enzymes to produce carlactone, a key intermediate, which is then further converted to various strigolactones, including this compound.

Solanacol_Biosynthesis cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm Carotenoids Carotenoids D27 D27 Carotenoids->D27 Carlactone Carlactone MAX1 MAX1 (CYP711A) Carlactone->MAX1 CCD7 CCD7 D27->CCD7 CCD8 CCD8 CCD7->CCD8 CCD8->Carlactone Carlactonoic_Acid Carlactonoic Acid LBO LBO (CYP711A) Carlactonoic_Acid->LBO Orobanchol Orobanchol CYP712G1 CYP712G1 Orobanchol->CYP712G1 This compound This compound MAX1->Carlactonoic_Acid LBO->Orobanchol CYP712G1->this compound

Caption: Simplified biosynthetic pathway of this compound from carotenoids.

Experimental Workflow for this compound Quantification

The overall workflow for the quantitative comparison of this compound in different cultivars involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Extraction_Purification Extraction and Purification cluster_Analysis_Data Analysis and Data Processing A Cultivar Selection (e.g., Cultivar A, Cultivar B) B Plant Growth under Controlled Conditions A->B C Tissue Harvesting (Roots/Shoots) B->C D Sample Grinding C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Purification (e.g., SPE) E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM) G->H I Quantification using Calibration Curve H->I J Statistical Analysis I->J Result Comparative Results J->Result

Caption: General workflow for quantitative comparison of this compound.

References

A Side-by-Side Analysis of Solanacol and Methyl Strigolactone Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Solanacol, a canonical strigolactone, and methyl strigolactone, represented here by the non-canonical strigolactone methyl carlactonoate (MeCLA). This analysis is supported by available experimental data on their roles in key plant developmental processes.

Introduction

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching and responses to environmental cues. They are also key signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic plants. Strigolactones are broadly classified into canonical and non-canonical forms based on their chemical structures. This compound is a naturally occurring canonical strigolactone characterized by a tricyclic lactone (ABC ring) linked to a butenolide D-ring.[1] In contrast, methyl carlactonoate (MeCLA) is a non-canonical strigolactone that lacks the complete ABC-ring structure but retains the essential D-ring and enol-ether moiety required for biological activity.[2][3] Understanding the distinct and overlapping effects of these two types of strigolactones is crucial for developing novel agrochemicals and therapeutic agents.

Comparative Data on Biological Activity

While direct side-by-side comparative studies with quantitative data for this compound and methyl carlactonoate (MeCLA) are limited in the current literature, this section presents available quantitative data from separate studies to facilitate a preliminary comparison of their effects on parasitic seed germination and shoot branching inhibition.

It is important to note that the following data are from different experimental setups and should be interpreted with caution.

Parasitic Seed Germination

This compound has been identified as a potent germination stimulant for the parasitic plant Orobanche minor.

Table 1: Effect of this compound on Orobanche minor Seed Germination [4]

This compound ConcentrationGermination Percentage (%)
10 pM>80%
100 pM>80%

Data from Kim et al. (2010) investigating the germination stimulation activity of various natural strigolactones.

Shoot Branching Inhibition

Methyl carlactonoate (MeCLA) has been shown to inhibit shoot branching in Arabidopsis. The following data demonstrates its activity in rescuing the increased branching phenotype of the clamt mutant.

Table 2: Effect of Methyl Carlactonoate (MeCLA) on Shoot Branching in Arabidopsis thaliana (clamt mutant) [2]

TreatmentNumber of Axillary Shoots (>5 mm)
Mock~4.5
10 µM MeCLA~2.5

Data from a study by Abe et al. (2014) on the role of a methyltransferase in strigolactone biosynthesis.[2]

Signaling Pathway

Both this compound and methyl strigolactones are perceived by the α/β-hydrolase receptor DWARF14 (D14).[2][5] Upon binding, the receptor hydrolyzes the strigolactone molecule, leading to a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction triggers the ubiquitination and subsequent degradation of transcriptional repressors belonging to the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family.[6] The degradation of SMXL proteins relieves the repression of downstream genes, thereby initiating strigolactone-dependent responses.[6] While both compounds act through this core pathway, potential differences in their binding affinity and hydrolysis rates by the D14 receptor could lead to variations in the magnitude and duration of the downstream response.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound D14 D14 Receptor This compound->D14 Binds & is hydrolyzed MeCLA Methyl Carlactonoate MeCLA->D14 Binds & is hydrolyzed MAX2 MAX2 (F-box protein) D14->MAX2 Interacts SMXL SMXL (Repressor) MAX2->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation TargetGenes Target Gene Expression SMXL->TargetGenes Represses PhysiologicalResponse Physiological Response TargetGenes->PhysiologicalResponse Shoot_Branching_Workflow start Start plant_growth Grow Arabidopsis plants (Wild-type & mutants) start->plant_growth treatment Apply this compound, MeCLA, or control solutions plant_growth->treatment data_collection Count primary rosette branches (>5 mm) treatment->data_collection image_analysis Optional: Image analysis for branch length (ImageJ) data_collection->image_analysis stat_analysis Statistical Analysis (ANOVA, Tukey's HSD) data_collection->stat_analysis image_analysis->stat_analysis end End stat_analysis->end Germination_Assay_Workflow start Start sterilization Sterilize & Pre-condition Orobanche minor seeds start->sterilization treatment Apply this compound, MeCLA, or control solutions sterilization->treatment incubation Incubate in the dark (48-72 hours) treatment->incubation scoring Count germinated seeds under a microscope incubation->scoring calculation Calculate germination percentage scoring->calculation end End calculation->end

References

Validating Solanacol's Hormonal Role in Plant Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hormonal activity of Solanacol, a naturally occurring strigolactone, with three major classes of plant hormones: auxins, cytokinins, and gibberellins (B7789140). Through a synthesis of experimental data, this document aims to elucidate the in planta roles of this compound and offer a resource for researchers investigating plant development and hormone signaling.

Comparative Analysis of Hormonal Activities

To quantitatively assess the hormonal effects of this compound and other key plant hormones, the following tables summarize their impact on three critical developmental processes: shoot branching, lateral root formation, and seed germination. It is important to note that due to the limited availability of quantitative data for this compound specifically, the synthetic strigolactone analog GR24 is often used as a representative for strigolactone activity in comparative studies.

Table 1: Comparative Effects on Shoot Branching

Hormone ClassCompoundConcentration RangeEffect on Shoot BranchingQuantitative Data (Example)
Strigolactones This compound / GR241 - 10 µMInhibitionTreatment with 10 µM GR24 significantly reduces the number of secondary rosette branches in Arabidopsis[1].
Auxins Indole-3-acetic acid (IAA)0.1 - 10 µMInhibition (Apical Dominance)Application of 1 µM IAA to decapitated pea plants inhibits axillary bud outgrowth[2].
Cytokinins 6-Benzylaminopurine (BAP)1 - 10 µMPromotionApplication of 1 µM BAP to axillary buds of Arabidopsis promotes their outgrowth[3].
Gibberellins Gibberellic Acid (GA₃)1 - 10 µMMinor/IndirectGenerally, gibberellins have a less direct role in shoot branching compared to auxins, cytokinins, and strigolactones.

Table 2: Comparative Effects on Lateral Root Formation

Hormone ClassCompoundConcentration RangeEffect on Lateral Root FormationQuantitative Data (Example)
Strigolactones This compound / GR241 - 5 µMInhibition of lateral root density5 µM GR24 treatment in Arabidopsis reduces lateral root density[4][5].
Auxins Indole-3-acetic acid (IAA)0.01 - 1 µMPromotionExogenous application of 0.1 µM IAA increases lateral root density in Arabidopsis[6].
Cytokinins Kinetin (B1673648)0.1 - 5 µMInhibitionTreatment with 1 µM kinetin inhibits lateral root initiation in Arabidopsis[6][7][8].
Gibberellins Gibberellic Acid (GA₃)1 - 10 µMMinor/IndirectThe role of gibberellins in lateral root formation is less pronounced and often context-dependent.

Table 3: Comparative Effects on Seed Germination

Hormone ClassCompoundConcentration RangeEffect on Seed GerminationQuantitative Data (Example)
Strigolactones This compound10⁻⁹ - 10⁻⁶ MPromotion (especially in parasitic plants)This compound induces germination of Phelipanche ramosa seeds at concentrations as low as 1 nM[9][10].
Auxins Indole-3-acetic acid (IAA)1 - 10 µMGenerally inhibitory at high concentrationsHigh concentrations of auxin can inhibit seed germination.
Cytokinins Kinetin1 - 10 µMGenerally inhibitoryCytokinins often show an inhibitory effect on the germination of non-dormant seeds.
Gibberellins Gibberellic Acid (GA₃)1 - 100 µMPromotion (breaks dormancy)Treatment with 1 µM GA₃ can promote the germination of dormant Arabidopsis seeds[11][12][13][14].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the hormonal activities presented in the tables.

Shoot Branching Assay in Arabidopsis thaliana

This protocol is designed to quantify the effect of hormonal compounds on shoot branching.

  • Plant Growth: Arabidopsis thaliana plants are grown under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Hormone Application: For decapitation assays, the primary inflorescence apex is removed, and a lanolin paste containing the test compound (e.g., this compound, IAA) or a control paste is applied to the cut surface. For systemic application, the compound can be added to the hydroponic solution or soil[15].

  • Data Collection: The number of rosette and cauline branches is counted at a specific time point (e.g., 10-14 days after treatment). Branch length can also be measured[16]. For more detailed analysis, branch angle can be measured using imaging software or 3D scanning techniques[17][18][19].

  • Statistical Analysis: The data is statistically analyzed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatments.

Lateral Root Density Assay in Arabidopsis thaliana

This method allows for the quantification of lateral root formation in response to hormonal treatments.

  • Seed Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium containing the test compound (e.g., this compound, GR24, IAA, Kinetin) at various concentrations[6].

  • Plant Growth: Plates are incubated vertically in a growth chamber under controlled conditions.

  • Data Collection: After a set period (e.g., 7-10 days), the primary root length is measured, and the number of emerged lateral roots is counted. The lateral root density is then calculated as the number of lateral roots per unit length of the primary root[20][21][22][23].

  • Statistical Analysis: Statistical analysis is performed to compare the lateral root densities between different treatment groups.

Seed Germination Assay

This protocol is used to determine the effect of hormonal compounds on seed germination, particularly for assessing the activity of germination stimulants like this compound.

  • Seed Sterilization and Pre-conditioning: Seeds (e.g., of the parasitic plant Phelipanche ramosa for this compound or Arabidopsis thaliana for other hormones) are surface-sterilized. For parasitic plants, a pre-conditioning period in a moist, dark environment is often required to make them responsive to germination stimulants[10][24].

  • Hormone Application: Seeds are placed on filter paper in petri dishes and treated with a solution of the test compound at various concentrations[11][12][13][14].

  • Incubation: The petri dishes are incubated in the dark at a controlled temperature.

  • Data Collection: Germination is scored by counting the number of seeds with a visible radicle emergence under a dissecting microscope at regular intervals.

  • Data Analysis: Dose-response curves are generated to determine the concentration at which the compound elicits a half-maximal response (EC₅₀)[25][26][27][28].

Visualizing Molecular and Experimental Frameworks

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key pathways and workflows.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_SCF SCF Complex cluster_repression Repression/Degradation cluster_response Transcriptional Response This compound This compound (SL) D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change enables interaction SMXL SMXL (Repressor) MAX2->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression De-repression Branching_Inhibition Shoot Branching Inhibition Gene_Expression->Branching_Inhibition

Caption: Strigolactone signaling pathway, from perception of this compound to transcriptional response.

Experimental_Workflow start Start: Formulate Hypothesis prep Prepare Plant Material (e.g., seeds, seedlings) start->prep treatment Hormone Application (this compound vs. Alternatives) prep->treatment incubation Incubation under Controlled Conditions treatment->incubation data Data Collection (e.g., branching, root length, germination %) incubation->data analysis Statistical Analysis data->analysis conclusion Conclusion & Interpretation analysis->conclusion Hormonal_Interplay_Shoot_Branching Auxin Auxin (from apex) Cytokinin Cytokinin (from roots) Auxin->Cytokinin Inhibits synthesis This compound This compound (Strigolactone) Auxin->this compound Promotes synthesis Bud_Outgrowth Axillary Bud Outgrowth Auxin->Bud_Outgrowth Inhibits Cytokinin->Bud_Outgrowth Promotes This compound->Bud_Outgrowth Inhibits

References

Unveiling Plant Responses: A Comparative Guide to Solanacol and GR24

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced ways in which plants respond to chemical signals at the molecular level is paramount. This guide provides a comparative analysis of the transcriptomic and physiological effects of two strigolactones: the naturally occurring Solanacol and the widely used synthetic analog, GR24. While extensive transcriptomic data for GR24 offer deep insights into its mode of action, the current body of research on this compound provides a more classical, physiological perspective. This guide synthesizes the available data to offer a comprehensive comparison, highlighting both what is known and the existing gaps in our understanding.

Executive Summary

GR24, a synthetic strigolactone analog, elicits significant and widespread changes in the plant transcriptome, influencing thousands of genes involved in key developmental and stress-response pathways. Transcriptomic studies in various plant species, including rice, Arabidopsis, and melon, reveal a complex interplay with other phytohormone signaling pathways, particularly auxin and cytokinin. In contrast, this compound, a natural strigolactone produced by tobacco, is primarily characterized by its potent activity as a germination stimulant for parasitic weeds. As of the current scientific literature, no comprehensive transcriptomic studies have been published on the effects of this compound on host plants. This guide presents the detailed transcriptomic landscape of GR24 and contrasts it with the known physiological functions of this compound, providing a framework for understanding their distinct and overlapping roles in plant biology.

GR24: A Transcriptomic Deep Dive

The synthetic nature and commercial availability of GR24 have made it a cornerstone for research into strigolactone signaling and its effects on gene expression.

Quantitative Transcriptomic Data for GR24

The application of GR24 triggers substantial reprogramming of the plant transcriptome. The number of differentially expressed genes (DEGs) varies depending on the plant species, tissue type, concentration of GR24, and duration of treatment.

Plant SpeciesTissueTreatment ConditionsNumber of Upregulated DEGsNumber of Downregulated DEGsTotal DEGsReference
Ratoon RiceAxillary Buds10 µM GR24, 6 hours--742[1]
Ratoon RiceAxillary Buds10 µM GR24, 12 hours--2877[1]
Lycium ruthenicumSeedlings5 µM GR24 under salt stress--Enriched in metabolic processes, signal transduction, synthesis, and resistance[2]
Torreya grandis-Nitrogen deposition + GR24--4,008[3]
TomatoPlantsCommercial A. nodosum extract containing strigolactones6354561,091[4]

Note: Specific numbers of up- and down-regulated genes were not always available in the cited abstracts.

Key Pathways and Genes Regulated by GR24

Transcriptomic analyses have consistently shown that GR24 influences several key biological pathways:

  • Phytohormone Signaling: GR24 treatment significantly affects the homeostasis and signal transduction of auxin and cytokinin.[1] In ratoon rice, genes involved in cytokinin or auxin metabolism, such as OsCKX1, OsCKX2, OsGH3.6, and OsGH3.8, were enhanced after 12 hours of GR24 treatment.[1] In Arabidopsis, GR24 regulates the expression of auxin-related genes, and in somatic embryogenesis, it upregulates AUXIN RESPONSIVE FACTORs (ARFs) such as ARF5, ARF8, ARF10, and ARF16.[5]

  • Plant Development: In Arabidopsis, GR24 influences secondary growth in inflorescence stems by stimulating cambial activity, a process that interacts with the auxin signaling pathway.[6]

  • Stress Responses: In Lycium ruthenicum seedlings under salt stress, GR24 treatment enriched differentially expressed genes involved in metabolic processes, signal transduction, and resistance pathways.[2]

  • Secondary Metabolism: In tomato plants treated with a seaweed extract containing strigolactones, KEGG pathway analysis revealed a strong influence on genes involved in carbon fixation, secondary metabolism, and phenylpropanoid and stilbenoid metabolism.[4]

This compound: A Physiological Profile

This compound is a naturally occurring strigolactone isolated from tobacco (Nicotiana tabacum).[7][8] Its unique chemical structure, featuring a substituted benzene (B151609) A-ring, sets it apart from many other strigolactones.[9]

Primary Role: Germination Stimulant

The most well-documented biological activity of this compound is its potent ability to stimulate the germination of seeds from root parasitic weeds, such as Phelipanche ramosa (branched broomrape).[7][8][10] This function is a classic example of the role of strigolactones in rhizosphere signaling, where host plants exude these compounds to communicate with symbiotic arbuscular mycorrhizal fungi, but they are co-opted by parasitic plants to trigger their germination.

Inferred Signaling Pathway

While direct transcriptomic evidence is lacking, the signaling mechanism of this compound is presumed to follow the canonical strigolactone pathway. This involves perception by the α/β-hydrolase receptors, DWARF14 (D14) and/or KARRIKIN INSENSITIVE2 (KAI2).[11][12][13] The binding of a strigolactone like this compound to these receptors is thought to initiate a conformational change, leading to the recruitment of the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and subsequent ubiquitination and degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) family proteins, which are transcriptional repressors.[11] The degradation of SMXL proteins then derepresses the expression of downstream target genes.

The specificity of this compound for different receptor homologs (e.g., D14 vs. various KAI2 paralogs) and its binding affinity compared to synthetic analogs like GR24 are areas that require further investigation.

Experimental Protocols

A typical experimental workflow for comparative transcriptomics of plant responses to compounds like GR24 involves several key steps.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, Oryza sativa (rice), Cucumis melo (melon), or Brassica napus (rapeseed) are commonly used.

  • Growth Medium: Plants are typically grown on Murashige and Skoog (MS) medium or in hydroponic systems under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C).

Treatment with GR24
  • Concentration: GR24 is typically applied at concentrations ranging from 1 µM to 10 µM.

  • Application: The method of application can be via the growth medium, foliar spray, or direct application to specific tissues like axillary buds.

  • Duration: Treatment times can range from a few hours (e.g., 6 hours) to several days to capture both early and late transcriptional responses.

RNA Extraction and Sequencing
  • Tissue Harvesting: Plant tissues (e.g., roots, shoots, leaves, buds) are harvested at specified time points after treatment and immediately frozen in liquid nitrogen.

  • RNA Isolation: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq instrument.

Bioinformatics Analysis
  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads are aligned to the reference genome of the respective plant species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between treated and control samples based on criteria such as a log2 fold change > 1 and a p-adjusted value < 0.05.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify over-represented biological processes, molecular functions, and metabolic pathways.

Visualizations

GR24 Signaling Pathway

GR24_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR24 GR24 D14 D14/KAI2 Receptor GR24->D14 Binding MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & Interaction SCF_complex SCF Complex MAX2->SCF_complex Component of SMXL SMXL (Repressor) SCF_complex->SMXL Recognizes Proteasome 26S Proteasome SMXL->Proteasome Degradation TF Transcription Factors SMXL->TF Represses Ub Ubiquitin Ub->SMXL Ubiquitination Target_Genes Target Genes (e.g., ARFs, OsCKX, OsGH3) TF->Target_Genes Activates Transcription Response Hormone Signaling, Developmental Changes, Stress Response Target_Genes->Response

Caption: Simplified GR24 signaling pathway leading to transcriptional regulation.

Experimental Workflow for Plant Transcriptomics

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatics Analysis Plant_Growth Plant Growth (Controlled Environment) Treatment Treatment (this compound / GR24) Plant_Growth->Treatment Harvesting Tissue Harvesting & Snap Freezing Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (Trimming & Filtering) Sequencing->QC2 Mapping Read Alignment to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis Interpretation Biological Interpretation Functional_Analysis->Interpretation

Caption: A typical RNA-Seq experimental workflow for plant transcriptomics.

Conceptual Roles of this compound

Solanacol_Roles cluster_plant Host Plant (e.g., Tobacco) cluster_rhizosphere Rhizosphere cluster_organisms Interacting Organisms Plant_Root Root This compound This compound Plant_Root->this compound Exudation Parasitic_Seed Parasitic Weed Seed (e.g., Phelipanche) This compound->Parasitic_Seed Stimulates Germination AM_Fungi Arbuscular Mycorrhizal Fungi This compound->AM_Fungi Promotes Hyphal Branching (Inferred)

References

Assessing the Specificity of Solanacol in Parasitic Weed Germination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solanacol's performance as a parasitic weed germination stimulant against other alternatives, supported by experimental data. We delve into the specificity of this compound, its efficacy across different parasitic plant species, and the underlying signaling pathways. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Introduction to this compound

This compound is a naturally occurring strigolactone (SL) isolated from tobacco (Nicotiana tabacum)[1][2][3]. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with symbiotic organisms. In the context of parasitic plants, they act as germination stimulants, signaling the presence of a potential host. The unique chemical structure of this compound, particularly its substituted benzene (B151609) A-ring, sets it apart from other strigolactones and is thought to contribute to its specific biological activity[1].

Comparative Germination Activity of this compound

Experimental data demonstrates that this compound exhibits a high degree of specificity in its ability to induce germination among different parasitic weed species. It is particularly potent for species of Orobanche and Phelipanche, while showing significantly lower activity for Striga species.

Quantitative Data Summary

The following tables summarize the germination-inducing activity of this compound compared to other common strigolactones.

Table 1: Germination Activity against Orobanche minor

CompoundConcentrationGermination (%)Relative Activity to GR24Reference
This compound 0.1 nM> 95%~1,000-fold more active[4][5]
GR24 (synthetic)100 nM> 60%-[5]
Orobanchol10 pM> 80%High[5]
2'-epi-orobanchol10 pM> 80%High[5]

Table 2: Germination Activity against Phelipanche ramosa

CompoundConcentrationGermination (%)Reference
This compound 0.1 nM~80%[6]
2'-epi-orobanchol0.1 nM~80%[7]
Orobanchyl acetate1 nM~80%[6]

Table 3: Comparative Germination Activity across Parasitic Genera

CompoundOrobanche/Phelipanche ActivityStriga hermonthica ActivityReference
This compound HighWeak[8]
Orobanchol-type SLsHighWeak[8]
Strigol-type SLsVariableHigh[9]

Experimental Protocols

The following is a generalized protocol for a parasitic weed seed germination assay, based on common laboratory practices. Specific parameters may vary between studies.

Protocol: In Vitro Parasitic Weed Seed Germination Assay

1. Seed Sterilization and Pre-conditioning:

  • Surface sterilize parasitic weed seeds (e.g., Orobanche minor) by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.

  • Spread the sterilized seeds on glass fiber filter paper discs in a petri dish.

  • Moisten the filter paper with sterile distilled water and seal the petri dish.

  • Incubate the seeds in the dark at a constant temperature (e.g., 20-25°C) for a pre-conditioning period of 7-14 days to break dormancy.

2. Preparation of Test Solutions:

  • Prepare stock solutions of this compound and other germination stimulants (e.g., GR24, orobanchol) in a suitable solvent like acetone.

  • Perform serial dilutions to obtain the desired final concentrations for the assay. A negative control (solvent only) and a positive control (e.g., GR24 at a known effective concentration) should be included.

3. Germination Induction:

  • Apply a small volume (e.g., 50 µL) of each test solution to the pre-conditioned seeds on the filter paper discs.

  • Seal the petri dishes and incubate in the dark at the optimal germination temperature for the specific parasitic weed species.

4. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7-10 days), count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.

  • Calculate the germination percentage for each treatment.

  • Data can be further analyzed to determine EC50 values (the concentration at which 50% of the maximum germination is observed).

Signaling Pathway and Specificity

The specificity of this compound is likely determined by its interaction with the parasitic plant's strigolactone receptors. In parasitic plants, the KAI2d family of receptors are responsible for perceiving strigolactones and initiating the germination process.

G cluster_rhizosphere Rhizosphere cluster_seed Parasitic Plant Seed This compound This compound (from host root) KAI2d KAI2d Receptor This compound->KAI2d Binding Other_SLs Other Strigolactones (e.g., Orobanchol) Other_SLs->KAI2d Binding MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interaction note This compound's unique benzene A-ring may enhance binding affinity and stability with the KAI2d receptor in Orobanche/Phelipanche spp. SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Ubiquitination & Degradation Germination Seed Germination MAX2->Germination Promotes SMAX1->Germination Represses

Caption: Proposed signaling pathway for this compound-induced germination.

The unique structure of this compound, particularly its aromatic A-ring, may lead to a higher binding affinity and more stable interaction with the KAI2d receptors of certain parasitic species like Orobanche and Phelipanche. This enhanced interaction would lead to a more efficient degradation of the SMAX1 repressor protein, thereby strongly promoting germination even at low concentrations. Conversely, the KAI2d receptors of Striga species may have a different binding pocket configuration that does not accommodate the structure of this compound as effectively, resulting in a weaker germination response.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the germination-inducing activity of a compound like this compound.

G start Start sterilize Surface Sterilize Parasitic Weed Seeds start->sterilize precondition Pre-condition Seeds (e.g., 7-14 days in dark) sterilize->precondition apply_treatment Apply Treatments to Seeds precondition->apply_treatment prepare_solutions Prepare Test Solutions (this compound, Controls) prepare_solutions->apply_treatment incubate Incubate (e.g., 7-10 days in dark) apply_treatment->incubate observe Observe & Count Germinated Seeds incubate->observe analyze Analyze Data (Germination %, EC50) observe->analyze end End analyze->end

Caption: Workflow for a parasitic weed seed germination assay.

Non-Target Effects

A crucial aspect of specificity is the potential for non-target effects. Strigolactones are known to be involved in symbiotic relationships with arbuscular mycorrhizal (AM) fungi[4][10]. While specific studies on the non-target effects of this compound are limited, it is plausible that, like other strigolactones, it could influence the growth and activity of these beneficial soil fungi. Further research is needed to determine if the structural uniqueness of this compound leads to any differential effects on AM fungi or other soil microorganisms compared to other strigolactones.

Conclusion

This compound demonstrates significant potential as a highly specific germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche. Its high potency at sub-nanomolar concentrations for these species, coupled with its weak activity against Striga hermonthica, suggests a targeted application in agriculture. The unique chemical structure of this compound likely underlies this specificity through differential binding to parasitic plant receptors. Future research should focus on elucidating the precise molecular interactions with these receptors and investigating the broader ecological impact of this compound on non-target soil organisms. This will be crucial for developing sustainable and targeted strategies for parasitic weed management.

References

Head-to-Head Comparison: Solanacol and 5-Deoxystrigol in the Context of Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Solanacol and 5-deoxystrigol (B197688), two naturally occurring strigolactones. While both molecules are primarily studied for their roles in plant biology, emerging research hints at their potential in broader biomedical applications. This document summarizes the current state of knowledge, presents available experimental data, and outlines relevant research protocols to facilitate further investigation into their therapeutic potential.

Overview and Chemical Structures

This compound is a canonical, orobanchol-type strigolactone predominantly found in the root exudates of tobacco and tomato plants.[1] 5-deoxystrigol, in contrast, is one of the simplest strigolactones and is considered a precursor to many other more complex strigolactones.[2] It is widely distributed among various plant species.

FeatureThis compound5-Deoxystrigol
CAS Number 953389-72-5[1]151716-18-6[3]
Molecular Formula C₁₉H₁₈O₆[4]C₁₉H₂₂O₅[3]
Molecular Weight 342.35 g/mol [1]330.4 g/mol [3]
Class Orobanchol-type Strigolactone[1]Canonical Strigolactone[2]
Natural Source Tobacco, Tomato[1]Widely distributed in plants, including Sorghum bicolor and Lotus japonicus[3]

Comparative Biological Activity

Direct head-to-head studies comparing the pharmacological effects of this compound and 5-deoxystrigol in a drug development context are currently unavailable in published literature. The primary biological activities reported for each compound are in distinct fields.

Plant-Related Bioactivity: Germination Stimulation

Both this compound and 5-deoxystrigol are well-documented as potent germination stimulants for parasitic plants, a hallmark of strigolactones.[1][2] This activity is concentration-dependent and can be highly specific to the parasitic plant species.

CompoundTarget SpeciesEffective ConcentrationEffect
This compoundPhelipanche ramosaNot specifiedSelective germination stimulant[1]
5-DeoxystrigolPhelipanche ramosa1.6 x 10⁻⁹ M (EC₅₀)50% germination[2]
5-DeoxystrigolOrobanche minor1 nM>80% germination[2]
5-DeoxystrigolStriga gesnerioidesup to 100 nMNo activity[2]
Potential Therapeutic Bioactivity

While extensive research on the therapeutic potential of pure this compound is lacking, its classification as a Solanum-derived compound places it in a family of molecules with known bioactive properties. Glycoalkaloids from Solanum plants, for instance, have demonstrated significant anticancer properties.[5][6]

For 5-deoxystrigol, a patent application has disclosed its protective effect against acute liver injury in mice induced by D-galactosamine (D-GalN) and carbon tetrachloride (CCl₄).[7] This suggests a potential therapeutic application in liver protection and treatment of hepatitis.[7]

Furthermore, synthetic analogs of strigolactones have been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer, as well as melanoma and leukemia.[8] These analogs can induce apoptosis and have been observed to affect the microtubule network, potentially inhibiting cancer cell migration.[8] While this points to a promising area of research for strigolactones as a class, specific data for 5-deoxystrigol's anticancer activity is not yet available.

Signaling Pathways

The signaling pathways for this compound and 5-deoxystrigol are best understood in the context of plant biology, where they act as hormones.

Strigolactone Signaling in Plants

In plants, strigolactones like this compound and 5-deoxystrigol are perceived by the α/β-hydrolase receptor D14. This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein D3 (or MAX2 in Arabidopsis). This complex then targets the transcriptional repressor D53 (or SMXLs) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of this repressor protein allows for the expression of downstream genes that regulate plant development, such as shoot branching.

Strigolactone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (this compound or 5-Deoxystrigol) D14 D14 Receptor SL->D14 Binds D3 D3 (F-box protein) D14->D3 Interacts with D53 D53 (Repressor) D3->D53 Targets Proteasome 26S Proteasome D53->Proteasome Degraded by Gene Target Gene Expression Proteasome->Gene Leads to Expression Ub Ubiquitin Ub->D53 D53_nucleus->Gene Represses caption Strigolactone Signaling Pathway in Plants

Strigolactone Signaling Pathway in Plants

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and 5-deoxystrigol in a therapeutic context are not established. However, based on the reported bioactivities of related compounds, the following standard assays would be appropriate for their evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 5-deoxystrigol on a panel of cancer cell lines.

Materials:

  • This compound and 5-deoxystrigol stock solutions (in DMSO)

  • Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-deoxystrigol in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vivo Hepatoprotective Assay

This protocol is designed to evaluate the protective effect of a compound against chemically-induced liver injury in an animal model.

Objective: To assess the hepatoprotective activity of 5-deoxystrigol in a mouse model of acute liver injury.

Materials:

  • 5-deoxystrigol

  • Male ICR mice (6-8 weeks old)

  • D-galactosamine (D-GalN) or Carbon tetrachloride (CCl₄)

  • Saline solution

  • Blood collection supplies

  • Assay kits for alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)

  • Liver tissue processing reagents for histopathology

Procedure:

  • Animal Acclimation: Acclimate mice for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide mice into groups: control, toxin-only, and toxin + 5-deoxystrigol (at various doses). Administer 5-deoxystrigol (or vehicle) orally or intraperitoneally for a specified period before toxin challenge.

  • Induction of Liver Injury: Induce acute liver injury by intraperitoneal injection of D-GalN or CCl₄.

  • Sample Collection: 24 hours after toxin administration, collect blood samples via cardiac puncture and euthanize the animals. Perfuse and collect liver tissues.

  • Biochemical Analysis: Measure serum ALT and AST levels using commercial assay kits.

  • Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.

  • Data Analysis: Compare serum enzyme levels and histopathological scores between the different groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound and 5-deoxystrigol for potential anticancer activity.

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Compound Preparation (this compound & 5-Deoxystrigol) B Cell Line Panel Selection (e.g., Liver, Breast, Colon Cancer) A->B C Cytotoxicity Assay (MTT) Determine IC50 values B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D If active E Cell Cycle Analysis (Flow Cytometry) C->E If active F Mechanism of Action Studies (e.g., Western Blot for signaling proteins) D->F E->F H Toxicity Studies (Maximum Tolerated Dose) F->H Promising Candidate G Animal Model Selection (e.g., Xenograft model) I Efficacy Studies (Tumor growth inhibition) G->I H->G J Pharmacokinetic Studies I->J caption Anticancer Drug Discovery Workflow

Anticancer Drug Discovery Workflow

Conclusion and Future Directions

The comparative analysis of this compound and 5-deoxystrigol reveals two molecules with distinct, currently documented biological activities. While their roles in plant signaling are well-established, their potential in human health is only beginning to be explored. The hepatoprotective effects of 5-deoxystrigol and the potential anticancer activity of the broader class of strigolactone analogs and Solanum glycoalkaloids suggest that both this compound and 5-deoxystrigol are worthy candidates for further investigation in a drug discovery context.

Future research should focus on:

  • Direct head-to-head comparative studies of this compound and 5-deoxystrigol in various cancer cell lines to determine their respective cytotoxicities and mechanisms of action.

  • In vivo studies to validate the potential hepatoprotective effects of 5-deoxystrigol and to investigate any potential anticancer efficacy of both compounds.

  • Elucidation of the specific molecular targets and signaling pathways affected by these compounds in human cells.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and 5-deoxystrigol, providing the necessary background and experimental frameworks to initiate such studies.

References

Safety Operating Guide

Proper Disposal of Solanacol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Solanacol is not publicly available. The following procedures are based on general best practices for the disposal of complex organic molecules in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This compound, a naturally occurring strigolactone, is a potent germination stimulant used in various research applications. While specific toxicity data is limited, it is prudent to handle and dispose of this compound with the same care as any other biologically active laboratory chemical.

This compound: Key Characteristics

PropertyValue
Chemical Formula C₁₉H₁₈O₆
Molar Mass Approximately 342.34 g/mol
Appearance Typically a solid powder
Primary Function Plant germination stimulant

Step-by-Step Disposal Procedures

The primary goal for the disposal of this compound is to prevent its release into the environment where it could have unintended biological effects. The recommended method of disposal is through a licensed hazardous waste contractor, typically arranged by your institution's EHS department.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect all unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and bench paper should be collected in a designated, sealed plastic bag or container labeled "this compound Contaminated Debris."

  • Liquid Waste (Solutions):

    • Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.

    • Do not mix this compound solutions with other chemical waste streams unless explicitly approved by your EHS department. The container should be labeled with the full chemical name ("this compound") and the solvent used.

Labeling:

Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

Storage:
  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a cool, dry place away from incompatible materials.

Disposal Request:
  • Once the waste container is full or is ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Decontamination of Labware

For reusable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol). Collect this initial rinse as hazardous waste.

  • Wash: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Unused this compound Powder D Labelled Solid Waste Container A->D B Contaminated Materials (Gloves, Pipettes, etc.) B->D C This compound Solutions E Labelled Liquid Waste Container C->E F Secure Satellite Accumulation Area D->F E->F G EHS Waste Pickup Request F->G H Licensed Hazardous Waste Disposal G->H

Personal protective equipment for handling Solanacol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Solanacol" does not correspond to a recognized chemical compound in standard chemical databases. This document provides safety and handling information for Solanesol (B192409) , a naturally occurring chemical with the CAS number 13190-97-1, which is presumed to be the intended subject of the query. It is crucial to verify the identity of any chemical before handling and to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Essential Safety and Handling Protocol for Solanesol

This guide provides immediate and essential safety, handling, and disposal information for Solanesol, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Solanesol is a long-chain alcohol that is a key intermediate in the synthesis of Coenzyme Q10 and Vitamin K analogues. It is typically a white or light-yellow solid at room temperature.[1][2]

Table 1: Physical and Chemical Data for Solanesol

PropertyValueCitations
CAS Number 13190-97-1[3][4][5][6]
Molecular Formula C45H74O[3][4]
Molecular Weight 631.07 g/mol [3]
Appearance White to light yellow solid[1][2][7]
Melting Point 41.5 - 42.5 °C[2][7]
Flash Point 130.2 °C[3]
Density 0.889 g/cm³[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)[1][4][7]
Storage Temperature -20°C for long-term stability[4]
Hazard Identification and Personal Protective Equipment (PPE)

While several safety data sheets classify Solanesol as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is prudent to handle it with care as it may cause irritation upon contact.[5][7][8] Potential hazards include skin, eye, and respiratory tract irritation.[7]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling Solanesol

Protection TypeSpecificationRationale and Citations
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact and irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.[3][7][9]
Skin Protection Chemical-resistant gloves (inspect before use) and suitable protective clothing.To prevent skin contact, absorption, and irritation. Gloves must meet EN 374 standards.[3][7][9]
Respiratory Protection Not typically required in well-ventilated areas.Use a NIOSH-approved N95 dust mask or a full-face respirator if dust formation is likely or if exposure limits are exceeded.[3][7][9]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood.[3][9] Ensure all required PPE is worn correctly.

  • Handling: Avoid direct contact with skin and eyes.[3][9] Minimize the formation of dust and aerosols during weighing and transfer.[3][7][9] Use non-sparking tools to prevent ignition sources.[3][9]

  • Experimental Use: If creating a stock solution, dissolve the solid Solanesol in an appropriate organic solvent, purging with an inert gas.[4] Ethanol is a suitable solvent, with a solubility of approximately 0.25 mg/ml.[4]

  • Storage: Store Solanesol in a tightly sealed container in a cool, dry, and well-ventilated location.[3][9] For long-term stability (≥ 2 years), store at -20°C.[4] Keep away from strong oxidizing agents.[7]

Emergency Procedures and First Aid

Table 3: First Aid Measures for Solanesol Exposure

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation occurs.[3][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a doctor or Poison Control Center.[3][7]
Spill Management and Disposal Plan

Prompt and correct response to spills is critical to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition from the area.[3]

  • Contain and Clean: Wearing appropriate PPE, prevent further spillage. Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry into Drains: Do not allow the spilled material or cleaning run-off to enter drains or sewer systems.[3][5][7]

Disposal Plan:

  • Chemical Waste: Dispose of Solanesol waste at a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.[3][10]

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for safely handling Solanesol in a laboratory setting.

G prep Preparation - Assess Risks - Work in Fume Hood - Don PPE handling Handling & Weighing - Avoid Dust Formation - Use Non-Sparking Tools prep->handling Proceed solution Solution Preparation - Dissolve in Solvent - Purge with Inert Gas handling->solution If making solution experiment Experimental Use handling->experiment Direct use of solid spill Spill Event handling->spill solution->experiment solution->spill storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated - Store at -20°C experiment->storage Store remaining waste Waste Disposal - Collect in Labeled Container - Licensed Disposal Facility experiment->waste Dispose of waste end Procedure Complete storage->end cleanup Spill Cleanup - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->cleanup Emergency Response cleanup->waste waste->end

Caption: Workflow for Safe Handling of Solanesol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.